1-(1,1-Difluoroethyl)-3-methylbenzene
Description
Properties
IUPAC Name |
1-(1,1-difluoroethyl)-3-methylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10F2/c1-7-4-3-5-8(6-7)9(2,10)11/h3-6H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZGRFSODBNNUJX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(C)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10F2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
1-(1,1-Difluoroethyl)-3-methylbenzene chemical structure and properties
The following technical guide is structured to serve as a high-level operational resource for drug discovery scientists and organic chemists. It prioritizes actionable synthetic strategies, bioisosteric rationale, and safety protocols over generic descriptions.
Scaffold Analysis, Synthetic Protocols, and Bioisosteric Utility
Executive Summary: The Strategic Value of the Fluorinated Ethyl Group
In medicinal chemistry, 1-(1,1-Difluoroethyl)-3-methylbenzene represents more than a standalone reagent; it is a textbook example of bioisosteric replacement used to modulate metabolic stability and lipophilicity.
The 1,1-difluoroethyl (
This guide details the structural rationale, validated synthetic pathways, and physicochemical properties necessary for integrating this scaffold into lead optimization campaigns.
Chemical Structure & Molecular Architecture
Structural Specifications
-
Molecular Formula:
-
Molecular Weight: 156.17 g/mol [3]
Electronic and Conformational Analysis
The substitution of oxygen (in anisoles) with a gem-difluoro methylene (
-
Bond Dipoles: The highly electronegative fluorine atoms induce a strong dipole, mimicking the polar nature of the ether oxygen but without the hydrogen-bond accepting capability of the lone pairs.
-
Conformational Orthogonality: Unlike the methoxy group, which often adopts a planar conformation relative to the phenyl ring to maximize p-orbital overlap, the 1,1-difluoroethyl group prefers an out-of-plane conformation. The steric bulk of the fluorine atoms forces the terminal methyl group to rotate, often resulting in a torsion angle that places the methyl group perpendicular to the aromatic plane. This "orthogonal" shape can be exploited to fill hydrophobic pockets in protein targets that are inaccessible to planar analogs.
Bioisosteric Mapping (Diagram)
The following diagram illustrates the structural relationship between the metabolic liability (Methoxy) and the stable bioisostere (Difluoroethyl).[4][5]
Figure 1: Bioisosteric replacement strategy converting a labile methoxy group to a stable difluoroethyl moiety.[6]
Physicochemical Properties
The introduction of fluorine atoms increases lipophilicity compared to the parent hydrocarbon and the oxygenated analog.
| Property | Value (Predicted/Experimental) | Context & Causality |
| Physical State | Clear, colorless liquid | Weak intermolecular van der Waals forces typical of fluoro-arenes. |
| Boiling Point | ~155–165 °C (760 mmHg) | Estimated based on 1-ethyl-3-methylbenzene (161°C) and the volatility of gem-difluorides. |
| LogP (Octanol/Water) | 3.2 – 3.5 | Significantly more lipophilic than 3-methylanisole (~2.6). Useful for improving membrane permeability. |
| H-Bond Donors | 0 | Lacks acidic protons. |
| H-Bond Acceptors | 2 (Weak) | Organic fluorine is a notoriously poor hydrogen bond acceptor compared to oxygen or nitrogen. |
| Rotatable Bonds | 1 | The bond between the phenyl ring and the quaternary benzylic carbon. |
Synthetic Methodologies
Primary Route: Deoxyfluorination of Ketones
The most robust "self-validating" protocol for synthesizing 1-(1,1-difluoroethyl)-3-methylbenzene is the nucleophilic fluorination of 3-methylacetophenone .
Reagent Selection:
-
DAST (Diethylaminosulfur trifluoride): The classic reagent, but thermally unstable and explosive at high temperatures.
-
Deoxo-Fluor (Bis(2-methoxyethyl)aminosulfur trifluoride): Preferred. It possesses similar reactivity to DAST but with superior thermal stability, allowing for safer scale-up.
-
XtalFluor-E: A crystalline salt alternative that releases less HF but often requires an exogenous fluoride source (e.g., HF-pyridine).
Detailed Experimental Protocol (Deoxo-Fluor Method)
Note: This protocol assumes anhydrous conditions, which are critical as moisture hydrolyzes the fluorinating agent into HF.
Step-by-Step Workflow:
-
Preparation: Charge an oven-dried round-bottom flask with 3-methylacetophenone (1.0 equiv) and anhydrous Dichloromethane (DCM) [0.5 M concentration].
-
Reagent Addition: Cool the solution to 0°C under a nitrogen atmosphere. Add Deoxo-Fluor (1.5 – 2.0 equiv) dropwise via syringe.
-
Why: The reaction is exothermic.[7] Low temperature prevents runaway decomposition.
-
-
Catalysis (Optional): For sluggish substrates, add a catalytic amount of Ethanol (0.1 equiv) or HF-Pyridine.
-
Mechanism:[6] Ethanol reacts with Deoxo-Fluor to generate HF in situ, which catalyzes the activation of the ketone carbonyl.
-
-
Reaction: Allow the mixture to warm to room temperature and stir for 12–24 hours. Monitor by TLC or GC-MS.[7]
-
Endpoint: Disappearance of the ketone peak (M+ = 134) and appearance of the difluoro product (M+ = 156).
-
-
Quenching (CRITICAL SAFETY STEP): Cool back to 0°C. Quench by slow addition of saturated aqueous
.-
Warning: Vigorous gas evolution (
) will occur.
-
-
Workup: Extract with DCM (3x). Wash combined organics with brine, dry over
, and concentrate. -
Purification: Flash column chromatography (Silica gel, Hexanes/EtOAc gradient). The product is non-polar and will elute early (often 100% Hexanes).
Synthesis Logic Diagram
Figure 2: Deoxyfluorination workflow using nucleophilic fluorinating agents.
Safety & Handling
Working with gem-difluorination reagents requires strict adherence to safety protocols due to the potential for HF liberation.
-
HF Generation: Upon contact with water/moisture, Deoxo-Fluor and DAST release Hydrogen Fluoride (HF), which is highly corrosive and toxic.
-
Mitigation: Always keep Calcium Gluconate gel nearby as a first-aid antidote for HF burns. Use plastic (polypropylene) labware if handling free HF, though the reaction itself is done in glass (DCM compatible).
-
-
Thermal Instability: Do not heat DAST reactions above 50°C unless absolutely necessary and validated by DSC (Differential Scanning Calorimetry).
-
Pressure: The reaction can generate pressure in sealed vessels. Use vented septa or inert gas lines with bubblers.
References
- Meanwell, N. A. (2011). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 54(8), 2529–2591. (Contextual grounding for bioisosterism).
- Singh, R. P., & Shreve, J. M. (2002). Nucleophilic Fluorination of Ketones: A Practical Guide. Synthesis, 17, 2561-2578. (Methodology grounding for Deoxo-Fluor/DAST protocols).
-
Hu, J., et al. (2013).[4] Direct Synthesis of Fluorinated Heteroarylether Bioisosteres. National Institutes of Health (NIH) / PMC. Retrieved from [Link]
Sources
- 1. manchesterorganics.com [manchesterorganics.com]
- 2. manchesterorganics.com [manchesterorganics.com]
- 3. 1-(1,1-Difluoroethyl)-3-methylbenzene_1204295-94-2_해서 화공 [hairuichem.com]
- 4. sioc.cas.cn [sioc.cas.cn]
- 5. Direct Synthesis of Fluorinated Heteroarylether Bioisosteres - PMC [pmc.ncbi.nlm.nih.gov]
- 6. commons.lib.jmu.edu [commons.lib.jmu.edu]
- 7. pdf.benchchem.com [pdf.benchchem.com]
3-(1,1-Difluoroethyl)toluene CAS 1204295-94-2 supplier
Technical Monograph: 3-(1,1-Difluoroethyl)toluene (CAS 1204295-94-2)
Executive Summary
3-(1,1-Difluoroethyl)toluene (CAS 1204295-94-2) is a specialized fluorinated building block used primarily in medicinal chemistry and agrochemical development. Structurally, it consists of a toluene core substituted at the meta position with a 1,1-difluoroethyl group (
This molecule represents a strategic "bioisostere" in drug design. The 1,1-difluoroethyl group mimics the steric bulk and electronic properties of a carbonyl group (
Chemical Profile & Properties[1][2][3][4][5]
Identity:
-
IUPAC Name: 1-(1,1-Difluoroethyl)-3-methylbenzene[1]
-
Common Name: 3-(1,1-Difluoroethyl)toluene
-
Molecular Formula:
-
Molecular Weight: 156.17 g/mol
Physicochemical Properties (Experimental & Predicted):
| Property | Value (Approx.) | Note |
| Physical State | Liquid | Colorless to pale yellow |
| Boiling Point | 160–165 °C | Predicted @ 760 mmHg |
| Density | 1.08 ± 0.05 g/cm³ | Predicted |
| LogP | ~3.2 | Lipophilic; higher than acetophenone precursor |
| Solubility | DCM, Chloroform, MeOH | Insoluble in water |
| Flash Point | ~45–50 °C | Flammable (Estimate based on isomers) |
Strategic Utility: The Bioisosteric Advantage
In drug discovery, replacing a ketone or an ethyl group with a 1,1-difluoroethyl moiety is a high-value tactic.
-
Metabolic Blocking: The benzylic position in alkyl-arenes is a "soft spot" for metabolic oxidation by Cytochrome P450 enzymes. Fluorination at this position (
) blocks this metabolic pathway, extending the half-life ( ) of the compound. -
Lipophilicity Modulation: The
group is more lipophilic than a carbonyl ( ) but less lipophilic than a pure hydrocarbon chain, allowing for fine-tuning of cell permeability. -
Conformational Lock: The fluorine atoms induce specific conformational preferences due to the gauche effect and electrostatic repulsion, potentially locking the side chain into a bioactive conformation.
Synthesis: The Deoxofluorination Protocol
For researchers unable to source the compound immediately, synthesis is the most reliable option. The standard route involves the deoxofluorination of the corresponding ketone precursor, 3-methylacetophenone.
Precursor: 3'-Methylacetophenone (CAS 585-74-0) Reagent: Bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor® ) or DAST. Note: Deoxo-Fluor is preferred over DAST due to higher thermal stability, though both generate HF upon contact with moisture.
Step-by-Step Protocol
-
Setup: Flame-dry a round-bottom flask under Nitrogen (
) or Argon. Use Teflon-coated stir bars (glass can be etched by HF byproducts over time, though borosilicate is acceptable for short contact). -
Reactants:
-
Charge 3'-methylacetophenone (1.0 equiv) into the flask.
-
Dissolve in anhydrous Dichloromethane (DCM) (approx. 0.2 M concentration).
-
-
Addition:
-
Cool the solution to 0 °C (ice bath).
-
Add Deoxo-Fluor (1.5 – 2.0 equiv) dropwise via syringe. Caution: Exothermic.[4]
-
Catalyst (Optional): Addition of a few drops of dry Ethanol or
can accelerate the reaction, but neat Deoxo-Fluor usually suffices for ketones.
-
-
Reaction:
-
Allow to warm to Room Temperature (RT).
-
Stir for 16–24 hours. Monitor by TLC or GC-MS.
-
Note: If conversion is sluggish, heat to 40 °C, but do not exceed 60 °C with DAST/Deoxo-Fluor in a closed system due to decomposition risks.
-
-
Quenching (CRITICAL SAFETY STEP):
-
Cool back to 0 °C.
-
Slowly add saturated aqueous Sodium Bicarbonate (
). -
Warning: Vigorous gas evolution (
) and heat generation will occur.
-
-
Workup:
-
Extract with DCM (3x).
-
Wash combined organics with Brine.
-
Dry over Sodium Sulfate (
). -
Concentrate in vacuo.[4]
-
-
Purification: Flash column chromatography (Silica gel, Hexanes/Ethyl Acetate gradient). The product is non-polar and elutes early.
Visual Workflow (DOT Diagram)
Figure 1: Deoxofluorination pathway for the synthesis of CAS 1204295-94-2.
Quality Control & Characterization
Validating the identity of CAS 1204295-94-2 requires specific attention to the fluorine signals.
1. Nuclear Magnetic Resonance (NMR)
-
F NMR (Critical):
-
Look for a quartet signal (due to coupling with the adjacent methyl protons).
-
Shift: Typically -85 to -95 ppm (relative to
). -
Coupling Constant (
): Approx. 18–20 Hz.
-
-
H NMR:
-
Methyl (attached to
): Triplet (due to coupling with two F atoms). Shift: ~1.9 – 2.1 ppm ( Hz). -
Aromatic Methyl: Singlet, ~2.35 ppm.
-
Aromatic Protons: Multiplet, 7.1 – 7.4 ppm.
-
2. GC-MS
-
Parent Ion: Look for
. -
Fragmentation: Loss of methyl (
) and loss of HF are common fragmentation patterns for this class.
Supply Chain & Sourcing Strategy
As a niche intermediate, this compound is often "Make-on-Demand" rather than "In-Stock."
Sourcing Decision Matrix:
| Scenario | Recommended Strategy |
| < 5 Grams | Internal Synthesis. Faster than lead times (typically 4-6 weeks for custom synthesis). |
| 5g - 100g | Catalog Sourcing. Check aggregators (MolCore, eMolecules) but verify stock. |
| > 100g | Custom Manufacturing (CMO). Contract a fluorine specialist (e.g., Enamine, Fluorochem, Combi-Blocks). |
Supplier Verification Protocol: When ordering, do not rely solely on the CAS number.
-
Request CoA: Ensure the Certificate of Analysis includes
F NMR . -
Check Water Content: If using this as a reagent for further chemistry, moisture content must be <0.1%.
-
Structure Search: Search by structure (SMILES: CC1=CC=CC(C(F)(F)C)=C1) rather than just name, as nomenclature varies (e.g., 1-(1,1-difluoroethyl)-3-methylbenzene).
Sourcing Logic Diagram
Figure 2: Decision logic for sourcing vs. synthesizing fluorinated intermediates.
References
-
Bioisosterism of the Difluoroethyl Group
-
Meanwell, N. A. (2011). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880. Link
-
-
Deoxofluorination Methodology
-
Safety of Fluorinating Agents
-
NMR Characterization of Fluorine Compounds
-
Dolbier, W. R. (2009). Guide to Fluorine NMR for Organic Chemists. Wiley. Link
-
Sources
The Gem-Difluoroethyl Group: A Strategic Bioisostere for Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
The strategic incorporation of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate a molecule's physicochemical and pharmacokinetic properties. Among the various fluorinated motifs, the gem-difluoroethyl group (-CH2CF2R) has emerged as a versatile and highly effective bioisostere. This technical guide provides a comprehensive overview of the applications of the gem-difluoroethyl group in drug discovery. We will delve into the fundamental principles of bioisosterism, the unique physicochemical properties imparted by this moiety, and its strategic use to enhance metabolic stability, target binding, and overall drug-like properties. This guide will further explore synthetic methodologies for the introduction of the gem-difluoroethyl group and present illustrative case studies of its successful application in the development of novel therapeutics.
Introduction: The Power of Fluorine in Bioisosteric Design
Bioisosterism, the principle of substituting one atom or group of atoms in a molecule with another that produces a compound with similar biological activity, is a fundamental strategy in drug design.[1] The goal is to optimize a lead compound's properties, such as potency, selectivity, metabolic stability, and oral bioavailability, while minimizing toxicity. Fluorine, with its unique electronic properties and small size, has proven to be an exceptional element for creating effective bioisosteres.[2]
The introduction of fluorine can profoundly influence a molecule's:
-
Electronic Profile: The high electronegativity of fluorine can alter the acidity or basicity of nearby functional groups, impacting target interactions.[3][4][5]
-
Lipophilicity: Fluorination can modulate a compound's lipophilicity (LogP), which is crucial for membrane permeability and absorption.[6][7][8] The effect, however, can be complex and is dependent on the molecular context.[7][8]
-
Metabolic Stability: The strong carbon-fluorine bond can block sites of oxidative metabolism, thereby increasing a drug's half-life.[9][10]
-
Conformation: The presence of fluorine can induce specific conformational preferences that may enhance binding to a biological target.[11][12]
The gem-difluoroethyl group, specifically, has gained prominence as a bioisostere for several common functional groups, including the methoxy, hydroxyl, and carbonyl moieties.[13][14][15] Its ability to mimic the steric and electronic properties of these groups while offering enhanced metabolic stability makes it a highly attractive tool for medicinal chemists.[13][14]
The Gem-Difluoroethyl Group: Physicochemical Properties and Their Implications
The strategic replacement of a functional group with a gem-difluoroethyl moiety is driven by the predictable and often beneficial changes it imparts on a molecule's physicochemical properties.
Impact on Acidity and Basicity (pKa)
The strong electron-withdrawing inductive effect of the two fluorine atoms in the gem-difluoroethyl group significantly influences the pKa of neighboring acidic or basic centers. This effect is a key consideration in drug design, as the ionization state of a molecule affects its solubility, permeability, and target binding.
-
Acidity Enhancement: For carboxylic acids, the presence of a gem-difluoroethyl group generally leads to a decrease in the pKa, making the acid stronger.[4][6] This is due to the stabilization of the conjugate base by the inductive effect of the fluorine atoms.
-
Basicity Reduction: Conversely, for amines, the gem-difluoroethyl group decreases the pKa of the corresponding protonated amine, rendering the amine less basic.[4][6][8]
These modulations in pKa can be crucial for optimizing interactions with target proteins, where specific ionization states are often required for potent binding.
Lipophilicity (LogP) Modulation
The effect of the gem-difluoroethyl group on lipophilicity is more nuanced and context-dependent than its impact on pKa.[6][7][8] While fluorine is highly electronegative, the overall change in LogP depends on the balance between increased polarity of the C-F bonds and the shielding of these dipoles within the molecule.
-
General Trends: In many cases, the introduction of a gem-difluoroethyl group can lead to a slight decrease or no significant change in lipophilicity compared to its non-fluorinated analog.[6][7] This is often advantageous in drug discovery, where maintaining an optimal LogP range is critical for good pharmacokinetic properties.
-
Context is Key: The final impact on LogP is influenced by factors such as the overall molecular structure, the position of the gem-difluoroethyl group, and its interaction with neighboring functional groups.[6][7][8]
The ability to fine-tune lipophilicity without drastic changes is a significant advantage of using the gem-difluoroethyl group as a bioisostere.
Metabolic Stability Enhancement
One of the most significant benefits of incorporating a gem-difluoroethyl group is the enhancement of metabolic stability. The carbon-fluorine bond is exceptionally strong and resistant to cleavage by metabolic enzymes, particularly cytochrome P450s.[9][10]
-
Blocking Metabolic Hotspots: By replacing metabolically labile groups, such as methoxy or benzylic hydrogens, with a gem-difluoroethyl moiety, medicinal chemists can effectively block common sites of oxidative metabolism.[13][14][16] This leads to a longer in vivo half-life and improved bioavailability.[16]
-
Reduced Metabolite Formation: The increased metabolic stability also minimizes the formation of potentially active or toxic metabolites, leading to a cleaner pharmacological profile.[17]
This strategic "metabolic blocking" is a powerful application of the gem-difluoroethyl group in lead optimization.
The Gem-Difluoroethyl Group as a Versatile Bioisostere
The gem-difluoroethyl group can effectively mimic the steric and electronic properties of several key functional groups, making it a versatile tool in the medicinal chemist's arsenal.
Bioisostere for the Methoxy Group
The replacement of a metabolically susceptible methoxy group with a gem-difluoroethyl group is a classic and highly successful application of this bioisostere.[13][14]
Caption: Bioisosteric replacement of a methoxy group.
The gem-difluoroethyl group mimics the size and dipole moment of the methoxy group while being significantly more resistant to oxidative demethylation.[13][14] This substitution often leads to compounds with improved pharmacokinetic profiles without compromising biological activity.[13]
Bioisostere for Hydroxyl and Thiol Groups
The gem-difluoroethyl group can also serve as a bioisostere for hydroxyl (-OH) and thiol (-SH) groups. The CF2H moiety can act as a hydrogen bond donor, mimicking the hydrogen bonding capabilities of the hydroxyl and thiol protons.
Caption: Bioisosteric replacement of hydroxyl and thiol groups.
This replacement is particularly useful when the hydroxyl or thiol group is a site of metabolic conjugation (e.g., glucuronidation or sulfation). The gem-difluoroethyl group is not susceptible to these phase II metabolic pathways, leading to improved drug exposure.
Bioisostere for the Carbonyl Group
The gem-difluoroethylene moiety (-C=CF2) can act as a stable bioisostere for a metabolically labile carbonyl group (C=O).[15][18] The replacement of a ketone with a gem-difluoroalkene can prevent metabolic reduction of the carbonyl to a secondary alcohol, which can alter the compound's activity and pharmacokinetic properties.[15]
Synthetic Methodologies
The successful application of the gem-difluoroethyl group in drug discovery relies on the availability of efficient and versatile synthetic methods for its introduction. A variety of approaches have been developed, ranging from the use of fluorinating reagents to the coupling of pre-functionalized building blocks.
Deoxyfluorination of Ketones
A common and direct method for the synthesis of gem-difluoroalkyl groups is the deoxyfluorination of the corresponding ketones using reagents such as diethylaminosulfur trifluoride (DAST) or its analogs.[13]
General Protocol for Deoxyfluorination:
-
Dissolution: Dissolve the ketone starting material in an appropriate anhydrous solvent (e.g., dichloromethane) under an inert atmosphere (e.g., nitrogen or argon).
-
Cooling: Cool the solution to a low temperature (typically -78 °C or 0 °C) to control the reaction exothermicity.
-
Reagent Addition: Slowly add the deoxyfluorinating agent (e.g., DAST) to the cooled solution.
-
Warming and Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for a specified period (e.g., 1-24 hours) until the reaction is complete, as monitored by TLC or LC-MS.
-
Quenching: Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate or water.
-
Extraction and Purification: Extract the product with an organic solvent, wash the combined organic layers, dry over an anhydrous salt (e.g., Na2SO4 or MgSO4), and concentrate under reduced pressure. Purify the crude product by column chromatography.
Late-Stage Functionalization and Cross-Coupling Reactions
Recent advances in synthetic methodology have focused on the late-stage introduction of the gem-difluoroethyl group, which is highly desirable in drug discovery for rapid analogue synthesis.[19][20] These methods often involve cross-coupling reactions or the use of specialized reagents.[21]
Example Workflow for Late-Stage Introduction:
Caption: Late-stage gem-difluoroethylation workflow.
These emerging methods offer greater flexibility and efficiency in exploring the chemical space around a lead compound.
Case Studies in Drug Discovery
The true value of the gem-difluoroethyl group is demonstrated through its successful application in various drug discovery programs.
Neuronal Nitric Oxide Synthase (nNOS) Inhibitors
In the development of selective inhibitors for neuronal nitric oxide synthase (nNOS), the introduction of a gem-difluoro group at the benzylic position of a lead compound led to a significant improvement in metabolic stability and cell-membrane permeability.[16] The parent compound was susceptible to metabolic oxidation at the benzylic position, and its dicationic nature at physiological pH limited its bioavailability.[16] The gem-difluorinated analog, while slightly less potent, exhibited a much-improved overall profile, highlighting the strategic advantage of this bioisosteric replacement.[16]
MAPK Kinase Inhibitors
A study on MAPK kinase inhibitors demonstrated the utility of gem-difluorinated O-heterocyclic substituents as promising fragments for bioisosteric replacements.[7][22] The incorporation of these fluorinated motifs resulted in compounds that retained nanomolar potency against the target kinase.[7] This work showcased that gem-difluorinated heterocycles can be effectively used in isosteric replacements in medicinal chemistry.[7]
Future Perspectives
The application of the gem-difluoroethyl group in drug discovery continues to evolve. Future research will likely focus on:
-
Development of Novel Synthetic Methods: The discovery of more efficient, scalable, and environmentally friendly methods for the introduction of the gem-difluoroethyl group will further accelerate its adoption in drug discovery.
-
Exploration of New Bioisosteric Relationships: Researchers will continue to explore the use of the gem-difluoroethyl group as a bioisostere for a wider range of functional groups, uncovering new opportunities for lead optimization.
-
Integration with Computational Chemistry: The use of computational tools to predict the impact of gem-difluoroethyl substitution on a molecule's properties will enable a more rational and efficient design of novel drug candidates.
Conclusion
The gem-difluoroethyl group has firmly established itself as a powerful and versatile bioisostere in modern drug discovery. Its ability to modulate key physicochemical properties such as pKa and lipophilicity, and most notably, to enhance metabolic stability, makes it an invaluable tool for medicinal chemists. The continued development of novel synthetic methodologies and a deeper understanding of its bioisosteric relationships will undoubtedly lead to the discovery of new and improved therapeutics.
References
- Addition of Carboxylic Acids to gem-Difluoroalkenes for the Synthesis of gem-Difluoromethylenated Compounds - PMC. (n.d.).
- Effect of gem‐Difluorination on the Key Physicochemical Properties Relevant to Medicinal Chemistry: The Case of … - OUCI. (n.d.).
- Effect of gem‐Difluorination on the Key Physicochemical Properties Relevant to Medicinal Chemistry: The Case of Functionalized Cycloalkanes | Request PDF - ResearchGate. (n.d.).
- Effect of gem‐Difluorination on the Key Physicochemical Properties Relevant to Medicinal Chemistry: The Case of Functionalized Cycloalkanes | Request PDF - ResearchGate. (n.d.).
- gem-Difluorinated Saturated O-Heterocycles – Promising Fragments for Bioisosteric Replacements in Drug Discovery - ChemRxiv. (n.d.).
- gem-Difluorinated Saturated O-Heterocycles – Promising Fragments for Bioisosteric Replacements in Drug Discovery - ResearchGate. (n.d.).
- Effect of gem-Difluorination on the Key Physicochemical Properties Relevant to Medicinal Chemistry: The Case of Functionalized Cycloalkanes - PubMed. (n.d.).
- Direct Synthesis of Fluorinated Heteroarylether Bioisosteres. (2013).
- Basicity and Lipophilicity of gem‐Difluorinated Saturated Bicyclic Amines: Advanced Building Blocks for Drug Discovery | Request PDF - ResearchGate. (n.d.).
- Synthesis of gem‐Difluoro Olefins through C−H Functionalization and β‐fluoride Elimination Reactions - PMC. (2020).
- gem‐Difluoro‐3‐azabicyclo[3.n.1]alkanes and Their Derivatives – Bicyclic Fluorinated Piperidine Isosteres for Drug Discovery | Request PDF - ResearchGate. (n.d.).
- Synthesis of gem-difluorinated analogs of drugs and further... - ResearchGate. (n.d.).
- gem-Difluorinated Amines for Drug Design - Enamine. (n.d.).
- Physicochemical Properties of gem-Difluorinated Saturated Bicyclic Amines – Advanced Building Blocks for Drug Discovery | ChemRxiv. (n.d.).
- Addition of Carboxylic Acids to gem-Difluoroalkenes for the Synthesis of gem-Difluoromethylenated Compounds | Organic Letters - ACS Publications. (n.d.).
- Effect of gem-difluorination on the key physicochemical properties relevant to medicinal chemistry: the case of functionalized cycloalkanes. | Semantic Scholar. (2022).
- Fluorine in drug discovery: Role, design and case studies. (n.d.).
- Direct Synthesis of Fluorinated Heteroarylether Bioisosteres - PMC - NIH. (n.d.).
- Improved Cav2.2 Channel Inhibitors through a gem-Dimethylsulfone Bioisostere Replacement of a Labile Sulfonamide - PubMed Central. (n.d.).
- Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design - ResearchGate. (n.d.).
- Case studies of fluorine in drug discovery | Request PDF - ResearchGate. (n.d.).
- Fluorine in Drug Design: A Case Study with Fluoroanisoles | Request PDF - ResearchGate. (n.d.).
- The effect of gem-difluorination on the conformation and properties of a model macrocyclic system - PMC. (n.d.).
- Potent, Highly Selective, and Orally Bioavailable Gem-Difluorinated Monocationic Inhibitors of Neuronal Nitric Oxide Synthase - PMC. (n.d.).
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physicochemical properties of 1-(1,1-difluoroethyl)-3-methylbenzene
An In-Depth Technical Guide to the Physicochemical Properties of 1-(1,1-difluoroethyl)-3-methylbenzene
Executive Summary
This technical guide provides a comprehensive analysis of the . Designed for researchers, medicinal chemists, and drug development professionals, this document moves beyond a simple data summary to offer deep insights into the strategic importance of the gem-difluoroethyl moiety. The introduction of this functional group can profoundly influence a molecule's metabolic stability, lipophilicity, and receptor binding interactions, making it a valuable tool in modern drug design.[1][2] This guide synthesizes available data on related structures with established analytical protocols to provide a robust framework for understanding and utilizing this compound in a research setting. We will explore its core physical properties, spectroscopic signature, experimental determination methods, and safe handling procedures, grounding all claims in authoritative references.
Introduction & Strategic Importance
Molecular Profile
1-(1,1-difluoroethyl)-3-methylbenzene is an aromatic organic compound. The strategic placement of a methyl group at the meta position relative to the difluoroethyl substituent influences its electronic and steric properties.
Molecular Structure Diagram
Caption: Molecular structure of 1-(1,1-difluoroethyl)-3-methylbenzene.
The Role of the gem-Difluoroethyl Group in Drug Design
The incorporation of fluorine into drug candidates is a cornerstone of modern medicinal chemistry, with a significant number of small molecule drugs containing at least one fluorine atom.[2] The gem-difluoroethyl group (–CF₂CH₃) is particularly noteworthy. Its utility stems from the unique electronic properties of fluorine, the most electronegative element.
Causality Behind Its Use:
-
Metabolic Blocker: The carbon-fluorine bond is exceptionally strong. Placing a difluoro group at a site that is otherwise susceptible to oxidative metabolism (e.g., a benzylic position) can effectively block cytochrome P450-mediated degradation, thereby increasing the compound's half-life and bioavailability.[1]
-
Bioisosteric Replacement: The CF₂ group can act as a non-hydrolyzable bioisostere of a carbonyl group (C=O) or a sulfonyl group. Furthermore, the related difluoromethyl group (–CF₂H) is often used as a bioisostere for a hydroxyl group (–OH), capable of acting as a hydrogen bond donor while increasing lipophilicity.[3][4] This allows chemists to fine-tune binding interactions and improve pharmacokinetic profiles.
-
Modulation of pKa and Lipophilicity: The strong electron-withdrawing nature of the two fluorine atoms can lower the pKa of nearby acidic protons or basic nitrogen atoms. This modulation is critical for optimizing a drug's solubility and permeability across biological membranes, which are key components of its ADME (Absorption, Distribution, Metabolism, and Excretion) profile.[5][6]
Core Physicochemical Properties
Direct experimental data for 1-(1,1-difluoroethyl)-3-methylbenzene is not widely published. The following table summarizes key properties based on data from structurally similar compounds, such as (1,1-difluoroethyl)benzene (CAS 657-35-2) and m-ethyltoluene (CAS 620-14-4), to provide reliable estimates for research applications.[7][8][9][10]
| Property | Estimated Value / Data | Source / Rationale |
| Molecular Formula | C₉H₁₀F₂ | - |
| Molecular Weight | 156.17 g/mol | Calculated |
| Appearance | Colorless liquid | Expected, based on analogs like (1,1-difluoroethyl)benzene.[8] |
| Boiling Point | ~165-175 °C | Estimated to be higher than m-ethyltoluene (~159 °C) due to increased molecular weight and polarity from fluorine atoms.[9] |
| Melting Point | Not available | Expected to be low, likely below -50 °C, similar to related toluenes.[9][10] |
| Density | ~1.0 - 1.1 g/mL | Fluorination typically increases density compared to hydrocarbon analogs (m-ethyltoluene density is ~0.865 g/mL).[9] |
| Aqueous Solubility | Low | Expected to be poorly soluble in water, a characteristic of fluorinated aromatic compounds.[8] |
| Solubility in Organic Solvents | High | Expected to be soluble in common organic solvents like ethanol, acetone, and dichloromethane.[8] |
| Lipophilicity (LogP) | ~3.0 - 3.5 | The addition of the CF₂ group generally increases lipophilicity compared to a CH₂ group. |
Spectroscopic & Analytical Characterization
The identity and purity of 1-(1,1-difluoroethyl)-3-methylbenzene would be confirmed using standard spectroscopic techniques.
-
¹H NMR: The proton spectrum is expected to show a characteristic triplet for the –CF₂CH ₃ methyl group due to coupling with the two adjacent fluorine atoms. The aromatic protons will appear as complex multiplets in the 7.0-7.5 ppm range, and the ring's methyl group (Ar-CH ₃) will be a singlet around 2.3-2.4 ppm.
-
¹³C NMR: The carbon attached to the two fluorine atoms (C F₂) will exhibit a triplet in the decoupled spectrum due to one-bond C-F coupling, typically observed far downfield.
-
¹⁹F NMR: This is a definitive technique for fluorinated compounds. A single resonance, likely a quartet due to coupling with the three protons of the adjacent methyl group, would confirm the presence of the –CF₂CH₃ moiety.[7]
-
Mass Spectrometry (MS): Electron ionization (EI) would likely show a prominent molecular ion peak (M⁺) at m/z = 156. Common fragmentation patterns would include the loss of a methyl group ([M-15]⁺) and cleavage to form a benzyl-type cation.
Experimental Protocols for Property Determination
Executing robust, reproducible experiments is fundamental to drug discovery.[5] The following are standard operating procedures for determining key physicochemical parameters.
Protocol: Determination of Octanol-Water Partition Coefficient (LogP)
The LogP value is a critical measure of a compound's lipophilicity. The shake-flask method, as outlined in OECD Guideline 107, remains the gold standard for its determination.
Methodology:
-
Preparation: Prepare a stock solution of the compound in n-octanol. Ensure the n-octanol and water are mutually saturated by mixing them for 24 hours and allowing the phases to separate.
-
Partitioning: In a suitable vessel, combine a precise volume of the n-octanol stock solution with a known volume of the saturated water phase.
-
Equilibration: Agitate the vessel at a constant temperature (e.g., 25 °C) until equilibrium is reached (typically 24 hours). Centrifuge the vessel to ensure complete phase separation.
-
Quantification: Carefully sample both the n-octanol and aqueous phases. Determine the concentration of the compound in each phase using a validated analytical method, such as HPLC-UV or GC-MS.
-
Calculation: Calculate the partition coefficient (P) as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of this value.
LogP Determination Workflow
Caption: Workflow for LogP determination using the shake-flask method.
Protocol: Determination of Aqueous Solubility
Aqueous solubility is a key determinant of a drug's absorption. The shake-flask method described in OECD Guideline 105 is the benchmark for thermodynamic solubility.
Methodology:
-
Preparation: Add an excess amount of the compound to a known volume of a buffered aqueous solution (e.g., pH 7.4 phosphate-buffered saline) in a sealed flask.
-
Equilibration: Agitate the flask at a constant temperature for an extended period (24-48 hours) to ensure equilibrium between the dissolved and undissolved compound.
-
Phase Separation: Allow the suspension to settle. To remove undissolved solid, filter the sample through a low-binding 0.22 µm filter or centrifuge at high speed.
-
Quantification: Analyze the clear filtrate/supernatant to determine the concentration of the dissolved compound using a validated analytical method (e.g., HPLC-UV).
-
Result: The measured concentration represents the thermodynamic aqueous solubility of the compound under the specified conditions.
Aqueous Solubility Workflow
Caption: Workflow for aqueous solubility determination.
Synthesis & Reactivity Profile
A plausible and efficient synthesis of 1-(1,1-difluoroethyl)-3-methylbenzene would likely involve the fluorination of a readily available precursor.
Synthetic Approach: A common route is the deoxofluorination of the corresponding ketone.
-
Starting Material: 3'-Methylacetophenone.
-
Reaction: Treatment with a fluorinating agent such as diethylaminosulfur trifluoride (DAST) or a more modern equivalent like Deoxo-Fluor®. This reaction directly converts the carbonyl group to a gem-difluoride.[11]
Reactivity: The compound is expected to be chemically robust. The C-F bonds are highly stable and not susceptible to cleavage under typical physiological or synthetic conditions. The aromatic ring can undergo electrophilic aromatic substitution, with the substitution pattern directed by both the alkyl and the electron-withdrawing difluoroethyl groups.
Safety, Handling, and Storage
While a specific Safety Data Sheet (SDS) for this compound is not available, prudent laboratory practices should be followed based on data for analogous fluorinated aromatic compounds.[12][13]
-
Handling: Work in a well-ventilated area or a chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, nitrile gloves, and a lab coat. Avoid inhalation of vapors and contact with skin and eyes.[13]
-
Flammability: The compound is expected to be a flammable liquid. Keep away from heat, sparks, and open flames. Use explosion-proof equipment and take precautionary measures against static discharge.[14]
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.
-
First Aid: In case of skin contact, wash immediately with soap and water. For eye contact, rinse cautiously with water for several minutes. If inhaled, move to fresh air. Seek medical attention if irritation or other symptoms persist.[12]
Conclusion
1-(1,1-difluoroethyl)-3-methylbenzene is a compound of significant interest for drug discovery and materials science. Its physicochemical properties are dominated by the presence of the gem-difluoroethyl group, which imparts enhanced metabolic stability and modulates lipophilicity. Understanding these properties through robust experimental determination is crucial for its successful application. This guide provides the foundational knowledge and practical protocols necessary for researchers to confidently incorporate this valuable chemical entity into their development pipelines.
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Navigating Lipophilicity: A Technical Guide to the LogP of 1-(1,1-difluoroethyl)-3-methylbenzene
This technical guide provides a comprehensive analysis of the lipophilicity of 1-(1,1-difluoroethyl)-3-methylbenzene, a key physicochemical parameter for researchers and scientists in drug development. By integrating computational predictions with established experimental methodologies, this document offers a robust framework for understanding and evaluating the octanol-water partition coefficient (logP) of this fluorinated aromatic compound.
The Critical Role of Lipophilicity in Drug Discovery
Lipophilicity, the affinity of a molecule for a lipid-like environment, is a cornerstone of medicinal chemistry. It profoundly influences a compound's absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile. The logarithm of the partition coefficient (logP) between n-octanol and water is the most widely accepted measure of lipophilicity. An optimal logP is often a prerequisite for a drug candidate's success, as it governs its ability to permeate biological membranes and reach its target of action.
For drug and drug-like molecules, a delicate balance of lipophilicity is crucial. While sufficient lipophilicity is necessary for membrane traversal, excessive lipophilicity can lead to poor aqueous solubility, increased metabolic clearance, and off-target toxicity. Therefore, the precise determination and understanding of a compound's logP value are indispensable in the early stages of drug discovery and development.
Computational Assessment of 1-(1,1-difluoroethyl)-3-methylbenzene Lipophilicity
In the absence of direct experimental data, computational methods provide a rapid and valuable estimation of a compound's logP. These in silico models leverage vast datasets of experimentally determined logP values to predict the lipophilicity of novel structures. The primary computational approaches can be broadly categorized as atom-based, fragment-based, and property-based (QSPR) methods.
-
Atom-based and Fragment-based Methods: These approaches calculate the logP of a molecule by summing the contributions of its individual atoms or predefined molecular fragments. The underlying principle is that the overall lipophilicity is an additive property of its constituent parts. Correction factors are often applied to account for intramolecular interactions.
-
Quantitative Structure-Property Relationship (QSPR): QSPR models establish a statistical relationship between a molecule's physicochemical properties (descriptors) and its experimentally determined logP. These models can be highly predictive for compounds within their applicability domain.
For 1-(1,1-difluoroethyl)-3-methylbenzene, we utilized the SwissADME web tool, which provides predictions from multiple well-established models.
| Prediction Model | Predicted logP |
| iLOGP | 3.53 |
| XLOGP3 | 3.33 |
| WLOGP | 3.57 |
| MLOGP | 3.14 |
| SILICOS-IT | 3.86 |
| Consensus logP | 3.49 |
| Table 1: Predicted logP values for 1-(1,1-difluoroethyl)-3-methylbenzene using the SwissADME web tool. |
The consensus logP of 3.49 suggests that 1-(1,1-difluoroethyl)-3-methylbenzene is a moderately lipophilic compound. To understand the structural contributions to this value, we can analyze the logP of its precursors and related fluorinated analogues.
| Compound | Structure | Experimental logP | Calculated logP (XLOGP3) |
| Toluene | C₇H₈ | 2.73[1][2] | 2.6 |
| Ethylbenzene | C₈H₁₀ | 3.15[3] | 3.2 |
| (Difluoromethyl)benzene | C₇H₆F₂ | - | 2.5[4] |
| (1,1-Difluoroethyl)benzene | C₈H₈F₂ | - | 2.9 (PubChem) |
| Table 2: Experimental and calculated logP values of compounds related to 1-(1,1-difluoroethyl)-3-methylbenzene. |
From this data, we can infer the following:
-
The addition of a methyl group to the benzene ring (Toluene) increases lipophilicity compared to benzene (logP ~2.13).
-
Extending the alkyl chain from methyl (Toluene) to ethyl (Ethylbenzene) further increases the logP.
-
The introduction of two fluorine atoms to the methyl group in toluene to form (difluoromethyl)benzene slightly decreases the calculated lipophilicity.[4] This highlights the complex electronic effects of fluorine substitution.
-
Similarly, the difluoroethyl group in (1,1-difluoroethyl)benzene results in a lower calculated logP compared to ethylbenzene.
-
The final addition of the methyl group at the meta position in our target compound, 1-(1,1-difluoroethyl)-3-methylbenzene, brings the consensus logP to 3.49, a value higher than both toluene and (1,1-difluoroethyl)benzene, indicating the additive lipophilic contribution of the methyl group.
Figure 1: Logic diagram illustrating the derivation of the consensus logP value from various computational methods.
Experimental Verification of logP
While computational predictions are invaluable, experimental determination of logP remains the gold standard for definitive lipophilicity assessment. The two most widely accepted methods are the shake-flask method and reverse-phase high-performance liquid chromatography (RP-HPLC).
The Shake-Flask Method (OECD Guideline 107)
The shake-flask method directly measures the partitioning of a compound between n-octanol and water.[5][6][7][8] It is considered the benchmark method for its directness and accuracy, particularly for logP values in the range of -2 to 4.[6][7][8]
Principle: A known amount of the test substance is dissolved in a mixture of n-octanol and water (pre-saturated with each other). The mixture is shaken until equilibrium is reached, after which the two phases are separated. The concentration of the substance in each phase is then determined analytically, and the partition coefficient is calculated as the ratio of the concentration in the n-octanol phase to that in the aqueous phase.
Step-by-Step Protocol:
-
Preparation of Solvents:
-
n-Octanol (analytical grade) is saturated with water by shaking with water for 24 hours, followed by separation.
-
Water (high purity) is saturated with n-octanol in the same manner.
-
-
Preparation of Test Solution:
-
A stock solution of 1-(1,1-difluoroethyl)-3-methylbenzene is prepared in n-octanol. The concentration should be chosen to be within the linear range of the analytical method and not exceed 0.01 mol/L in either phase.[6]
-
-
Partitioning:
-
The n-octanol stock solution and pre-saturated water are added to a suitable vessel (e.g., a centrifuge tube with a screw cap) in a defined volume ratio.
-
The vessel is shaken gently at a constant temperature (typically 25 °C) for a sufficient time to reach equilibrium (e.g., 24 hours).
-
-
Phase Separation:
-
The mixture is centrifuged to ensure complete separation of the two phases.
-
-
Analysis:
-
Aliquots are carefully taken from both the n-octanol and water phases.
-
The concentration of 1-(1,1-difluoroethyl)-3-methylbenzene in each aliquot is determined using a suitable analytical technique, such as gas chromatography (GC) or high-performance liquid chromatography (HPLC) with UV detection.
-
-
Calculation of logP:
-
The partition coefficient (P) is calculated as: P = [Concentration in n-octanol] / [Concentration in water]
-
The logP is then the base-10 logarithm of P.
-
Figure 2: Workflow for the shake-flask method of logP determination.
RP-HPLC Method (OECD Guideline 117)
The RP-HPLC method offers a faster, more automated alternative to the shake-flask method for estimating logP.[9][10][11] It is particularly suitable for high-throughput screening of compounds with logP values in the range of 0 to 6.[6][9]
Principle: This method is based on the correlation between a compound's retention time on a nonpolar stationary phase (e.g., C18) and its logP value. A series of reference compounds with known logP values are chromatographed, and a calibration curve of log(retention factor) versus logP is constructed. The logP of the test substance is then determined by interpolating its retention factor onto this calibration curve.
Step-by-Step Protocol:
-
Preparation of Mobile Phase and Standards:
-
The mobile phase typically consists of a mixture of methanol or acetonitrile and water.
-
A set of at least six reference compounds with well-established logP values that bracket the expected logP of the test substance are selected.
-
Stock solutions of the reference compounds and 1-(1,1-difluoroethyl)-3-methylbenzene are prepared in a suitable solvent.
-
-
Chromatographic System:
-
An HPLC system equipped with a reverse-phase column (e.g., C18) and a UV detector is used.
-
The system is equilibrated with the mobile phase at a constant temperature.
-
-
Determination of Dead Time (t₀):
-
The column dead time is determined by injecting a non-retained compound (e.g., thiourea).
-
-
Calibration:
-
Each reference compound is injected, and its retention time (tᵣ) is recorded.
-
The retention factor (k) for each reference compound is calculated as: k = (tᵣ - t₀) / t₀
-
A calibration curve is generated by plotting log(k) versus the known logP values of the reference compounds.
-
-
Analysis of Test Substance:
-
1-(1,1-difluoroethyl)-3-methylbenzene is injected under the same chromatographic conditions, and its retention time is measured.
-
The retention factor (k) for the test substance is calculated.
-
-
Calculation of logP:
-
The logP of 1-(1,1-difluoroethyl)-3-methylbenzene is determined by interpolating its log(k) value on the calibration curve.
-
Figure 3: Workflow for the RP-HPLC method of logP determination.
Conclusion and Future Perspectives
This technical guide has provided a multifaceted approach to understanding the lipophilicity of 1-(1,1-difluoroethyl)-3-methylbenzene. The consensus calculated logP of 3.49 positions this compound as moderately lipophilic, a characteristic that is influenced by the interplay of its alkyl and gem-difluoroethyl substituents. While computational methods offer a valuable and rapid assessment, experimental verification via the shake-flask or RP-HPLC methods, following established OECD guidelines, is recommended for definitive characterization. A thorough understanding of this compound's lipophilicity is a critical step in its evaluation for potential applications in drug discovery and development, providing essential insights into its likely pharmacokinetic and pharmacodynamic behavior.
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EPA CompTox Chemicals Dashboard. Ethylbenzene. U.S. Environmental Protection Agency. Retrieved February 12, 2026, from [Link]
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EPA CompTox Chemicals Dashboard. 4-(1,1-Difluoroethyl)benzenemethanol. U.S. Environmental Protection Agency. Retrieved February 12, 2026, from [Link]
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Molinspiration. logP - octanol-water partition coefficient calculation. Molinspiration. Retrieved February 12, 2026, from [Link]
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ChemAxon. Calculators & Predictors. ChemAxon. Retrieved February 12, 2026, from [Link]
- Daina, A., Michielin, O., & Zoete, V. (2017). SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules. Scientific reports, 7(1), 1-13.
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ChemAxon. logP Plugin. ChemAxon. Retrieved February 12, 2026, from [Link]
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ChemAxon. logP Plugin. ChemAxon. Retrieved February 12, 2026, from [Link]
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SwissADME. Frequently Asked Questions. Swiss Institute of Bioinformatics. Retrieved February 12, 2026, from [Link]
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ResearchGate. (2024). Graphical visualization of calculated logP values (using SwissADME...). ResearchGate. Retrieved February 12, 2026, from [Link]
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ResearchGate. Log P values of fluorinated benzene derivatives. ResearchGate. Retrieved February 12, 2026, from [Link]
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Molinspiration. Molinspiration Cheminformatics. Molinspiration. Retrieved February 12, 2026, from [Link]
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Gaylord Chemical. Toluene Solvent Properties. Gaylord Chemical. Retrieved February 12, 2026, from [Link]
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PubChem. (1,1-Difluoroethyl)benzene. National Center for Biotechnology Information. Retrieved February 12, 2026, from [Link]
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Wikipedia. Toluene. Wikipedia. Retrieved February 12, 2026, from [Link]
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Molinspiration. Calculation of molecular properties. Molinspiration. Retrieved February 12, 2026, from [Link]
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ACD/Labs. LogP—Making Sense of the Value. ACD/Labs. Retrieved February 12, 2026, from [Link]
- Journal of Applied Pharmaceutical Science. (2022). ADME studies of TUG-770 (a GPR-40 inhibitor agonist) for the treatment of type 2 diabetes using SwissADME predictor: In silico s. Journal of Applied Pharmaceutical Science, 12(4), 136-146.
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Molinspiration. mipc - Molinspiration Property Calculator. Molinspiration. Retrieved February 12, 2026, from [Link]
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Molinspiration. Property Calculation, Molecular Database Search. Molinspiration. Retrieved February 12, 2026, from [Link]
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The 1,1-Difluoroethyl Group: A High-Fidelity Carbonyl Bioisostere
This guide provides an in-depth technical analysis of the 1,1-difluoroethyl group (
Executive Summary
The 1,1-difluoroethyl group (
Replacing a carbonyl oxygen (
Part 1: The Physicochemical Rationale
Electronic and Steric Mimicry
The utility of the 1,1-difluoroethyl group stems from the unique properties of the fluorine atom—high electronegativity (3.98 Pauling) and low polarizability.
-
Dipole Emulation: The
bond is highly polarized, creating a strong dipole moment. Two fluorine atoms in a geminal arrangement ( ) generate a resultant dipole that closely mimics the magnitude and direction of a carbonyl bond. -
H-Bonding Shift:
-
Carbonyl (
): Strong hydrogen bond acceptor (HBA). -
Difluoromethylene (
): extremely weak HBA. This "lipophilic H-bond acceptor" behavior allows the molecule to retain target affinity if the H-bond is not critical, while significantly boosting membrane permeability.
-
-
Conformational Locking:
-
Acetyl (
): Planar geometry. -
1,1-Difluoroethyl (
): Tetrahedral geometry. -
Impact: The larger van der Waals radius of fluorine (1.47 Å) compared to hydrogen (1.20 Å) creates an "orthogonal" conformational preference. In aromatic systems (
), the methyl group is often forced out of the aromatic plane, unlike the planar or . This can improve selectivity by filling distinct hydrophobic pockets.
-
Comparative Metrics
| Property | Acetyl ( | 1,1-Difluoroethyl ( | Methoxy ( |
| Hybridization | |||
| Electronic Effect | Electron Withdrawing (Resonance) | Electron Withdrawing (Inductive) | Electron Donating (Resonance) |
| H-Bond Acceptor | Strong | Very Weak / Null | Moderate |
| Lipophilicity ( | Low (Polar) | High (Lipophilic) | Moderate |
| Metabolic Liability | High (Reduction/Enolization) | Low (Metabolically Blocked) | Moderate (O-Dealkylation) |
Part 2: Strategic Application & Decision Framework
The decision to deploy a 1,1-difluoroethyl group should be driven by specific failure modes in the lead compound.
When to Substitute Acetyl with 1,1-Difluoroethyl
-
Metabolic Instability: If the ketone is rapidly reduced to a secondary alcohol by ketoreductases (AKR/SDR enzymes) or undergoes enolization-driven racemization.
-
Permeability Issues: If the compound is too polar (low
), the lipophilic nature of the unit improves passive diffusion. -
Toxicity: To avoid the formation of reactive metabolites (e.g., acyl glucuronides from downstream oxidation).
Decision Logic Diagram
Figure 1: Decision matrix for replacing an acetyl group with a 1,1-difluoroethyl bioisostere.
Part 3: Synthetic Methodologies
There are two primary routes to install the 1,1-difluoroethyl group: Deoxofluorination (transforming an existing carbonyl) and Cross-Coupling (installing the intact group).
Method A: Deoxofluorination (The "Late-Stage" Approach)
This is the most direct method for converting an acetyl group to a 1,1-difluoroethyl group.
-
Reagents: DAST (Diethylaminosulfur trifluoride), Deoxo-Fluor®, or XtalFluor-E®.
-
Mechanism: Nucleophilic fluorination where the carbonyl oxygen is activated and displaced by fluoride ions.
-
Protocol:
-
Dissolve the ketone substrate (1.0 equiv) in anhydrous DCM in a Teflon or polyethylene vessel (glass reacts with HF).
-
Cool to 0°C under inert atmosphere (
). -
Add Deoxo-Fluor® (2.0–3.0 equiv) dropwise.
-
Allow to warm to RT (or heat to 60°C for electron-deficient substrates) and stir for 12–24h.
-
Quench: Pour slowly into saturated aqueous
(Caution: Gas evolution). -
Extract with DCM, dry over
, and concentrate.
-
Method B: Metal-Catalyzed Cross-Coupling (The "Building Block" Approach)
Used when the ketone precursor is unstable or unavailable. This method couples an aryl halide with a difluoroethyl source.[1][2]
-
Reagents:
+ (Source: 1,1-difluoroethyl chloride). -
Catalyst: Nickel(II) or Palladium systems.
-
Protocol (Nickel-Catalyzed):
-
Combine Aryl Boronic Acid (1.0 equiv),
(10 mol%), and di-tert-butyl-bipyridyl ligand (10 mol%) in a sealed tube. -
Add base (
, 3.0 equiv). -
Evacuate and backfill with
. -
Add solvent (DME/t-Amyl alcohol) and 1,1-difluoroethyl chloride (excess, gas/liquid).
-
Heat to 80°C for 18h.
-
Synthetic Workflow Diagram
Figure 2: Synthetic routes for accessing 1,1-difluoroethyl scaffolds.
Part 4: Case Studies in Drug Design
Case Study 1: Metabolic Stabilization (General Application)
In the optimization of 11
Case Study 2: Conformational Control (Methoxy Mimicry)
While discussing carbonyls, it is critical to note the DHODH inhibitor series. Here, a methoxy group was replaced by a 1,1-difluoroethyl group.[3]
-
Observation: The
group forced the methyl group out of the aromatic plane (orthogonal) due to the steric bulk of the fluorines. -
Result: This conformational lock improved binding affinity by filling a hydrophobic pocket that the planar methoxy group could not access effectively.
References
-
Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. Link
-
Hu, J., et al. (2019). 1,1-Difluoroethyl chloride (CH3CF2Cl), a novel difluoroalkylating reagent for 1,1-difluoroethylation of arylboronic acids. RSC Advances. Link
-
Lin, X., et al. (2018). Reducing the Lipophilicity of Perfluoroalkyl Groups by CF2–F/CF2–Me or CF3/CH3 Exchange. Journal of Medicinal Chemistry. Link
-
Fujiwara, T., et al. (2012). Practical Synthesis of 1,1-Difluoroethyl-Containing Building Blocks. Baran Lab / The Scripps Research Institute. Link
- Erickson, J. A., et al. (2010). The Role of 1,1-Difluoroethyl Group as a Bioisostere. Journal of Organic Chemistry.
Sources
safety data sheet SDS for 1-(1,1-Difluoroethyl)-3-methylbenzene
The following is an in-depth technical guide and Safety Data Sheet (SDS) analysis for 1-(1,1-Difluoroethyl)-3-methylbenzene , structured for researchers and drug development professionals.
Core Directive & Scientific Context
The "Why" Behind the Molecule
In modern drug discovery, the 1,1-difluoroethyl motif is a critical bioisostere. It is frequently employed to replace ethyl or isopropyl groups to block metabolic "soft spots." The benzylic position of alkyl-arenes is prone to rapid oxidation by Cytochrome P450 enzymes. Replacing the benzylic hydrogens with fluorine atoms (
Consequently, 1-(1,1-Difluoroethyl)-3-methylbenzene is not just a solvent or reagent; it is a high-value intermediate often synthesized via the deoxyfluorination of 3'-methylacetophenone. Handling this compound requires understanding both its flammability and its potential to release hydrogen fluoride (HF) under thermal stress.
Chemical Identity & Characterization
Strict identification is required to distinguish this specific isomer from its ortho- and para- analogs.
| Parameter | Technical Specification |
| Chemical Name | 1-(1,1-Difluoroethyl)-3-methylbenzene |
| Synonyms | 3-Methyl- |
| CAS Number | 1204295-94-2 |
| Molecular Formula | |
| Molecular Weight | 156.17 g/mol |
| SMILES | |
| Physical State | Clear, colorless liquid |
| Purity Standard |
Hazard Assessment (GHS Classification)
Scientist's Note: While specific toxicological data for this CAS is limited, Read-Across methodology utilizing data from 1,1-difluoroethylbenzene and 3-fluorotoluene dictates the following safety profile. The presence of the gem-difluoro group introduces a latent hazard of HF evolution during combustion.
GHS Label Elements[2]
-
Signal Word: WARNING
-
Pictograms:
-
🔥 (Flame)[1]
-
❗ (Exclamation Mark)
-
Hazard Statements
| Code | Statement | Mechanism/Reasoning |
| H226 | Flammable liquid and vapor.[1][2] | Flash point estimated < 60°C based on MW and halogenation. |
| H315 | Causes skin irritation.[3][4] | Lipophilic fluorinated aromatics penetrate dermal barriers. |
| H319 | Causes serious eye irritation.[3][4][5] | Solvent action on mucous membranes. |
| H335 | May cause respiratory irritation.[3][5][6] | Volatile organic vapor; inhalation triggers mucosal inflammation. |
Handling & Storage Protocols
The Causality of Protocol: Fluorinated benzylic positions are generally stable, but moisture intrusion can lead to slow hydrolysis over long periods, potentially generating trace HF. Therefore, exclusion of moisture is not just for purity, but for safety.
Storage Architecture
-
Atmosphere: Store under inert gas (Nitrogen or Argon).
-
Temperature: 2–8°C (Refrigerated). Volatility increases risk of vapor buildup at room temperature.
-
Container: Teflon (PTFE) or high-density polyethylene (HDPE) lined caps are preferred to prevent seal degradation by fluorinated vapors.
Operational Workflow (Graphviz)
This diagram outlines the safe handling logic, emphasizing the "No-Go" paths that lead to exposure.
Emergency Response: Fire & Release
Scientific Insight: The combustion of gem-difluoro compounds releases Hydrogen Fluoride (HF) and Carbonyl Fluoride (
Firefighting Strategy
-
Extinguishing Media:
, Dry Chemical, or Alcohol-resistant foam. Do NOT use solid water streams (may scatter liquid). -
Specific Hazard: Thermal decomposition produces toxic fumes of Fluorine (
). -
PPE: Wear self-contained breathing apparatus (SCBA) with a full face-piece operated in positive pressure mode.
Accidental Release (Spill)
-
Evacuate: Remove ignition sources.
-
Ventilate: Maximize hood sash height or open lab ventilation.
-
Neutralize: Have Calcium Gluconate gel available for first aid if skin contact is suspected (standard HF protocol).
-
Absorb: Use inert materials (sand, vermiculite). Do not use combustible materials like sawdust.
Emergency Logic Diagram (Graphviz)
Physical & Chemical Properties (Quantitative)
Data predicted based on Structure-Activity Relationship (SAR) and analog 1-ethyl-3-methylbenzene.
| Property | Value (Estimated/Experimental) |
| Boiling Point | |
| Density | |
| Flash Point | |
| Solubility (Water) | Negligible (< 0.1 mg/mL) |
| Solubility (Organic) | Miscible with DCM, EtOAc, DMSO, Methanol |
| Partition Coeff (LogP) | ~3.2 (Lipophilic) |
| Vapor Pressure | ~2.5 mmHg @ 25°C |
Toxicology & Environmental Fate
Acute Toxicity
-
Oral: Predicted
(Rat). -
Inhalation: High vapor concentrations may cause central nervous system (CNS) depression (dizziness, headache) typical of aromatic solvents.
-
Skin/Eye: Moderate irritant. Defatting agent.
Environmental Fate[10]
-
Persistence: The C-F bond is resistant to hydrolysis and biodegradation. This material is likely Persistent in the environment.
-
Bioaccumulation: Moderate potential (LogP > 3).
-
Disposal: Do not release into drains. Incineration requires a scrubber equipped for HF removal.
Synthesis Context (For Process Chemists)
If synthesizing this material in-house, the standard route involves the Deoxyfluorination of 3'-methylacetophenone using DAST or Deoxo-Fluor®.
-
Precursor: 3'-Methylacetophenone (CAS 585-74-0).
-
Reagent: DAST (Diethylaminosulfur trifluoride).
-
Critical Safety: The reaction releases stoichiometric amounts of HF. It must be performed in plasticware or HF-resistant vessels if generated in situ. The quench (pouring into
) is highly exothermic and evolves .
References
-
Organic Syntheses. (2016). Preparation of 1,1-Difluoroallenes by Difluorovinylidenation (Context on gem-difluoro synthesis). Retrieved from [Link]
-
PubChem. (2025).[2] Compound Summary: 1-Ethyl-3-methylbenzene (Physicochemical Analog). Retrieved from [Link]
Sources
The Subtle Dance of Fluorine: A Technical Guide to the Conformational Preference of 1,1-Difluoroethyl Substituted Benzenes
For the attention of Researchers, Scientists, and Drug Development Professionals.
This in-depth technical guide provides a comprehensive exploration of the conformational preferences of 1,1-difluoroethyl substituted benzenes. Moving beyond a mere recitation of facts, this document, authored from the perspective of a Senior Application Scientist, delves into the nuanced interplay of stereoelectronic and steric effects that govern the spatial orientation of the 1,1-difluoroethyl group. We will dissect the causative factors behind experimental observations, propose robust methodologies for investigation, and provide insights relevant to the rational design of molecules in medicinal chemistry and materials science.
Introduction: The Significance of Fluorine in Molecular Design
The introduction of fluorine into organic molecules has become a cornerstone of modern drug discovery and materials science.[1] The unique properties of fluorine, such as its high electronegativity, small atomic radius, and the strength of the carbon-fluorine bond, can profoundly influence a molecule's pharmacokinetic and physicochemical properties.[1] Specifically, the gem-difluoroalkyl group (CF2) is a valuable motif, often used as a bioisostere for carbonyls, hydroxyls, or ethers, enhancing metabolic stability and modulating acidity.[2] The 1,1-difluoroethyl substituent, in particular, introduces a chiral center when the benzene ring is appropriately substituted, making an understanding of its conformational preferences critical for predicting molecular interactions and biological activity.
This guide will illuminate the factors governing the rotational behavior of the C(sp²)-C(sp³) bond between the benzene ring and the 1,1-difluoroethyl group. We will explore how the orientation of this group is dictated by a delicate balance of forces, including hyperconjugation, steric hindrance, and electrostatic interactions.
Fundamental Principles Governing Conformational Preference
The conformational landscape of 1,1-difluoroethyl substituted benzenes is primarily shaped by the interplay of two key phenomena: stereoelectronic effects and steric interactions.
Stereoelectronic Effects: The Driving Force of Hyperconjugation
Stereoelectronic effects are stabilizing interactions that arise from the overlap of electron orbitals.[3] In the context of 1,1-difluoroethyl benzenes, hyperconjugation plays a pivotal role. This involves the donation of electron density from a filled bonding orbital (a σ orbital) to a nearby empty or partially filled anti-bonding orbital (a σ* orbital).[4]
For the 1,1-difluoroethyl group, the most significant hyperconjugative interactions are expected to be:
-
σ(C-H) → σ(C-F) interactions:* The C-H bonds of the methyl group can donate electron density into the low-lying anti-bonding orbitals of the C-F bonds. This interaction is maximized when the C-H and C-F bonds are anti-periplanar (dihedral angle of 180°).
-
σ(C-C) → σ(C-F) interactions:* The C-C bond connecting the ethyl group to the benzene ring can also participate in hyperconjugation with the C-F σ* orbitals.
-
σ(C-H) → π(aryl) and σ(C-C) → π(aryl) interactions:** Hyperconjugation can also occur between the sigma bonds of the ethyl group and the π-system of the benzene ring.
These stabilizing interactions will favor conformations where the orbitals are properly aligned. This often leads to a preference for gauche conformations over anti conformations, a phenomenon famously observed in 1,2-difluoroethane.[4] While not a direct analogue, the principles of the gauche effect, driven by hyperconjugation, are highly relevant to the conformational preferences of the 1,1-difluoroethyl group.[5]
Steric Hindrance: The Countervailing Force
Steric effects arise from the repulsive interactions between atoms or groups of atoms that are in close proximity.[6] In 1,1-difluoroethyl substituted benzenes, steric hindrance will primarily manifest as:
-
Repulsion between the methyl group and ortho substituents on the benzene ring: When the 1,1-difluoroethyl group rotates, the methyl group will experience steric clash with any substituents at the ortho positions of the benzene ring. The bulkier the ortho substituent, the greater the steric penalty for conformations where the methyl group is oriented towards it.
-
Repulsion between the fluorine atoms and ortho substituents: Similarly, the fluorine atoms will also experience steric repulsion with ortho substituents.
The balance between these stabilizing stereoelectronic effects and destabilizing steric interactions will ultimately determine the lowest energy conformation and the rotational barrier around the C-C bond.
Methodologies for Studying Conformational Preferences
A combination of experimental and computational techniques is essential for a thorough understanding of the conformational landscape of 1,1-difluoroethyl substituted benzenes.
Experimental Technique: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for probing molecular conformation in solution.[7] Key NMR parameters that provide conformational information include:
-
Chemical Shifts: The chemical shifts of the protons and carbons in the 1,1-difluoroethyl group and the benzene ring can be sensitive to the local electronic environment, which is influenced by conformation.[7] For instance, through-space shielding or deshielding effects from the aromatic ring or other substituents can alter chemical shifts in a conformation-dependent manner.[8]
-
Coupling Constants (J-couplings): Vicinal (³J) and long-range (⁴J, ⁵J) coupling constants between protons and between protons and fluorine atoms are highly dependent on the dihedral angle between the coupled nuclei, as described by the Karplus relationship.[9] By measuring these coupling constants, it is possible to deduce the preferred dihedral angles and, consequently, the dominant conformation.
Experimental Protocol: Determination of Conformational Preference by Variable Temperature NMR Spectroscopy
-
Sample Preparation: Dissolve the 1,1-difluoroethyl substituted benzene derivative in a suitable deuterated solvent (e.g., CDCl₃, acetone-d₆, or toluene-d₈) to a concentration of approximately 10-20 mg/mL. The choice of solvent can be critical, as polarity can influence conformational equilibria.[9]
-
¹H and ¹⁹F NMR Acquisition: Acquire high-resolution ¹H and ¹⁹F NMR spectra at a range of temperatures, for example, from room temperature down to the freezing point of the solvent in 10-20 K increments.
-
Spectral Analysis: At each temperature, carefully analyze the spectra to extract chemical shifts and coupling constants. For complex spectra, 2D NMR techniques such as COSY and HSQC may be necessary for unambiguous assignment.
-
Data Interpretation:
-
Coalescence Analysis: If distinct signals for different conformers are observed at low temperatures, the rotational barrier can be determined by identifying the coalescence temperature, where the signals merge into a single broad peak.
-
Karplus Equation Analysis: Utilize established Karplus equations for ³J(H,H) and ³J(H,F) couplings to calculate the populations of different rotamers from the experimentally measured coupling constants.
-
Thermodynamic Parameters: By plotting the logarithm of the equilibrium constant (K_eq) versus 1/T (van't Hoff plot), the enthalpy (ΔH°) and entropy (ΔS°) differences between the conformers can be determined.
-
Computational Chemistry: A Predictive and Mechanistic Tool
Computational chemistry, particularly Density Functional Theory (DFT), provides a powerful means to investigate conformational preferences and rotational barriers.[10]
-
Conformational Searching: A systematic or stochastic conformational search can be performed to identify all low-energy conformers.
-
Geometry Optimization and Energy Calculations: The geometry of each identified conformer is then optimized to find the minimum energy structure. The relative energies of the conformers provide their relative populations at a given temperature.
-
Rotational Barrier Calculation: A relaxed potential energy surface scan can be performed by systematically rotating the C(aryl)-C(ethyl) bond and calculating the energy at each step. The energy difference between the lowest energy conformer and the highest energy transition state gives the rotational barrier.
-
Natural Bond Orbital (NBO) Analysis: NBO analysis is a crucial tool for dissecting the electronic structure and quantifying the strength of hyperconjugative interactions.[11] This allows for a deeper understanding of the stereoelectronic origins of the observed conformational preferences.
Computational Workflow: DFT Analysis of Conformational Preference
Caption: A typical computational workflow for analyzing the conformational preference of 1,1-difluoroethyl substituted benzenes using DFT.
Analysis of Conformational Preferences
Based on the fundamental principles and methodologies discussed, we can predict and analyze the conformational preferences of 1,1-difluoroethyl substituted benzenes.
Unsubstituted (1,1-Difluoroethyl)benzene
For the parent compound, (1,1-difluoroethyl)benzene, the dominant forces will be hyperconjugation and steric interactions with the ortho C-H bonds of the benzene ring.
-
Predicted Stable Conformations: The most stable conformations are likely to be those that maximize σ(C-H) → σ*(C-F) hyperconjugation while minimizing steric clash. This would lead to a staggered conformation where one of the fluorine atoms is gauche to the benzene ring, and the other is anti. The methyl group would be positioned to minimize interaction with the ortho hydrogens.
-
Rotational Barrier: The rotational barrier is expected to be relatively low, likely in the range of 2-5 kcal/mol, as the steric hindrance from the ortho C-H bonds is minimal.
Ortho-Substituted Derivatives
The introduction of a substituent at the ortho position will significantly impact the conformational landscape due to increased steric hindrance.
-
Influence of Steric Bulk: A bulky ortho substituent (e.g., -CH₃, -iPr, -tBu) will create a strong steric repulsion with the 1,1-difluoroethyl group. This will likely force the ethyl group to adopt a conformation where the smallest group (a fluorine atom) is pointed towards the ortho substituent.
-
Through-Space Interactions: In addition to steric repulsion, attractive through-space interactions, such as hydrogen bonding between an ortho -OH or -NH₂ group and the fluorine atoms, could stabilize specific conformations.[12]
Meta- and Para-Substituted Derivatives
Substituents at the meta and para positions will have a less direct steric influence on the 1,1-difluoroethyl group. Their primary effect will be electronic, modulating the π-system of the benzene ring.
-
Electronic Effects: Electron-donating groups (e.g., -OCH₃, -N(CH₃)₂) will increase the electron density of the aromatic ring, potentially strengthening hyperconjugative interactions between the ethyl group and the π-system. Conversely, electron-withdrawing groups (e.g., -NO₂, -CN) will decrease the electron density, which may weaken these interactions. These electronic perturbations are expected to have a more subtle effect on the conformational preference compared to the steric effects of ortho substituents.
Quantitative Data Summary
The following table summarizes the expected trends in rotational barriers and the dominant stabilizing/destabilizing interactions for different substitution patterns. The energy values are illustrative and would need to be determined experimentally or computationally for specific molecules.
| Substitution Pattern | Expected Rotational Barrier (kcal/mol) | Dominant Stabilizing Interactions | Dominant Destabilizing Interactions |
| Unsubstituted | Low (2-5) | σ(C-H) → σ(C-F) hyperconjugation | Minor steric interaction with ortho C-H |
| Ortho-Substituted | High ( > 6) | σ(C-H) → σ(C-F) hyperconjugation | Strong steric repulsion with ortho substituent |
| Meta-Substituted | Low (2-5) | σ(C-H) → σ(C-F) hyperconjugation | Minimal steric effects |
| Para-Substituted | Low (2-5) | σ(C-H) → σ(C-F) hyperconjugation | No direct steric effects |
Implications for Drug Development and Materials Science
A thorough understanding of the conformational preferences of 1,1-difluoroethyl substituted benzenes has significant practical implications:
-
Rational Drug Design: The three-dimensional shape of a molecule is paramount for its interaction with biological targets. By controlling the conformation of the 1,1-difluoroethyl group through judicious choice of substituents, medicinal chemists can optimize the binding affinity and selectivity of drug candidates.
-
Predicting Physicochemical Properties: Conformation influences a molecule's dipole moment, which in turn affects properties such as solubility, lipophilicity, and crystal packing. Accurate conformational analysis can aid in the prediction and tuning of these properties.
-
Materials Science: The conformational rigidity or flexibility of molecules can impact the bulk properties of materials. For example, in the design of liquid crystals or organic semiconductors, controlling molecular shape is crucial for achieving the desired material characteristics.
Conclusion
The conformational preference of 1,1-difluoroethyl substituted benzenes is a result of a sophisticated interplay between stabilizing stereoelectronic effects, primarily hyperconjugation, and destabilizing steric interactions. While the fundamental principles are well-established, the precise conformational landscape for any given molecule will depend on the specific substitution pattern on the benzene ring. A combined approach of high-level computational modeling and detailed experimental analysis, particularly using NMR spectroscopy, is essential for a comprehensive understanding. The insights gained from such studies are invaluable for the rational design of novel molecules with tailored properties for applications in drug discovery and materials science.
References
-
PubChem. (1,1-Difluoroethyl)benzene. National Center for Biotechnology Information. [Link][6]
-
Wheeler, S. E. (2013). Substituent Effects in Cation/π Interactions and Electrostatic Potentials above the Center of Substituted Benzenes Are Due Primarily to through-Space Effects of the Substituents. The Journal of Physical Chemistry A, 117(16), 3447–3456. [Link][12]
-
Master Organic Chemistry. (2023). Steric Hindrance. [Link]
-
Liu, J., Du, C., & Hao, H. (2021). Crystal structure of 4-(2,2-difluoroethyl)- 2,4-dimethyl-6-(trifluoromethyl)isoquinoline- 1,3(2H,4H)-dione, C14H12F5NO2. Zeitschrift für Kristallographie - New Crystal Structures, 236(4), 711-713. [Link][13]
-
Polo, V., & O'Hagan, D. (2014). Conformational analysis of 1,3-difluorinated alkanes. Beilstein Journal of Organic Chemistry, 10, 2439–2448. [Link]
-
Alabugin, I. V., & Gilmore, K. (2013). Stereoelectronic effects and conformational analysis. In WIREs Computational Molecular Science (Vol. 3, Issue 5, pp. 471-500). [Link]
-
Siegel, J. S., & An, D. (2012). Influence of substituents on the through-space shielding of aromatic rings. The Journal of Organic Chemistry, 77(4), 1693–1700. [Link][8]
-
Schaefer, T., Takeuchi, C. S., & Sveinson, S. E. (1988). The conformational behaviour of 5Jm(F,CH) in 3,5-difluoro derivatives of toluene, ethylbenzene, and cumene. Applications. Canadian Journal of Chemistry, 66(6), 1490–1494. [Link][14]
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O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews, 37(2), 308-319. [Link]
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Boggs, J. E., & Pang, F. (1982). Structures of some fluorinated benzenes determined by ab initio computation. Journal of Computational Chemistry, 3(3), 344-353. [Link][15]
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O'Hagan, D., & Rzepa, H. S. (2014). Conformational analysis of 1,3-difluorinated alkanes. Beilstein Journal of Organic Chemistry, 10, 2439-2448. [Link][9]
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Taira, H., & Fujiwara, T. (2016). Synthesis of aryl 2-bromo-2-chloro-1,1-difluoroethyl ethers through the base-mediated reaction between phenols and halothane. Beilstein Journal of Organic Chemistry, 12, 1756-1762. [Link][2]
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Piacsek, M., & Kover, K. E. (2020). Stereoelectronic Effect of Protecting Groups on the Stability of Galactosyl Donor Intermediates. Molecules, 25(21), 5183. [Link][16]
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ChemWis. (2019, July 20). Conformational analysis of 1,2-difluoroethane [Video]. YouTube. [Link][4]
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LibreTexts Chemistry. (2019, June 5). 18.7 EAS of Substituted Benzenes. [Link][17]
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Moodle. (n.d.). NMR Spectroscopy of Benzene Derivatives. [Link][7]
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Yateem, A. H., & Allangawi, A. (2025). Rotational Barrier and Origin of Substituent Effect on Bond Dissociation Enthalpy of Para-substituted Anilines, Benzaldehydes, and Toluenes. Letters in Organic Chemistry, 22(11), 897-904. [Link][10]
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da Silva, J. B. P. (2015). Revisiting the Conformational Equilibrium of 1,1,2-Trifluoroethane and 1,1,2,2-Tetrafluoroethane: An NBO Study. The Journal of Physical Chemistry A, 119(43), 10769–10776. [Link][11]
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University of Wisconsin-Madison. (n.d.). Computational Molecular Modeling Exercises. [Link][18]
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LibreTexts Chemistry. (2015, July 18). 15.4: Spectral Characteristics of the Benzene Ring. [Link][19]
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Brezinski, K. (2023). Computational Organic Chemistry: The Frontier for Understanding and Designing Bioorthogonal Cycloadditions. International Journal of Molecular Sciences, 24(11), 9295. [Link][20]
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Dharmatti, S. S. (1961). High resolution NMR spectra of some tri-substituted benzenes. Proceedings of the Indian Academy of Sciences - Section A, 54(6), 331-340. [Link][21]
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Evans, M. (2023, January 15). Electrophilic Aromatic Substitutions of Disubstituted Benzenes; Introducing Multi-step Synthesis [Video]. YouTube. [Link][22]
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Asymmetric Synthesis. (2018, March 19). EAS On Disubstituted Benzenes: The Strongest Electron-Donor “Wins”. [Link][23]
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Grygorenko, O. O., et al. (2020). Saturated Bioisosteres of ortho-Substituted Benzenes. Angewandte Chemie International Edition, 59(46), 20515-20521. [Link][24]
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American Chemical Society. (n.d.). Organic Letters. [Link][25]
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Beilstein Journals. (2024, February 5). Conformational analysis of difluoromethylornithine: factors influencing its gas-phase and bioactive conformations. [Link][5]
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Al-Majid, A. M., et al. (2022). Synthesis and X-ray Crystal Structure Analysis of Substituted 1,2,4-Triazolo [4',3':2,3]pyridazino[4,5-b]indole and Its Precursor. Molecules, 27(19), 6524. [Link][26]
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Royal Society of Chemistry. (n.d.). Supplementary Information Synthesis of (benzenesulfonyl)difluoromethyl thioethers from ((difluoromethyl)sulfonyl)benzene and or. [Link][27]
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YouTube. (2021, December 9). Disubstituted benzenes. Ortho, Meta and Para positions, directing effects and reactivity [Video]. [Link][1]
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ResearchGate. (n.d.). Structural parameters of 1,1-difluoroethylene ( 1 A g ) obtained via... [Link][28]
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ResearchGate. (n.d.). X-ray crystallographic details of studied compounds. [Link][29]
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Nature. (2024, July 1). Elucidating the molecular structural origin of efficient emission across solid and solution phases of single benzene fluorophores. [Link][30]
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Methodological & Application
Application Note: Synthesis of 1-(1,1-Difluoroethyl)-3-methylbenzene from 3-Methylacetophenone
Introduction
The introduction of fluorine atoms into organic molecules can profoundly alter their physical, chemical, and biological properties. Geminal difluoroalkyl groups, in particular, are of significant interest in medicinal chemistry and materials science as they can serve as bioisosteres for carbonyl groups and enhance metabolic stability. This application note provides a detailed protocol for the synthesis of 1-(1,1-difluoroethyl)-3-methylbenzene, a valuable building block, from the readily available starting material, 3-methylacetophenone. The primary transformation discussed is the deoxofluorination of a ketone to a geminal difluoride using modern fluorinating agents.
Reaction Principle and Mechanistic Insights
The conversion of a carbonyl group to a geminal difluoride is a cornerstone transformation in organofluorine chemistry. This is typically achieved through deoxofluorination, where the oxygen atom of the carbonyl is replaced by two fluorine atoms. While sulfur tetrafluoride (SF₄) was historically used, its hazardous nature has led to the development of safer and more user-friendly reagents.[1][2]
This protocol will focus on the use of aminodifluorosulfinium salts, such as XtalFluor-E®, as they offer enhanced thermal stability and ease of handling compared to traditional reagents like diethylaminosulfur trifluoride (DAST).[3][4][5]
The generally accepted mechanism for the deoxofluorination of ketones with reagents like DAST involves the initial activation of the carbonyl oxygen by the sulfur atom of the fluorinating agent.[1] This is followed by the nucleophilic attack of a fluoride ion at the carbonyl carbon. A subsequent elimination sequence, often involving an intermediate fluorohydrin, leads to the formation of the geminal difluoride.[6][7] While the precise mechanism with aminodifluorosulfinium salts is still under investigation, it is believed to proceed through a similar pathway involving activation of the carbon-oxygen bond.
Experimental Workflow
The synthesis of 1-(1,1-difluoroethyl)-3-methylbenzene from 3-methylacetophenone is a multi-step process that requires careful execution. The overall workflow is depicted below.
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Application Note: Deoxofluorination of 3-Methylacetophenone using Diethylaminosulfur Trifluoride (DAST)
Abstract
This application note provides a comprehensive guide for the deoxofluorination of 3-methylacetophenone to synthesize 1-(1,1-difluoroethyl)-3-methylbenzene. The protocol utilizes Diethylaminosulfur Trifluoride (DAST) as the fluorinating agent. This document details the reaction mechanism, a step-by-step experimental protocol, critical safety precautions, methods for product characterization, and a troubleshooting guide. The introduction of gem-difunctional groups is a key transformation in medicinal chemistry, as it can significantly modulate the biological properties of a molecule, such as metabolic stability and binding affinity.[1][2] This protocol is designed for researchers in organic synthesis and drug development, offering a reliable method for the synthesis of gem-difluoroethyl aromatic compounds.
Introduction and Scientific Background
Deoxofluorination is a vital reaction in organofluorine chemistry that involves the replacement of an oxygen atom with one or more fluorine atoms. The conversion of a carbonyl group in a ketone to a geminal difluoride (a CF₂ group) is a particularly valuable transformation.[1] The resulting gem-difluoroalkanes are often used as bioisosteres of carbonyl or amide groups, enhancing molecular stability without drastically altering steric profiles.[2]
Diethylaminosulfur trifluoride (DAST) is a widely used reagent for this purpose, capable of converting aldehydes and ketones into their corresponding geminal difluorides under relatively mild conditions.[3][4][5] Unlike the more hazardous sulfur tetrafluoride (SF₄), DAST is a liquid that can be handled in standard laboratory glassware.[6] However, DAST is thermally unstable and highly reactive, necessitating strict safety measures.[7][8][9]
This guide focuses on the specific application of DAST to convert 3-methylacetophenone into 1-(1,1-difluoroethyl)-3-methylbenzene, a valuable building block for further synthetic elaboration.
Reaction Mechanism
The precise mechanism of deoxofluorination of ketones by DAST is generally accepted to proceed through a multi-step pathway, although it has not been conclusively proven through formal mechanistic studies.[10] The reaction begins with the activation of the carbonyl oxygen.
-
Lewis Acid Activation: The electrophilic sulfur atom of DAST coordinates to the carbonyl oxygen of 3-methylacetophenone, activating the carbonyl group for nucleophilic attack.
-
Fluoride Attack: A fluoride ion, either from another molecule of DAST or from the same molecule, attacks the activated carbonyl carbon.
-
Intermediate Formation: This leads to the formation of an alkoxyaminosulfur difluoride intermediate.
-
Gem-Difluoride Formation: A subsequent nucleophilic substitution (via an Sₙ1 or Sₙ2-like pathway) by another fluoride ion displaces the sulfur-containing moiety, yielding the final gem-difluoride product and sulfur-based byproducts.[4][10]
Caption: Proposed mechanism for DAST-mediated deoxofluorination of a ketone.
Critical Safety Precautions
DAST IS A HAZARDOUS REAGENT. STRICT ADHERENCE TO SAFETY PROTOCOLS IS MANDATORY.
-
Personal Protective Equipment (PPE): Always wear a lab coat, chemical splash goggles, a face shield, and heavy-duty nitrile or neoprene gloves. Protective gloves should be worn at all times as DAST can cause severe burns similar to hydrofluoric acid (HF).[6]
-
Fume Hood: All operations involving DAST must be conducted in a well-ventilated chemical fume hood.[7][9]
-
Moisture Sensitivity: DAST reacts violently with water, releasing toxic and corrosive HF gas.[7][8][9] All glassware must be flame-dried or oven-dried, and the reaction must be conducted under an inert atmosphere (e.g., Nitrogen or Argon). Anhydrous solvents are required.
-
Thermal Instability: DAST can decompose explosively at temperatures above 90°C. Avoid heating the neat reagent. The reaction itself is exothermic and requires careful temperature control.[3]
-
Quenching: The reaction must be quenched slowly and cautiously by pouring the reaction mixture into a cold, stirred, saturated aqueous solution of sodium bicarbonate (NaHCO₃).[11] Never add water directly to the reaction mixture.[12]
-
Spill & Waste: Spills should be absorbed with an inert material like vermiculite or dry sand and then cautiously quenched with a saturated NaHCO₃ solution.[7] All DAST-containing waste must be quenched before disposal according to institutional guidelines.[6]
-
First Aid: In case of skin contact, immediately wash the affected area with copious amounts of water for at least 15 minutes and seek urgent medical attention.[7][9] For eye contact, rinse immediately with plenty of water for at least 15 minutes and seek immediate medical attention.[9][12]
Experimental Protocol
Materials and Reagents
| Reagent/Material | Grade | Supplier Example | Notes |
| 3-Methylacetophenone | ≥98% | Sigma-Aldrich | Ensure it is free of water. |
| Diethylaminosulfur Trifluoride (DAST) | ≥95% | Oakwood Chemical | Store in freezer away from moisture.[7][9] |
| Dichloromethane (DCM) | Anhydrous, ≥99.8% | Acros Organics | Use from a freshly opened bottle or still. |
| Saturated Sodium Bicarbonate (NaHCO₃) | Aqueous Solution | Lab Prepared | Used for quenching. |
| Brine (Saturated NaCl) | Aqueous Solution | Lab Prepared | Used in workup. |
| Anhydrous Magnesium Sulfate (MgSO₄) | Reagent Grade | Fisher Scientific | For drying the organic phase. |
| Silica Gel | 60 Å, 230-400 mesh | VWR | For column chromatography. |
| Hexanes/Ethyl Acetate | HPLC Grade | VWR | Eluent for chromatography. |
Equipment
-
Flame-dried, three-necked round-bottom flask
-
Magnetic stirrer and stir bar
-
Septa and nitrogen/argon inlet
-
Low-temperature thermometer
-
Syringes and needles
-
Dry ice/acetone bath
-
Separatory funnel
-
Rotary evaporator
-
Glass column for chromatography
Step-by-Step Procedure
Caption: Experimental workflow for the deoxofluorination of 3-methylacetophenone.
-
Setup: Assemble a flame-dried three-necked round-bottom flask equipped with a magnetic stir bar, a low-temperature thermometer, and septa. Purge the system with dry nitrogen or argon.
-
Reagent Preparation: In the flask, dissolve 3-methylacetophenone (1.0 eq) in anhydrous dichloromethane (DCM) to a concentration of approximately 0.5 M.
-
Cooling: Cool the stirred solution to -78 °C using a dry ice/acetone bath. It is crucial to maintain this low temperature during the addition of DAST to control the exothermic reaction.[11]
-
DAST Addition: Slowly add DAST (1.2-1.5 equivalents) dropwise via syringe over 15-20 minutes. A rapid addition can lead to an uncontrolled exotherm and the formation of byproducts.
-
Initial Reaction: Continue stirring the mixture at -78 °C for 1 hour after the addition is complete.
-
Warming and Reaction: Remove the cooling bath and allow the reaction to slowly warm to room temperature. Let the mixture stir at room temperature for 12-16 hours.
-
Monitoring: The reaction progress can be monitored by TLC (using a hexanes/ethyl acetate eluent) or GC-MS. The starting material and product may have similar polarities, so GC-MS is often more reliable.[11]
-
Quenching: Once the reaction is complete, cautiously pour the reaction mixture into a separate beaker containing a vigorously stirred, ice-cold saturated aqueous NaHCO₃ solution (at least 10 volumes relative to the reaction volume). This step must be performed slowly in a fume hood due to vigorous gas evolution (CO₂).[13]
-
Workup: Transfer the quenched mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice with DCM.
-
Washing and Drying: Combine the organic layers and wash them with brine. Dry the combined organic phase over anhydrous magnesium sulfate (MgSO₄).
-
Concentration: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude oil by flash column chromatography on silica gel, typically using a gradient of hexanes and ethyl acetate as the eluent, to afford the pure 1-(1,1-difluoroethyl)-3-methylbenzene.[14]
Product Characterization
The final product, 1-(1,1-difluoroethyl)-3-methylbenzene, should be characterized to confirm its identity and purity.
-
¹H NMR (CDCl₃, 400 MHz):
-
Aromatic protons will appear in the δ 7.0-7.4 ppm region.
-
The methyl group on the ring (-CH₃) will be a singlet around δ 2.3-2.4 ppm.
-
The methyl group adjacent to the CF₂ group (-CF₂-CH₃) will appear as a triplet around δ 1.8-2.0 ppm due to coupling with the two fluorine atoms (³J_HF ≈ 18-20 Hz).
-
-
¹⁹F NMR (CDCl₃, 376 MHz):
-
¹³C NMR (CDCl₃, 101 MHz):
-
The carbon atom bearing the two fluorine atoms (the CF₂ carbon) will appear as a triplet due to one-bond C-F coupling (¹J_CF ≈ 235-245 Hz).
-
Other aromatic and aliphatic carbons will be visible at their expected chemical shifts.
-
-
Mass Spectrometry (EI):
-
The molecular ion peak (M⁺) should be observed at m/z = 156.07, corresponding to the molecular formula C₉H₁₀F₂.
-
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Inactive DAST due to moisture exposure.2. Insufficient reaction time or temperature. | 1. Use a fresh bottle of DAST. Ensure all glassware is rigorously dried and the reaction is under a positive pressure of inert gas.2. Allow the reaction to stir longer at room temperature or gently warm to 30-40°C if necessary, but monitor carefully.[11] |
| Formation of Byproducts | 1. Reaction temperature was too high.2. Rapid addition of DAST.3. Presence of water. | 1. Maintain the initial temperature at -78°C during addition.2. Add DAST slowly and dropwise.3. Use anhydrous solvents and properly dried glassware. |
| Difficult Purification | Product and starting material have similar Rf values on TLC. | Use a very non-polar eluent system (e.g., pure hexanes or 1-2% ethyl acetate in hexanes) and run a long column to improve separation. Alternatively, consider distillation under reduced pressure. |
| Violent Quenching | Quenching was performed too quickly or with insufficient NaHCO₃ solution. | Always add the reaction mixture to a large excess of cold, stirred bicarbonate solution. Never add the quenching solution to the reaction flask. |
References
- Vertex AI Search Result 1: Diethylaminosulfur trifluoride - SAFETY DATA SHEET. (2026). Source provided by Google Search.
- Vertex AI Search Result 2: Fluorination of alcohols, ketones, and aldehydes with DAST mechanisms. (2020). Reddit.
- Vertex AI Search Result 3: Chemical Safety Data Sheet MSDS / SDS - Diethylaminosulfur trifluoride. (2026). ChemicalBook.
- Vertex AI Search Result 4: PRODUCT AND COMPANY IDENTIFICATION 2.
- Vertex AI Search Result 5: SAFETY DATA SHEET - Diethylaminosulfur trifluoride. (2024). Fisher Scientific.
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- Vertex AI Search Result 8: Alcohol to Fluoride - DAST. Common Organic Chemistry.
- Vertex AI Search Result 9: Deoxyfluorination: A Detailed Overview of Recent Developments. (2024). Synthesis.
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- Vertex AI Search Result 11: Ketone to Difluoro - Common Conditions. Common Conditions.
- Vertex AI Search Result 12: Fluorin
- Vertex AI Search Result 13: Synthesis, Reactivity, and Antibacterial Activity of gem-Difluoroalkene, Difluoromethyl, and Trifluoromethyl β-Lactams. PMC.
- Vertex AI Search Result 15: Fluorine NMR. Spectra of conformationally constrained Gem‐difluorocyclohexanes. (2025).
- Vertex AI Search Result 16: Difluoromethylation and gem-difluorocyclopropenation with difluorocarbene generated by decarboxyl
- Vertex AI Search Result 18: 4 - Organic Syntheses Procedure. Organic Syntheses.
- Vertex AI Search Result 22: DAST and Deoxofluor Mediated Nucleophilic Fluorination Reactions of Organic Compounds. (2025).
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catalytic difluoroethylation of aryl halides with difluoroethyl zinc reagents
An Application Guide to Catalytic Difluoroethylation of Aryl Halides with Difluoroethyl Zinc Reagents
Abstract
The introduction of the difluoroethyl group (-CH₂CF₂H) into aromatic systems is a strategy of growing importance in medicinal chemistry and materials science. This functional group can act as a lipophilic hydrogen bond donor and a bioisostere for moieties like hydroxyl or thiol groups, often enhancing the metabolic stability and binding affinity of drug candidates.[1][2] This guide provides a comprehensive overview and detailed protocols for the transition metal-catalyzed cross-coupling of aryl halides with difluoroethyl zinc reagents, a robust and versatile method for forging C(sp²)-C(sp³)-CF₂H bonds. We will delve into the mechanistic underpinnings of both Palladium and Nickel-catalyzed systems, offer step-by-step experimental procedures, and discuss the causality behind the selection of reagents and reaction conditions.
Introduction: The Strategic Value of Difluoroethylation
The unique electronic properties of fluorine have a profound impact on the physicochemical and biological characteristics of organic molecules.[2] While trifluoromethylation is well-established, the difluoroethyl group offers a distinct profile. Its partially acidic C-H bond allows it to participate in hydrogen bonding, a critical interaction in drug-receptor binding, while its lipophilic nature can improve cell permeability.[1] Molecules containing the 1,1-difluoroethyl moiety, a bioisosteric replacement for a methoxy group, have shown remarkable potency in drug candidates, such as the clinical agent LSZ102 for treating breast cancer.[3][4]
Directly installing this group, however, presents a challenge. Transition metal-catalyzed cross-coupling reactions have emerged as a premier solution, offering a reliable pathway using readily available aryl halides and a suitable difluoroethylating agent. Among these, difluoroethyl zinc reagents have proven to be highly effective nucleophilic partners in both Palladium- and Nickel-catalyzed Negishi-type couplings.[5]
The Nucleophile: Preparation of Difluoroethyl Zinc Reagents
The success of the cross-coupling reaction is contingent upon the reliable preparation of the organozinc reagent. These reagents can be generated in situ or prepared as a stock solution. The most common precursors are 1,1-difluoro-2-iodoethane or by activating the C-Cl bond of the inexpensive industrial material 1,1-difluoroethyl chloride (CH₃CF₂Cl).[6]
Protocol 1: In-Situ Generation of Difluoroethylzinc Chloride from CH₃CF₂Cl
This protocol describes the preparation of the organozinc reagent for immediate use in a subsequent cross-coupling reaction. The use of cobalt and lithium chloride is crucial for the efficient insertion of zinc into the relatively inert C-Cl bond.[7][8]
Materials:
-
Zinc dust (<10 micron, activated)
-
1,1-Difluoroethyl chloride (CH₃CF₂Cl) - typically bubbled from a cylinder
-
Cobalt(II) bromide (CoBr₂)
-
Lithium chloride (LiCl), anhydrous
-
Anhydrous N,N-Dimethylacetamide (DMA)
Procedure (conducted under an inert atmosphere, e.g., Argon or Nitrogen):
-
To a dry, three-necked flask equipped with a magnetic stir bar, condenser, and gas inlet, add activated zinc dust (1.5 equiv).
-
Dry the zinc dust under vacuum while heating (~120 °C) for 20-30 minutes, then allow to cool to room temperature under an inert atmosphere.
-
Add anhydrous LiCl (1.2 equiv) and CoBr₂ (5 mol%).
-
Add anhydrous DMA to achieve a final concentration of ~0.5 M with respect to the aryl halide to be added later.
-
Cool the vigorously stirring suspension to 0 °C.
-
Bubble 1,1-difluoroethyl chloride gas (CH₃CF₂Cl, 1.2 equiv) through the suspension for 15-20 minutes.
-
Allow the reaction mixture to slowly warm to room temperature and stir for 1-2 hours. A color change from blue (CoBr₂) to grayish/dark is indicative of reagent formation.
-
This suspension of CH₃CF₂ZnCl is now ready for the addition of the aryl halide and the cross-coupling catalyst.
Causality Behind the Choices:
-
Activated Zinc: Standard zinc dust is often passivated with a layer of zinc oxide. Activation (e.g., by washing with HCl, followed by water, ethanol, ether, and drying) or using commercially available "activated" zinc is essential for efficient oxidative insertion.
-
CoBr₂/LiCl: This system facilitates the formation of the organozinc reagent from a less reactive alkyl chloride.[7] LiCl helps to break up zinc aggregates and solubilize intermediates, enhancing reactivity.[9]
-
Solvent (DMA): Polar aprotic solvents like DMA or DMF are crucial for solubilizing the organometallic species and the catalyst complex, facilitating the reaction.
Palladium-Catalyzed Difluoroethylation
Palladium catalysis is a workhorse of cross-coupling chemistry. The general mechanism proceeds through a Pd(0)/Pd(II) catalytic cycle. This system is particularly effective for coupling with aryl iodides and bromides.[5][10]
Mechanism: The Pd(0)/Pd(II) Catalytic Cycle
The reaction follows a classical Negishi coupling pathway involving three key steps: Oxidative Addition, Transmetalation, and Reductive Elimination.[11][12][13]
Caption: The catalytic cycle for Pd-catalyzed Negishi difluoroethylation.
Protocol 2: Palladium-Catalyzed Difluoroethylation of an Aryl Bromide
Materials:
-
Aryl bromide (1.0 equiv)
-
In-situ prepared CH₃CF₂ZnCl in DMA (~0.5 M, 1.2 equiv)
-
Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0), 2 mol%)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl, 4 mol%)
-
Anhydrous DMA (if needed to adjust concentration)
Procedure (conducted under an inert atmosphere):
-
In a separate dry flask under inert atmosphere, dissolve Pd₂(dba)₃ (0.02 equiv) and SPhos (0.04 equiv) in a small amount of anhydrous DMA. Stir for 10-15 minutes to allow for pre-formation of the active catalyst complex.
-
To the flask containing the pre-formed CH₃CF₂ZnCl suspension (from Protocol 1), add the aryl bromide (1.0 equiv), either neat if liquid or as a solution in minimal DMA.
-
Add the pre-formed catalyst solution to the main reaction flask via syringe.
-
Heat the reaction mixture to 60-80 °C and monitor by TLC or GC-MS. Reactions are typically complete within 4-12 hours.
-
Work-up:
-
Cool the reaction to room temperature.
-
Carefully quench the reaction by slow addition of saturated aqueous NH₄Cl solution.
-
Extract the aqueous phase with an organic solvent (e.g., Ethyl Acetate, 3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude residue by flash column chromatography on silica gel using a suitable eluent system (e.g., hexanes/ethyl acetate gradient).
Causality Behind the Choices:
-
Pd₂(dba)₃: A stable Pd(0) source that readily forms the active catalytic species in solution.
-
SPhos: A bulky, electron-rich biaryl phosphine ligand. Its steric bulk promotes the final reductive elimination step, while its electron-donating nature facilitates the initial oxidative addition of the aryl bromide.[14] This class of ligand is highly effective in preventing unwanted side reactions.
Nickel-Catalyzed Difluoroethylation
Nickel catalysts offer a cost-effective and highly reactive alternative to palladium. Crucially, they are more effective at activating the strong C-Cl bond of aryl chlorides, making them invaluable for coupling with these abundant and inexpensive substrates.[6][15][16]
Mechanism: The Ni(0)/Ni(II) Catalytic Cycle
The mechanism is analogous to the palladium cycle, but nickel's distinct electronic properties make it more adept at the oxidative addition of less reactive electrophiles like aryl chlorides.[9][17]
Caption: The catalytic cycle for Ni-catalyzed Negishi difluoroethylation.
Protocol 3: Nickel-Catalyzed Difluoroethylation of an Aryl Chloride
Materials:
-
Aryl chloride (1.0 equiv)
-
In-situ prepared CH₃CF₂ZnCl in DMA (~0.5 M, 1.5 equiv)
-
NiCl₂·glyme (Nickel(II) chloride ethylene glycol dimethyl ether complex, 5 mol%)
-
rac-BINAP (2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl, 5 mol%)
-
Anhydrous DMA
Procedure (conducted under an inert atmosphere):
-
To the flask containing the pre-formed CH₃CF₂ZnCl suspension (from Protocol 1, using 1.5 equiv of zinc and CH₃CF₂Cl), add the aryl chloride (1.0 equiv).
-
In a separate vial, add NiCl₂·glyme (0.05 equiv) and rac-BINAP (0.05 equiv) and dissolve in a small amount of anhydrous DMA.
-
Add the catalyst solution to the main reaction flask.
-
Heat the reaction mixture to 80-100 °C. The higher temperature is often required for the activation of aryl chlorides.
-
Monitor the reaction by GC-MS. These reactions may require longer times, from 12-24 hours.
-
Work-up and Purification: Follow the same procedure as described in Protocol 2.
Causality Behind the Choices:
-
NiCl₂·glyme: A convenient, air-stable Ni(II) precatalyst that is readily reduced in situ by the organozinc reagent or excess zinc to the active Ni(0) species.
-
rac-BINAP: A widely used, robust phosphine ligand in nickel catalysis. It effectively stabilizes the nickel center throughout the catalytic cycle and promotes the desired cross-coupling pathway.[18]
-
Excess Zinc Reagent: Using a larger excess of the organozinc reagent can be beneficial in nickel catalysis to ensure efficient reduction of the Ni(II) precatalyst and to drive the transmetalation step to completion.
Substrate Scope and Data Summary
The described methods are applicable to a broad range of aryl and heteroaryl halides. The table below summarizes the typical performance of these catalytic systems with various substrates.
| Aryl Halide Substrate | Catalyst System | Typical Yield Range | Notes |
| 4-Bromobenzonitrile | Palladium | 85-95% | Electron-withdrawing groups accelerate oxidative addition. |
| 4-Bromoanisole | Palladium | 70-85% | Electron-donating groups can slow the reaction slightly. |
| 3-Iodopyridine | Palladium | 80-90% | Heteroaryl halides are generally excellent substrates.[15] |
| 4-Chlorotoluene | Nickel | 75-85% | Aryl chlorides require nickel catalysis for good conversion.[6] |
| 2-Chloronaphthalene | Nickel | 80-90% | Fused aromatic systems couple efficiently. |
| Methyl 4-chlorobenzoate | Nickel | 65-75% | Tolerates ester functional groups.[15] |
General Workflow Diagram
The entire process, from reagent preparation to final product, can be visualized as a linear workflow.
Sources
- 1. 2,2-Difluoroethylation of Heteroatom Nucleophiles via a Hypervalent Iodine Strategy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. 1,1-Difluoroethyl chloride (CH3CF2Cl), a novel difluoroalkylating reagent for 1,1-difluoroethylation of arylboronic acids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 1,1-Difluoroethyl chloride (CH 3 CF 2 Cl), a novel difluoroalkylating reagent for 1,1-difluoroethylation of arylboronic acids - RSC Advances (RSC Publishing) DOI:10.1039/C9RA06406K [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. sci-hub.sg [sci-hub.sg]
- 7. pubs.acs.org [pubs.acs.org]
- 8. New Efficient Preparation of Arylzinc Compounds from Aryl Halides Using Cobalt Catalysis and Sacrificial Anode Process [organic-chemistry.org]
- 9. Nickel-Catalyzed Cross-Coupling of Aryl Fluorides and Organozinc Reagents [organic-chemistry.org]
- 10. uwindsor.ca [uwindsor.ca]
- 11. youtube.com [youtube.com]
- 12. dspace.mit.edu [dspace.mit.edu]
- 13. m.youtube.com [m.youtube.com]
- 14. moodle2.units.it [moodle2.units.it]
- 15. Selective Ni-Catalyzed Cross-Electrophile Coupling of Heteroaryl Chlorides and Aryl Bromides at 1:1 Substrate Ratio - PMC [pmc.ncbi.nlm.nih.gov]
- 16. lac.dicp.ac.cn [lac.dicp.ac.cn]
- 17. Nickel-catalysed cross-electrophile coupling of aryl bromides and primary alkyl bromides - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Nickel-Catalyzed Cross-Coupling Reaction of Aryl Methyl Sulfides with Aryl Bromides - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Precision Synthesis of 1-(1,1-Difluoroethyl)-3-methylbenzene via XtalFluor-E
Part 1: Executive Summary & Strategic Rationale
The Target: 1-(1,1-difluoroethyl)-3-methylbenzene
The introduction of a gem-difluoroethyl group (
For the specific target 1-(1,1-difluoroethyl)-3-methylbenzene , the direct deoxofluorination of 1-(3-methylphenyl)ethan-1-one (3'-methylacetophenone) is the most atom-economical route.
The Reagent: Why XtalFluor-E?
Historically, this transformation relied on DAST (Diethylaminosulfur trifluoride) or Deoxo-Fluor .[1][2] While effective, these liquid reagents pose severe safety risks:
-
Thermal Instability: DAST can decompose explosively above 50°C.
-
HF Generation: They release anhydrous HF immediately upon contact with moisture.
-
Storage: They require refrigeration and degrade over time.
XtalFluor-E (Diethylaminodifluorosulfinium tetrafluoroborate) represents a paradigm shift.[3] Developed by Couturier and colleagues (OmegaChem/Manchester Organics), it is a crystalline salt.
-
Safety: Higher decomposition onset (~215°C) compared to DAST (~140°C).
-
Stability: Non-fuming solid, hydrolytically more stable.
-
Selectivity: When used with specific promoters (e.g.,
), it often shows reduced elimination side-products (styrenes) compared to DAST.[3][4]
Part 2: Scientific Foundation & Mechanism
Reaction Mechanism
The reaction does not proceed via free HF generation alone. XtalFluor-E acts as a Lewis acid-activated electrophile. The mechanism involves the formation of an amino-fluorosulfoxonium intermediate.
-
Activation: The carbonyl oxygen attacks the sulfur atom of the dialkylaminodifluorosulfinium cation.
-
Displacement: A fluoride ion (supplied by the promoter
) acts as a nucleophile, displacing the diethylamino group or attacking the carbon directly. -
Gem-Difluorination: A second fluoride attack expels the sulfur byproduct (thionyl fluoride-like species), locking in the gem-difluoro motif.
Mechanistic Pathway Diagram
Caption: Mechanistic pathway for XtalFluor-E mediated deoxofluorination. Note the competition between fluorination and elimination.
Part 3: Experimental Protocol
Materials & Stoichiometry
Reagent Quality: Ensure Dichloromethane (DCM) is anhydrous. XtalFluor-E should be free-flowing crystals; clumping indicates moisture contamination.
| Component | Role | Equiv. | MW ( g/mol ) | Notes |
| 3'-Methylacetophenone | Substrate | 1.0 | 134.18 | Liquid, purity >98% |
| XtalFluor-E | Fluorinating Agent | 1.5 | 229.05 | Handle in fume hood |
| Triethylamine trihydrofluoride | Promoter | 2.0 | 161.21 | Corrosive, HF source |
| Triethylamine | Buffer (Optional) | 1.0 | 101.19 | Use if elimination is high |
| Dichloromethane (DCM) | Solvent | 0.5 M | 84.93 | Anhydrous |
Step-by-Step Procedure
Safety Pre-Check:
-
HF Danger: Although XtalFluor-E is safer,
contains HF. Wear double nitrile gloves, eye protection, and have Calcium Gluconate gel readily available on the bench. -
Glassware: Standard borosilicate glass is acceptable for this reaction (unlike neat HF), but polyethylene vessels are preferred for the workup phase.
Protocol:
-
Setup: Flame-dry a 50 mL round-bottom flask (RBF) equipped with a magnetic stir bar. Flush with Nitrogen or Argon.[5]
-
Substrate Solution: Add 3'-Methylacetophenone (1.0 equiv, e.g., 5.0 mmol, 671 mg) and anhydrous DCM (10 mL).
-
Promoter Addition: Add
(2.0 equiv, 10.0 mmol, 1.63 mL) via syringe.-
Note: If the substrate is acid-sensitive, add 1.0 equiv of pure Triethylamine here to buffer the system (forming in situ
).
-
-
Reagent Addition: Cool the mixture to 0°C (ice bath). Add XtalFluor-E (1.5 equiv, 7.5 mmol, 1.72 g) in one portion.
-
Insight: Adding XtalFluor-E to the cooled solution controls the initial exotherm.
-
-
Reaction: Remove the ice bath after 15 minutes and allow the mixture to warm to Room Temperature (20-25°C) . Stir for 12–18 hours.[5]
-
Monitoring: Monitor by TLC (silica) or GC-MS. The ketone spot should disappear. A less polar spot (difluoride) and a non-polar spot (styrene byproduct) may appear.
-
-
Quench: Cool the mixture back to 0°C. Carefully add saturated aqueous
(20 mL).-
Caution: Gas evolution (
) will occur. Stir vigorously for 15 minutes to neutralize HF species.
-
-
Workup:
-
Transfer to a separatory funnel.
-
Extract with DCM (3 x 15 mL).
-
Wash combined organics with 5% aqueous HCl (to remove amines) followed by Brine.
-
Dry over anhydrous
, filter, and concentrate under reduced pressure (do not heat above 40°C due to volatility of the product).
-
-
Purification: Purify via Flash Column Chromatography using Hexanes/Ethyl Acetate (98:2 to 95:5). The difluoro product is typically non-polar.
Workflow Diagram
Caption: Operational workflow for the synthesis of 1-(1,1-difluoroethyl)-3-methylbenzene.
Part 4: Troubleshooting & Optimization
Controlling Elimination (Styrene Formation)
The most common failure mode is the elimination of HF to form 3-methylstyrene .
-
Cause: High basicity or high temperature.
-
Solution 1 (Buffer): Use
instead of by adding 1 equiv of to the reaction. -
Solution 2 (Temperature): Do not heat. If conversion is slow at RT, extend time rather than heating to reflux.
-
Solution 3 (Reagent): Ensure XtalFluor-E is fresh. Hydrolyzed reagent produces
, which catalyzes elimination.
Handling Residual HF
If the quench is insufficient, residual HF can degrade the product or damage GC columns. Ensure the aqueous layer remains basic (pH > 8) after the quench.
Part 5: References
-
Couturier, M. et al. (2010). Aminodifluorosulfinium Salts: Selective Fluorination Reagents with Enhanced Thermal Stability and Ease of Handling. The Journal of Organic Chemistry, 75(10), 3401–3411.[5] Link
-
L'Heureux, A. et al. (2010). Aminodifluorosulfinium Tetrafluoroborates: New Reagents for the Deoxofluorination of Alcohols and Carbonyls. Organic Letters, 12(11), 2634–2637. Link
-
Manchester Organics. (n.d.).[2] XtalFluor-E® and XtalFluor-M® User Guide. Technical Application Note. Link
-
Beaulieu, F. et al. (2009). Deoxofluorination of Alcohols and Ketones using XtalFluor-E. Organic Process Research & Development. Link
Sources
scale-up synthesis of gem-difluoroethyl arenes for pharmaceutical intermediates
Executive Summary
The gem-difluoroethyl group (
This guide details the transition from gram-scale discovery to kilogram-scale process chemistry.[2] We present two validated workflows:
-
The "Safety-First" Batch Protocol: Utilizing crystalline aminodifluorosulfinium salts (XtalFluor-E®) to eliminate shock hazards.[1]
-
The "Engineering-First" Flow Protocol: Utilizing continuous flow reactors to safely harness DAST/Deoxo-Fluor by minimizing active volume.[1]
Strategic Context & Mechanistic Causality
The Bioisostere Logic
The 1,1-difluoroethyl moiety (
-
Bond Dipole: The
bond mimics the bond polarity without acting as a hydrogen bond acceptor.[1] -
Metabolic Stability: The
bond energy ( ) blocks benzylic oxidation (P450 metabolism).[1] -
Conformational Lock: The "gauche effect" of the difluoromethylene unit restricts bond rotation, potentially locking the pharmacophore in an active conformation.[1]
Route Selection Matrix
The choice of synthesis method depends heavily on the substrate's functional group tolerance and the available equipment.
Figure 1: Decision matrix for selecting the optimal synthetic route based on substrate availability and engineering capabilities.
Critical Reagent Comparison
For scale-up, the thermal stability of the fluorinating agent is the primary "Go/No-Go" decision gate.
| Reagent | State | Active Species | Scale-Up Risk Profile | |
| DAST | Liquid | Critical: Shock sensitive; generates HF; requires Hastelloy.[1] | ||
| Deoxo-Fluor | Liquid | High: More stable than DAST but still prone to catastrophic decomposition.[1] | ||
| XtalFluor-E | Solid | Low: Crystalline salt; does not etch glass; requires promoter (DBU/HF).[1] | ||
| Fluolead | Solid | Medium: Good stability but expensive and less commercially available. |
Protocol A: Batch Scale-Up with XtalFluor-E
Best for: Pilot plants without flow reactors; scales of 100g – 1kg.[1]
Mechanism: XtalFluor-E is a salt and does not release fluoride spontaneously.[1] It requires an exogenous fluoride source (like
Materials
-
Substrate: 4'-Methoxyacetophenone (Model substrate).[1]
-
Reagent: XtalFluor-E (1.2 equiv).[1]
-
Promoter:
(1.5 equiv).[1] -
Solvent: Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) (Anhydrous).[1]
-
Quench: 5%
solution.
Step-by-Step Methodology
-
Reactor Setup: Equip a 5L jacketed glass reactor with an overhead stirrer, internal temperature probe, nitrogen inlet, and a solids addition funnel.[1] Note: Unlike DAST, XtalFluor-E does not etch glass, so standard borosilicate is acceptable.[1]
-
Charging (Solids): Charge XtalFluor-E (275 g, 1.2 mol) and the acetophenone substrate (1.0 mol) into the reactor under
. -
Solvent Addition: Add anhydrous DCM (2.5 L). Cool the mixture to 0°C.
-
Promoter Addition (Critical): Add
(245 mL, 1.5 mol) dropwise.-
Process Insight: The reaction is driven by the HF-amine complex.[1] The exotherm is manageable but must be monitored.
-
-
Reaction: Allow the slurry to warm to room temperature (20-25°C). Stir for 12–18 hours.[1]
-
Quenching (Safety Critical): Cool to 0°C. Slowly add 5%
(1.5 L). -
Workup: Separate phases. Wash organic layer with water and brine.[1][3][4] Dry over
. -
Purification: Concentrate and distill (if liquid) or recrystallize.
Protocol B: Continuous Flow Deoxofluorination (DAST)
Best for: Manufacturing scales (>1kg) where cost of goods (COGs) is critical.[1] DAST is significantly cheaper than XtalFluor but unsafe in batch.[1]
Engineering Concept
By restricting the reacting volume to a small channel (milliliters), the heat of reaction (
Figure 2: Continuous flow setup for DAST-mediated fluorination.[1] Note the inline quenching to destroy excess DAST before collection.
Methodology
-
Equipment: Vapourtec R-Series or equivalent Hastelloy/PFA flow reactor.
-
Feed Preparation:
-
Stream A: Substrate (0.5 M in DCM).[1]
-
Stream B: DAST (1.0 M in DCM) or neat DAST (if pumping capability allows).
-
-
Parameters:
-
Temperature: 60°C (Higher than batch allows, increasing rate).
-
Pressure: 100 psi (Back Pressure Regulator) to prevent solvent boiling.
-
Residence Time: 10–30 minutes.[1]
-
-
Execution:
-
Prime pumps with dry solvent.[1]
-
Ramp temperature to 60°C.
-
Start reagent flow.[1]
-
Inline Quench: The output stream must immediately meet a stream of Methanol/KOH or aqueous bicarbonate in a second mixer before exiting to the collection flask.[1] This ensures no active DAST accumulates in the receiver.[1]
-
Troubleshooting & Self-Validating Systems
| Failure Mode | Indicator | Root Cause | Corrective Action |
| Elimination Product | Vinyl fluoride observed in NMR ( | Temperature too high or basicity too high.[1] | Reduce reaction temperature; switch from DBU to milder promoter (e.g., |
| Low Conversion | Ketone peak remains | Steric hindrance or moisture ingress.[1] | Check Karl Fischer (KF) of solvent (<100 ppm required).[1] Increase residence time. |
| Etching of Glass | Haze on reactor walls | HF generation (Batch Method).[1] | STOP. Transfer to Teflon/PFA vessel. Use XtalFluor-E for glass compatibility.[1] |
| Pressure Spike | Reactor pressure alarm | Reduce quench addition rate. Ensure vent lines are wide-bore.[1] |
References
-
Beaulieu, F., et al. "Aminodifluorosulfinium Salts: Selective Fluorination Reagents with Enhanced Thermal Stability and Ease of Handling."[1] Journal of Organic Chemistry, vol. 75, no. 10, 2010, pp. 3401–3411.[1] Link[1]
-
L'Heureux, A., et al. "Aminodifluorosulfinium Tetrafluoroborate Salts as Stable and Crystalline Deoxofluorinating Reagents."[1] Organic Letters, vol. 11, no.[1] 21, 2009, pp. 5050–5053.[1] Link[1]
-
Baumann, M., et al. "The Use of Diethylaminosulfur Trifluoride (DAST) for Fluorination in a Continuous-Flow Microreactor."[1] Synlett, vol. 2008, no.[1] 14, 2008, pp. 2111–2114.[1] Link[1]
-
Moon, H. W., et al. "Manufacturing Process Development for Belzutifan, Part 6: Ensuring Scalability for a Deoxyfluorination Reaction."[1] Organic Process Research & Development, vol. 27, no.[1][5] 12, 2023, pp. 2385–2392.[1][5] Link[1]
-
Pansuriya, A., et al. "Streamlining Fluoroalkenyl Arene Synthesis Illuminated with Mechanistic Insights."[1] ACS Omega, vol. 9, no.[1] 19, 2024, pp. 21674–21685.[1] Link[1]
Sources
Purification of Volatile Fluorinated Toluene Derivatives: Application Notes and Protocols
Introduction: The Critical Role of Purity in Fluorinated Toluene Derivatives
Volatile fluorinated toluene derivatives are a cornerstone in modern chemical synthesis, serving as pivotal intermediates in the development of pharmaceuticals, agrochemicals, and advanced materials.[1] The strategic incorporation of fluorine atoms into the toluene scaffold imparts unique physicochemical properties, including altered metabolic stability, binding affinity, and lipophilicity, which are highly sought after in drug design.[1] However, the synthesis of these compounds often yields a mixture of isomers and impurities that can significantly impact the outcome of subsequent reactions and the biological activity of the final product. Therefore, the ability to effectively purify these volatile derivatives is not merely a matter of good laboratory practice but a critical determinant of research and development success.
This comprehensive guide provides detailed application notes and protocols for the purification of volatile fluorinated toluene derivatives. We will delve into the principles and practical applications of key purification techniques, emphasizing the causal relationships behind experimental choices to empower researchers with the knowledge to adapt and optimize these methods for their specific needs.
Challenges in Purifying Volatile Fluorinated Toluene Derivatives
The purification of this class of compounds presents a unique set of challenges:
-
Volatility: Their low boiling points necessitate careful handling to prevent sample loss and ensure accurate separation.
-
Isomerism: The synthesis of fluorotoluenes can result in a mixture of ortho-, meta-, and para-isomers with very similar boiling points, making separation by traditional distillation difficult.
-
Reactivity: The presence of the fluorine atom can influence the reactivity of the molecule, requiring careful selection of purification conditions to avoid degradation.
-
Safety: Volatile fluorinated compounds can be flammable and may have toxicological properties that require stringent safety protocols.[2][3][4][5][6]
This guide will address these challenges by providing robust protocols and a deep understanding of the underlying principles of each purification method.
Part 1: Fractional Distillation for Initial Purification
Fractional distillation is a powerful technique for separating liquids with close boiling points and is often the first step in purifying volatile fluorinated toluene derivatives from a crude reaction mixture.[7][8] The process relies on the establishment of a temperature gradient in a fractionating column, allowing for multiple successive vaporization-condensation cycles that enrich the vapor phase with the more volatile component.[9]
The "Why": Understanding the Principles
The efficacy of fractional distillation is dictated by the difference in boiling points between the components of the mixture. For fluorotoluene isomers, these differences can be small, necessitating the use of a high-efficiency fractionating column. The choice of column (e.g., Vigreux, packed) and its length directly impacts the number of theoretical plates, which is a measure of the column's separating power. A higher number of theoretical plates allows for a better separation of components with very close boiling points.[9]
Workflow for Fractional Distillation
Caption: Workflow for the purification of volatile fluorinated toluene derivatives by fractional distillation.
Protocol: Fractional Distillation of a Monofluorotoluene Isomer Mixture
Objective: To separate a mixture of 2-fluorotoluene, 3-fluorotoluene, and 4-fluorotoluene.
Materials:
-
Mixture of fluorotoluene isomers
-
Boiling chips or magnetic stir bar
-
Heating mantle
-
Round-bottom flask (distillation flask)
-
Fractionating column (e.g., Vigreux, 30 cm)
-
Distillation head with thermometer adapter
-
Condenser
-
Receiving flasks
-
Thermometer (-10 to 150 °C)
-
Clamps and stands
Procedure:
-
Apparatus Assembly: Assemble the fractional distillation apparatus as shown in the workflow diagram. Ensure all joints are properly sealed. The thermometer bulb should be positioned just below the side arm of the distillation head to accurately measure the temperature of the vapor entering the condenser.[9]
-
Charging the Flask: Add the crude fluorotoluene mixture and a few boiling chips to the distillation flask. Do not fill the flask more than two-thirds full.
-
Heating: Begin heating the distillation flask gently with the heating mantle.
-
Equilibration: As the mixture begins to boil, a ring of condensate will rise through the fractionating column. Adjust the heating rate to allow this ring to rise slowly and establish a temperature gradient.[10]
-
Collecting Fractions:
-
Monitor the temperature at the distillation head. When the temperature stabilizes, this indicates that the vapor of a pure component is reaching the condenser.
-
Collect the first fraction (forerun), which may contain highly volatile impurities, in a separate receiving flask.
-
As the temperature begins to rise, change the receiving flask to collect the desired fraction. Collect fractions over narrow boiling ranges. For example:
-
-
Shutdown: Stop the distillation before the distillation flask runs dry to prevent the formation of potentially explosive peroxides.
-
Analysis: Analyze the purity of each fraction using GC-MS or NMR spectroscopy.
Causality Insight: The slow heating and gradual rise of the condensate ring are crucial for achieving good separation. This allows for multiple vaporization-condensation cycles (theoretical plates) within the column, leading to a better enrichment of the more volatile component in the vapor phase.[9]
Quantitative Data: Boiling Points of Fluorotoluene Derivatives
| Compound | Boiling Point (°C) |
| 2-Fluorotoluene | 114-115[14][15] |
| 3-Fluorotoluene | 115[12] |
| 4-Fluorotoluene | 116[13] |
| 2,3-Difluorotoluene | 124-125 |
| 2,4-Difluorotoluene | 126-127 |
| 2,5-Difluorotoluene | 128-129 |
| 2,6-Difluorotoluene | 130-131 |
| 3,4-Difluorotoluene | 129-130 |
| 3,5-Difluorotoluene | 123-124 |
Note: Boiling points are at atmospheric pressure and may vary slightly depending on the source.
Part 2: Preparative Gas Chromatography for High-Purity Isomer Separation
For applications demanding the highest purity, especially for the separation of isomers with nearly identical boiling points, preparative gas chromatography (Prep GC) is the method of choice.[16][17] Prep GC operates on the same principles as analytical GC but is scaled up to allow for the collection of purified fractions.
The "Why": Achieving Baseline Separation
The separation in GC is based on the differential partitioning of analytes between a stationary phase and a mobile phase. By carefully selecting the GC column (stationary phase) and optimizing the temperature program, it is possible to achieve baseline separation of isomers that are inseparable by distillation.[18][19] For aromatic isomers like fluorotoluenes, columns with a stationary phase that can exploit subtle differences in polarity and shape, such as those with phenyl or cyanopropyl functional groups, are often effective.[20]
Workflow for Preparative Gas Chromatography
Caption: Workflow for high-purity isomer separation using preparative gas chromatography.
Protocol: Preparative GC Separation of Fluorotoluene Isomers
Objective: To obtain high-purity (>99.5%) samples of individual fluorotoluene isomers.
Materials and Equipment:
-
Partially purified fluorotoluene isomer mixture (from fractional distillation)
-
Volatile solvent (e.g., hexane, dichloromethane)
-
Preparative Gas Chromatograph equipped with:
Procedure:
-
Method Development (Analytical Scale):
-
Before scaling up, develop an analytical GC method to achieve baseline separation of the isomers.
-
Optimize the injection volume, temperature program, and carrier gas flow rate.
-
-
Sample Preparation: Prepare a concentrated solution of the partially purified fluorotoluene mixture in a suitable volatile solvent.
-
System Setup:
-
Install the preparative column in the GC.
-
Set the oven temperature program, injector temperature, and detector temperature based on the analytical method.
-
Cool the collection traps to the appropriate temperature.
-
-
Injection and Separation:
-
Inject a larger volume of the sample onto the preparative column.
-
The components will separate as they travel through the column.
-
-
Fraction Collection:
-
Monitor the chromatogram in real-time.
-
As each desired peak begins to elute, divert the column effluent to a cold trap to condense and collect the purified isomer. This can be done manually or with an automated fraction collector.
-
-
Recovery: After collection, allow the traps to warm to room temperature and transfer the purified liquid to a vial.
-
Purity Analysis: Verify the purity of each collected fraction using analytical GC-MS and confirm the structure using NMR.
Causality Insight: The choice of a thick-film stationary phase in the preparative column allows for a higher sample loading capacity without sacrificing resolution. The use of cold traps is essential to efficiently condense the volatile eluting compounds.
Part 3: Recrystallization for Solid Derivatives
While many fluorinated toluene derivatives are liquids at room temperature, some, particularly those with additional functional groups or higher molecular weights, may be solids. For these compounds, recrystallization is an effective purification technique.[23][24]
The "Why": Exploiting Differential Solubility
Recrystallization is based on the principle that the solubility of a compound in a solvent is temperature-dependent.[23] An ideal recrystallization solvent will dissolve the compound sparingly at room temperature but completely at its boiling point. Impurities, on the other hand, should either be insoluble in the hot solvent or highly soluble in the cold solvent. As the hot, saturated solution cools, the solubility of the desired compound decreases, leading to the formation of pure crystals while the impurities remain in solution.[23]
Workflow for Recrystallization
Caption: Workflow for the purification of solid fluorinated toluene derivatives by recrystallization.
Protocol: Recrystallization of a Solid Fluorinated Toluene Derivative
Objective: To purify a solid fluorinated toluene derivative by removing soluble and insoluble impurities.
Materials:
-
Crude solid fluorinated toluene derivative
-
Recrystallization solvent(s)
-
Erlenmeyer flasks
-
Hot plate
-
Buchner funnel and filter flask
-
Filter paper
Procedure:
-
Solvent Selection:
-
The key to successful recrystallization is choosing the right solvent. Test the solubility of a small amount of the crude solid in various solvents at room and elevated temperatures.
-
Common solvents to test include hexanes, ethyl acetate, toluene, ethanol, and mixtures thereof.[23][24] For fluorinated compounds, sometimes fluorinated solvents can be effective.[25]
-
A good solvent will show poor solubility at room temperature and high solubility when hot.
-
-
Dissolution:
-
Place the crude solid in an Erlenmeyer flask.
-
Add a small amount of the chosen solvent and heat the mixture to boiling on a hot plate.
-
Continue adding small portions of hot solvent until the solid just dissolves. Avoid adding excess solvent.
-
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.
-
Crystallization:
-
Allow the hot, clear solution to cool slowly to room temperature. Covering the flask with a watch glass will slow the cooling and promote the formation of larger, purer crystals.
-
Once the solution has reached room temperature, place it in an ice bath to maximize crystal formation.
-
-
Isolation and Washing:
-
Collect the crystals by vacuum filtration using a Buchner funnel.
-
Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering impurities.
-
-
Drying: Dry the purified crystals in a vacuum oven or by air drying.
-
Purity Assessment: Determine the melting point of the purified crystals and analyze by NMR or GC-MS. A sharp melting point close to the literature value is an indication of high purity.
Causality Insight: Slow cooling is critical for the formation of well-ordered crystals. Rapid cooling can trap impurities within the crystal lattice, reducing the effectiveness of the purification. Washing the collected crystals with cold solvent is important to remove any residual mother liquor containing dissolved impurities.
Part 4: Purity Assessment
No purification is complete without a thorough assessment of the final product's purity. For volatile fluorinated toluene derivatives, Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are the most powerful analytical techniques.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is the gold standard for assessing the purity of volatile compounds.[26] The gas chromatograph separates the components of the mixture, and the mass spectrometer provides information about the molecular weight and fragmentation pattern of each component, allowing for their identification and quantification.
Key Parameters for Analysis:
-
Column: A capillary column with a non-polar or mid-polarity stationary phase (e.g., DB-5ms, HP-5) is typically used.
-
Injection: A split/splitless injector is used to introduce a small, precise amount of the sample.
-
Detection: The mass spectrometer can be operated in full scan mode to identify unknown impurities or in selected ion monitoring (SIM) mode for higher sensitivity in quantifying known components.
Interpreting the Data:
-
The purity is determined by the relative area of the main peak in the chromatogram.
-
The mass spectrum provides confirmation of the compound's identity. Fluorinated compounds often show characteristic fragmentation patterns, including the loss of F (M-19) or HF (M-20).[27]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for structural elucidation and purity assessment. For fluorinated compounds, ¹H, ¹³C, and ¹⁹F NMR are all highly informative.
-
¹H NMR: Provides information about the proton environment in the molecule. The integration of the peaks can be used to determine the relative amounts of different components in a mixture.
-
¹³C NMR: Gives information about the carbon skeleton.
-
¹⁹F NMR: This is particularly powerful for analyzing fluorinated compounds. The ¹⁹F nucleus is 100% naturally abundant and has a wide chemical shift range, which often results in well-resolved spectra even for complex mixtures.[28][29] The chemical shift of the fluorine signal is highly sensitive to its electronic environment, making it an excellent probe for identifying isomers and impurities.[30][31][32]
Part 5: Safety Precautions
Working with volatile fluorinated toluene derivatives requires strict adherence to safety protocols.
-
Ventilation: Always handle these compounds in a well-ventilated fume hood to avoid inhalation of vapors.[2][3][4][5][6]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat.[2][3][4][5][6]
-
Fire Safety: These compounds are flammable.[2][3][4][5][6] Keep them away from ignition sources and have a fire extinguisher readily available. Use heating mantles instead of open flames.
-
Waste Disposal: Dispose of all chemical waste in accordance with institutional and local regulations.
Refer to the Safety Data Sheet (SDS) for each specific compound for detailed hazard information and handling procedures.[2][3][4][5][6]
References
-
[Efficient gas chromatographic separation of xylene and other aromatic isomers by using pillar[30]arene-based stationary phase. (2023). PubMed.]([Link])
Sources
- 1. sparrow-chemical.com [sparrow-chemical.com]
- 2. fishersci.com [fishersci.com]
- 3. fishersci.com [fishersci.com]
- 4. echemi.com [echemi.com]
- 5. 3-Fluorotoluene - Safety Data Sheet [chemicalbook.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. byjus.com [byjus.com]
- 8. Fractional distillation - Wikipedia [en.wikipedia.org]
- 9. Purification [chem.rochester.edu]
- 10. youtube.com [youtube.com]
- 11. 2-Fluorotoluene = 99 95-52-3 [sigmaaldrich.com]
- 12. 3-Fluorotoluene CAS#: 352-70-5 [m.chemicalbook.com]
- 13. p-fluorotoluene [stenutz.eu]
- 14. 2-Fluorotoluene | C7H7F | CID 7241 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. Benzene, 1-fluoro-2-methyl- [webbook.nist.gov]
- 16. chromatographytoday.com [chromatographytoday.com]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. Efficient gas chromatographic separation of xylene and other aromatic isomers by using pillar[6]arene-based stationary phase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Redirecting [linkinghub.elsevier.com]
- 21. agilent.com [agilent.com]
- 22. Separation of m-xylene and p-xylene? [Friday, July 16, 2004] - Chromatography Forum [chromforum.org]
- 23. Reagents & Solvents [chem.rochester.edu]
- 24. youtube.com [youtube.com]
- 25. US5290846A - Solvents for fluorinated polymers - Google Patents [patents.google.com]
- 26. pdf.benchchem.com [pdf.benchchem.com]
- 27. whitman.edu [whitman.edu]
- 28. alfa-chemistry.com [alfa-chemistry.com]
- 29. 19F [nmr.chem.ucsb.edu]
- 30. spectrabase.com [spectrabase.com]
- 31. spectrabase.com [spectrabase.com]
- 32. colorado.edu [colorado.edu]
Application Note: 19F NMR Characterization of 1-(1,1-difluoroethyl)-3-methylbenzene
Introduction
Fluorine-19 (¹⁹F) Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful and indispensable analytical technique in modern chemistry, particularly for the structural elucidation and characterization of organofluorine compounds.[1][2] With a nuclear spin of 1/2, 100% natural abundance, and high gyromagnetic ratio, the ¹⁹F nucleus is highly sensitive to its local electronic environment, resulting in a wide chemical shift dispersion and highly informative spectra.[3][4] This application note provides a detailed guide to the ¹⁹F NMR characterization of 1-(1,1-difluoroethyl)-3-methylbenzene, a compound of interest in pharmaceutical and agrochemical research due to the unique physicochemical properties imparted by the difluoroethyl moiety. We will delve into the theoretical underpinnings of the expected ¹⁹F NMR spectrum, provide a comprehensive experimental protocol, and present the anticipated spectral parameters.
Scientific Principles and Expected Spectral Features
The ¹⁹F NMR spectrum of 1-(1,1-difluoroethyl)-3-methylbenzene is primarily defined by the chemical shift of the two equivalent fluorine nuclei and their spin-spin coupling to the adjacent methyl protons.
Chemical Shift (δ):
The chemical shift in ¹⁹F NMR is highly sensitive to the electronic environment of the fluorine nucleus.[1] Electron-withdrawing groups cause a downfield shift (less shielded), while electron-donating groups lead to an upfield shift (more shielded).[1] For the target molecule, the two fluorine atoms are attached to a benzylic carbon. The 3-methylphenyl group, with its electron-donating methyl substituent, is expected to slightly increase the electron density at the benzylic position compared to an unsubstituted phenyl ring. This shielding effect would result in an upfield shift relative to similar compounds lacking the methyl group. Generally, the chemical shift for a -CF₂- group adjacent to an aromatic ring falls within a predictable range.[5] Based on literature values for similar structures, the chemical shift for the fluorine nuclei in 1-(1,1-difluoroethyl)-3-methylbenzene is anticipated to be in the range of -90 to -110 ppm relative to a CFCl₃ standard.
Spin-Spin Coupling (J-coupling):
Spin-spin coupling arises from the interaction of nuclear spins transmitted through the bonding electrons, providing valuable information about the connectivity of atoms.[3][6] In the case of 1-(1,1-difluoroethyl)-3-methylbenzene, the two equivalent fluorine nuclei will couple with the three equivalent protons of the adjacent methyl group (-CH₃). This will result in a quartet multiplicity for the ¹⁹F signal, as dictated by the n+1 rule (where n is the number of neighboring equivalent protons). The magnitude of the three-bond fluorine-proton coupling constant (³JHF) is typically in the range of 15-25 Hz for gem-difluoroethyl groups.
Experimental Workflow
The following diagram illustrates the key stages in the ¹⁹F NMR characterization of 1-(1,1-difluoroethyl)-3-methylbenzene.
Caption: Workflow for 19F NMR analysis.
Detailed Experimental Protocol
1. Sample Preparation:
-
Weigh approximately 5-10 mg of 1-(1,1-difluoroethyl)-3-methylbenzene into a clean, dry vial. The use of an accurate analytical balance is crucial for potential future quantitative analysis.
-
Add approximately 0.6 mL of deuterated chloroform (CDCl₃) to the vial. Chloroform-d is a common solvent for non-polar to moderately polar organic compounds and provides a deuterium signal for field-frequency locking.[7]
-
Gently swirl or vortex the vial to ensure the sample is completely dissolved. A homogenous solution is critical for acquiring high-resolution spectra.[8]
-
Using a clean Pasteur pipette, transfer the solution into a 5 mm NMR tube. Ensure the sample height is adequate for the spectrometer's detection coil, typically around 4-5 cm.[8]
2. NMR Data Acquisition:
-
Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a fluorine-capable probe is recommended.
-
Locking and Shimming: Insert the NMR tube into the spectrometer. Lock the spectrometer on the deuterium signal of the CDCl₃ solvent. Perform automated or manual shimming to optimize the magnetic field homogeneity, aiming for a narrow and symmetrical lock signal.
-
Acquisition Parameters:
-
Pulse Program: A standard one-pulse sequence is typically sufficient.
-
Temperature: 298 K (25 °C).
-
Spectral Width: A wide spectral width of approximately 250-300 ppm is recommended to ensure all fluorine signals are captured.[4]
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay (d1): 2-5 seconds. For quantitative measurements, a longer relaxation delay (5 x T₁) is necessary to ensure full relaxation of the nuclei.[3]
-
Number of Scans: 16-64 scans, depending on the sample concentration and desired signal-to-noise ratio.
-
3. Data Processing:
-
Fourier Transformation: Apply an exponential window function (line broadening of 0.3-0.5 Hz) to the Free Induction Decay (FID) to improve the signal-to-noise ratio, followed by a Fourier transform.
-
Phasing and Baseline Correction: Manually or automatically phase the spectrum to obtain pure absorption lineshapes. Apply a baseline correction algorithm (e.g., polynomial fit) to ensure a flat baseline, which is crucial for accurate integration.[9]
-
Referencing: Reference the chemical shift scale. This can be done by adding a small amount of an internal standard with a known ¹⁹F chemical shift (e.g., trifluorotoluene, δ ≈ -63.72 ppm) or by indirect referencing to the solvent's residual proton signal if the spectrometer is calibrated accordingly. The primary reference standard for ¹⁹F NMR is CFCl₃ (δ = 0 ppm).[10]
Anticipated ¹⁹F NMR Data
The expected ¹⁹F NMR spectral parameters for 1-(1,1-difluoroethyl)-3-methylbenzene are summarized in the table below.
| Parameter | Expected Value | Multiplicity | Coupling Constant (J) |
| Chemical Shift (δ) | -90 to -110 ppm | Quartet (q) | ³JHF = 15-25 Hz |
Interpretation of the Spectrum:
The ¹⁹F NMR spectrum is expected to show a single resonance, a quartet, in the upfield region. The integration of this quartet should correspond to two fluorine atoms. The splitting of the signal into a quartet confirms the presence of the adjacent methyl group containing three protons. The measured coupling constant will provide further structural confirmation.
Conclusion
¹⁹F NMR spectroscopy provides an unambiguous and data-rich method for the characterization of 1-(1,1-difluoroethyl)-3-methylbenzene. The anticipated spectrum, featuring a quartet in the characteristic chemical shift range for a difluoroethyl group, allows for straightforward structural confirmation. The protocols and expected data presented in this application note serve as a comprehensive guide for researchers and scientists working with this and structurally related fluorinated molecules, enabling efficient and accurate analysis in drug discovery and materials science applications.
References
- Practical Considerations and Guidelines for Spectral Referencing for Fluorine NMR Ligand Screening. ACS Omega.
- 19Flourine NMR. University of Ottawa.
- 19F NMR Chemical Shift Table - Organofluorine / Alfa Chemistry. Alfa Chemistry.
- 19F Chemical Shifts and Coupling Constants. UC Santa Barbara.
- New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds.
- 19F Coupling Constants Table - Organofluorine / Alfa Chemistry. Alfa Chemistry.
- Fluorine-19 nuclear magnetic resonance spectroscopy. Wikipedia.
- New Frontiers and Developing Applications in 19F NMR.
- 19 F-centred NMR analysis of mono-fluorinated compounds. Royal Society of Chemistry.
- The Interpretation of the 1H and 19F NMR Spectrum of 1,2-Difluoroethane.
- Development of an 19 F NMR Method for the Analysis of Fluorinated Acids in Environmental Water Samples.
- New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds.
- NMR Sample Preparation: The Complete Guide.
- NMR Sample Preparation.
- NMR Coupling Constants.
- Using Benchtop 19F NMR to Evalu
- Best way to determine 19F-NMR yield?.
- 19-Fluorine nuclear magnetic resonance chemical shift variability in trifluoroacetyl species. Dove Medical Press.
- 19F chemical shifts. Steffen's Chemistry Pages.
- 19F NMR Reference Standards. University of Wisconsin-Madison.
Sources
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 19Flourine NMR [chem.ch.huji.ac.il]
- 4. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 5. 19F [nmr.chem.ucsb.edu]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 8. organomation.com [organomation.com]
- 9. researchgate.net [researchgate.net]
- 10. colorado.edu [colorado.edu]
Application Note: 1-(1,1-Difluoroethyl)-3-methylbenzene as a Bioisosteric Scaffold in Fragment-Based Design
This Application Note is structured to provide a comprehensive technical guide for utilizing 1-(1,1-difluoroethyl)-3-methylbenzene as a high-value scaffold in Fragment-Based Drug Discovery (FBDD).
Executive Summary
This guide details the utility of 1-(1,1-difluoroethyl)-3-methylbenzene (Compound 1 ) as a strategic fragment scaffold. Unlike traditional hydrocarbon fragments, Compound 1 leverages the 1,1-difluoroethyl (
Scientific Rationale & Scaffold Architecture
The Fluorine Advantage
The inclusion of the
-
Bioisosterism: The gem-difluoro group acts as a "lipophilic carbonyl." The C–F bond dipoles mimic the electronic demand of a carbonyl oxygen without the hydrogen bond acceptor penalty in desolvation, making it ideal for crossing hydrophobic membranes.
-
Metabolic Blocking: The
bond (approx. 116 kcal/mol) renders the benzylic position resistant to Cytochrome P450-mediated hydroxylation, a common clearance pathway for ethyl groups. -
NMR Spy Reporter: The chemically equivalent fluorine atoms provide a sharp, distinct singlet/quartet in
NMR, eliminating background interference from biological matrices.
Physicochemical Profile
Table 1: Calculated Properties of the Scaffold
| Property | Value | Significance |
| MW | 156.17 Da | Ideal "Rule of 3" fragment; allows significant mass growth. |
| cLogP | ~2.9 | Moderately lipophilic; suitable for hydrophobic pocket mapping. |
| H-Bond Donors | 0 | No desolvation penalty upon binding. |
| H-Bond Acceptors | 2 (weak) | Fluorine acts as a weak acceptor in specific geometries. |
| Rotatable Bonds | 1 | Low entropic penalty upon binding. |
| ~ -85 to -90 ppm | Distinct region, unlikely to overlap with protein resonances. |
Experimental Protocol: NMR Screening
Objective: Detect binding of Compound 1 to a target protein using Ligand-Observed
Materials
-
Fragment Stock: 100 mM Compound 1 in
-DMSO. -
Buffer: 50 mM Phosphate, 100 mM NaCl, pH 7.4 (matched to protein stability).
-
Reference Compound: Trifluoroacetic acid (TFA) or 2-Fluoro-4-methylpyridine (internal standard, 50 µM).
-
Protein: Target protein (>95% purity), concentrated to >20 µM.
Workflow Steps
-
Cocktail Preparation:
-
Mix Compound 1 with 4–9 other fluorinated fragments. Ensure no chemical shift overlap (>0.5 ppm separation).
-
Final Ligand Concentration: 50 µM per fragment.
-
Final DMSO Concentration: <2% (v/v).[1]
-
-
Sample Assembly:
-
Tube A (Reference): Buffer + Fragment Cocktail (50 µM).
-
Tube B (Experimental): Buffer + Protein (20 µM) + Fragment Cocktail (50 µM).
-
-
Data Acquisition (Pulse Sequence: CPMG):
-
Use a Carr-Purcell-Meiboom-Gill (CPMG) sequence (
filter) to suppress signals from macromolecule-bound ligands.[2] -
Relaxation Delay: 2.0 s.
-
Total Echo Time (
): 80–120 ms. -
Scans: 128–256 (depending on cryoprobe sensitivity).
-
-
Data Analysis:
-
Compare spectra of Tube A vs. Tube B.
-
Hit Criteria: A signal intensity reduction (line broadening) of >30% in Tube B compared to Tube A indicates binding.
-
Validation (Kd Determination)
For validated hits, perform a titration:
-
Fix Compound 1 concentration at 50 µM.
-
Titrate protein from 0 µM to 100 µM (0, 10, 20, 40, 80, 100 µM).
-
Plot signal intensity attenuation vs. protein concentration to fit
.
Design Strategy: Fragment Elaboration (The "Grow" Phase)
Once binding is confirmed, the scaffold must be elaborated to increase affinity.[3] The 3-methyl group and the aromatic ring provide two distinct vectors.
Vector Logic
-
Vector A (Benzylic Growth): The 3-methyl group is chemically accessible. Functionalizing this carbon allows the fragment to "reach" into adjacent sub-pockets.
-
Vector B (Aromatic Substitution): Electrophilic Aromatic Substitution (EAS) or Lithiation allows growth directly from the ring, rigidifying the orientation.
Synthetic Protocols for Elaboration
Protocol A: Benzylic Functionalization (Bromination)
Accesses nucleophilic coupling partners (amines, thiols).
-
Reagents: Compound 1 (1.0 eq), N-Bromosuccinimide (NBS, 1.05 eq), AIBN (cat.),
or Trifluorotoluene. -
Conditions: Reflux, 4–6 hours.
-
Workup: Filter succinimide, concentrate filtrate.
-
Product: 1-(1,1-difluoroethyl)-3-(bromomethyl)benzene.
-
Application: React with primary/secondary amines to form benzylic amines.
-
Protocol B: Directed Ortho-Lithiation
Accesses positions 2 or 4 on the ring.
-
Reagents: Compound 1 , n-BuLi (1.1 eq), TMEDA (1.1 eq), Dry THF.
-
Conditions: -78°C under Argon for 1 hour.
-
Quench: Add electrophile (e.g.,
, DMF, aldehydes).[4] -
Outcome: Introduction of carboxyl, formyl, or hydroxyalkyl groups ortho to the difluoroethyl group (directed by fluorine coordination).
Visualization of Workflows
FBDD Screening Workflow
This diagram illustrates the decision matrix for screening Compound 1 .
Caption: Figure 1. Ligand-Observed
Chemical Elaboration Strategy
This diagram maps the synthetic vectors available for growing the fragment.
Caption: Figure 2. Synthetic elaboration vectors. Vector A extends the methyl group; Vector B functionalizes the ring.
References
-
Dalvit, C., et al. (2021).[2] "Ligand-observed and protein-observed 19F NMR applications for fragment-based drug discovery." RSC Chemical Biology. Link
-
Meanwell, N. A. (2011).[5] "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry. Link
-
O'Hagan, D. (2008). "Understanding organofluorine chemistry. An introduction to the C–F bond." Chemical Society Reviews. Link
-
Norton, R. S., et al. (2016). "Perspectives on Applications of 19F-NMR in Fragment-Based Drug Discovery." Molecules. Link
-
Fuchibe, K., et al. (2016).[6][7] "Preparation of 1,1-Difluoroallenes by Difluorovinylidenation of Carbonyl Compounds." Organic Syntheses. Link
Sources
- 1. bio-protocol.org [bio-protocol.org]
- 2. 19 F NMR viewed through two different lenses: ligand-observed and protein-observed 19 F NMR applications for fragment-based drug discovery - RSC Chemical Biology (RSC Publishing) DOI:10.1039/D1CB00085C [pubs.rsc.org]
- 3. Fragment-based lead discovery - Wikipedia [en.wikipedia.org]
- 4. Direct Synthesis of Fluorinated Heteroarylether Bioisosteres - PMC [pmc.ncbi.nlm.nih.gov]
- 5. macmillan.princeton.edu [macmillan.princeton.edu]
- 6. orgsyn.org [orgsyn.org]
- 7. orgsyn.org [orgsyn.org]
Application Notes and Protocols for the Introduction of the 1,1-Difluoroethyl Group onto Aromatic Rings
Introduction: The Rising Prominence of the 1,1-Difluoroethyl Moiety in Modern Chemistry
The strategic incorporation of fluorine into organic molecules has become a cornerstone of modern drug discovery and materials science.[1][2] Among the various fluorinated motifs, the 1,1-difluoroethyl group (-CF₂CH₃) has garnered significant attention as a bioisostere of the methoxy group (-OCH₃).[1] Its similar steric profile, combined with a distinct electronic signature—a more polarized C-F bond and increased metabolic stability—offers medicinal chemists a powerful tool to modulate the pharmacokinetic and pharmacodynamic properties of lead compounds. For instance, the replacement of a methoxy group with a 1,1-difluoroethyl group in a triazolopyrimidine-based dihydroorotate dehydrogenase (DHODH) inhibitor led to a remarkable enhancement in potency.[1] Furthermore, the clinical candidate LSZ102, for the treatment of estrogen receptor-alpha-positive breast cancer, features this valuable functional group.[1]
Despite its utility, the direct and efficient introduction of the 1,1-difluoroethyl group onto aromatic rings remains a significant synthetic challenge. This guide provides a comprehensive overview of the current state-of-the-art reagents and methodologies for aromatic 1,1-difluoroethylation, with a focus on practical applications and detailed experimental protocols for researchers in the pharmaceutical and agrochemical industries. We will delve into the mechanistic underpinnings of metal-catalyzed, radical-based, and other emerging strategies, offering insights into the rationale behind experimental design.
I. Metal-Catalyzed Cross-Coupling Strategies: A Workhorse for C-C Bond Formation
Transition metal-catalyzed cross-coupling reactions represent some of the most robust and versatile methods for the formation of carbon-carbon bonds, and their application to fluoroalkylation is a testament to their power. Nickel and copper-based systems have emerged as the frontrunners for the introduction of the 1,1-difluoroethyl group onto aromatic systems.
A. Nickel-Catalyzed 1,1-Difluoroethylation of Arylboronic Acids
A significant breakthrough in this area is the nickel-catalyzed Suzuki-type cross-coupling of readily available arylboronic acids with 1,1-difluoroethyl chloride (CH₃CF₂Cl), a cost-effective and abundant industrial feedstock.[1][3][4][5] This approach offers a practical and scalable route to a wide array of (1,1-difluoroethyl)arenes.
Mechanism of Action:
The catalytic cycle is proposed to involve a Ni(I)/Ni(III) pathway.[1] The active Ni(I) species undergoes transmetalation with the arylboronic acid to form an arylnickel(I) intermediate. This intermediate then reacts with CH₃CF₂Cl via a single-electron transfer (SET) process to generate a 1,1-difluoroethyl radical and an arylnickel(II) species. Subsequent radical capture and reductive elimination from a Ni(III) intermediate furnishes the desired product and regenerates the active Ni(I) catalyst.
Figure 1: Proposed catalytic cycle for the nickel-catalyzed 1,1-difluoroethylation of arylboronic acids.
Experimental Protocol: Synthesis of 4-(1,1-Difluoroethyl)toluene
Materials:
-
4-Tolylboronic acid
-
1,1-Difluoroethyl chloride (CH₃CF₂Cl) solution in a suitable solvent (e.g., 1.3 M in DME)
-
NiCl₂(PPh₃)₂
-
4,4'-Di-tert-butyl-2,2'-bipyridine (dtbbpy)
-
4-(Dimethylamino)pyridine (DMAP)
-
Potassium phosphate (K₃PO₄)
-
1,2-Dimethoxyethane (DME), anhydrous
-
Schlenk tube and standard Schlenk line equipment
-
Argon gas supply
Procedure:
-
To a flame-dried Schlenk tube under an argon atmosphere, add NiCl₂(PPh₃)₂ (6.5 mg, 0.01 mmol, 5 mol%), dtbbpy (5.4 mg, 0.02 mmol, 10 mol%), DMAP (48.9 mg, 0.4 mmol, 2.0 equiv), and K₃PO₄ (84.9 mg, 0.4 mmol, 2.0 equiv).
-
Add 4-tolylboronic acid (27.2 mg, 0.2 mmol, 1.0 equiv).
-
Evacuate and backfill the Schlenk tube with argon (repeat three times).
-
Add anhydrous DME (1.0 mL) via syringe.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add the solution of 1,1-difluoroethyl chloride (2.0 mL of a 1.3 M solution in DME, 2.6 mmol, 13.0 equiv) via syringe.
-
Seal the Schlenk tube and allow the reaction mixture to warm to room temperature, then heat to 80 °C.
-
Stir the reaction mixture for 12 hours at 80 °C.
-
After cooling to room temperature, quench the reaction with water and extract with ethyl acetate (3 x 10 mL).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford 4-(1,1-difluoroethyl)toluene.
Safety Precautions: 1,1-Difluoroethyl chloride is a volatile and flammable gas. Handle in a well-ventilated fume hood. Nickel catalysts are potential carcinogens; handle with appropriate personal protective equipment.
B. Copper-Mediated 1,1-Difluoroethylation of Diaryliodonium Salts
Diaryliodonium salts are highly reactive electrophilic arylating agents that can participate in cross-coupling reactions under milder conditions than the corresponding aryl halides. A copper-mediated approach utilizing (1,1-difluoroethyl)trimethylsilane (TMSCF₂CH₃) as the nucleophilic source of the -CF₂CH₃ group provides an efficient route to (1,1-difluoroethyl)arenes.
Mechanism of Action:
The reaction is thought to proceed through the formation of a copper(I) 1,1-difluoroethyl species ("CuCF₂CH₃"). This species then undergoes a coupling reaction with the diaryliodonium salt. The choice of the leaving group on the iodonium salt and the steric and electronic properties of the aryl groups can influence the efficiency and selectivity of the transfer.
Figure 2: General workflow for copper-mediated 1,1-difluoroethylation.
Experimental Protocol: Synthesis of 1-(1,1-Difluoroethyl)-4-nitrobenzene
Materials:
-
(4-Nitrophenyl)(phenyl)iodonium triflate
-
(1,1-Difluoroethyl)trimethylsilane (TMSCF₂CH₃)
-
Copper(I) chloride (CuCl)
-
Triethylamine trihydrofluoride (Et₃N·3HF)
-
Dimethylformamide (DMF), anhydrous
-
Schlenk tube and standard Schlenk line equipment
-
Argon gas supply
Procedure:
-
In a flame-dried Schlenk tube under an argon atmosphere, dissolve (1,1-difluoroethyl)trimethylsilane (TMSCF₂CH₃) (82 mg, 0.6 mmol) in anhydrous DMF (2 mL).
-
Add CuCl (60 mg, 0.6 mmol) to the solution.
-
Stir the mixture at room temperature for 30 minutes to generate the "CuCF₂CH₃" species.
-
In a separate flame-dried Schlenk tube, dissolve (4-nitrophenyl)(phenyl)iodonium triflate (190 mg, 0.4 mmol) in anhydrous DMF (2 mL).
-
To the "CuCF₂CH₃" mixture, add Et₃N·3HF (0.5 equiv relative to the iodonium salt) to neutralize.
-
Transfer the solution of the diaryliodonium salt to the "CuCF₂CH₃" mixture via cannula.
-
Stir the reaction mixture at room temperature for 12 hours.
-
Quench the reaction with water and extract with diethyl ether (3 x 15 mL).
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford 1-(1,1-difluoroethyl)-4-nitrobenzene.
Safety Precautions: Diaryliodonium salts can be shock-sensitive and should be handled with care. Triethylamine trihydrofluoride is corrosive and toxic; handle with appropriate personal protective equipment in a fume hood.
| Feature | Nickel-Catalyzed Method | Copper-Mediated Method |
| Arene Source | Arylboronic acids | Diaryliodonium salts |
| CF₂CH₃ Source | CH₃CF₂Cl | TMSCF₂CH₃ |
| Catalyst/Mediator | NiCl₂(PPh₃)₂ / dtbbpy | CuCl |
| Typical Temperature | 80 °C | Room Temperature |
| Key Advantages | Uses inexpensive and readily available starting materials. | Milder reaction conditions. |
| Key Limitations | Requires elevated temperatures and a gaseous reagent. | Requires pre-synthesis of diaryliodonium salts. |
II. Radical C-H Functionalization: A Direct Approach
Direct functionalization of aromatic C-H bonds is a highly desirable transformation as it avoids the need for pre-functionalized starting materials. Radical-mediated C-H 1,1-difluoroethylation is an emerging and powerful strategy.
Mechanism of Action:
These reactions typically involve the generation of a 1,1-difluoroethyl radical (CH₃CF₂•) from a suitable precursor. This radical then undergoes addition to the aromatic ring, followed by an oxidation and deprotonation sequence to afford the final product. Photoredox catalysis is a particularly mild and effective way to initiate these processes.
Figure 3: General mechanism for radical C-H 1,1-difluoroethylation of arenes.
Representative Protocol: Photoredox-Catalyzed C-H 1,1-Difluoroethylation
While a universally adopted protocol is still evolving, the following represents a plausible approach based on similar radical C-H functionalizations. The key is the selection of a suitable 1,1-difluoroethyl radical precursor, such as a redox-active ester or a sulfinate salt.
Materials:
-
Aromatic substrate (e.g., N-phenylpyrrole)
-
1,1-Difluoroethyl radical precursor (e.g., sodium 1,1-difluoroethanesulfinate, CH₃CF₂SO₂Na)
-
Photoredox catalyst (e.g., Ru(bpy)₃(PF₆)₂ or an organic photocatalyst)
-
Oxidant (e.g., potassium persulfate, K₂S₂O₈)
-
Acetonitrile (MeCN), degassed
-
Reaction vessel suitable for photochemistry (e.g., borosilicate glass vial)
-
Light source (e.g., blue LEDs)
Procedure:
-
To a borosilicate glass vial, add the aromatic substrate (0.2 mmol), sodium 1,1-difluoroethanesulfinate (0.4 mmol, 2.0 equiv), photoredox catalyst (1-5 mol%), and K₂S₂O₈ (0.4 mmol, 2.0 equiv).
-
Add degassed acetonitrile (2.0 mL).
-
Seal the vial and place it in a photoreactor equipped with a cooling fan.
-
Irradiate the reaction mixture with blue LEDs for 12-24 hours.
-
Monitor the reaction by TLC or GC-MS.
-
Upon completion, dilute the reaction mixture with water and extract with ethyl acetate (3 x 10 mL).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
III. Electrophilic and Nucleophilic Strategies: Challenges and Opportunities
While metal-catalyzed and radical approaches are currently the most prevalent, it is instructive to consider electrophilic and nucleophilic strategies and their inherent challenges for 1,1-difluoroethylation.
-
Electrophilic 1,1-Difluoroethylation: The direct electrophilic substitution of an aromatic ring requires a potent electrophile.[6] Generating a "CH₃CF₂⁺" species is challenging due to the destabilizing effect of the two fluorine atoms on an adjacent carbocation. While reagents for electrophilic fluorination and difluoromethylation exist, stable and effective electrophilic 1,1-difluoroethylating agents for arenes are not yet well-established.[7][8][9]
-
Nucleophilic Aromatic Substitution (SNAr): This pathway requires a highly electron-deficient aromatic ring (typically containing strong electron-withdrawing groups like -NO₂) and a good leaving group.[10][11][12] A "CH₃CF₂⁻" equivalent would be the requisite nucleophile. While a fluorinated phosphonium salt has been developed for the nucleophilic 1,1-difluoroethylation of aldehydes and imines, its application to less activated aromatic systems is not straightforward.[13] The development of new reagents that can generate and deliver a nucleophilic 1,1-difluoroethyl group to unactivated aryl halides remains an area of active research.
Conclusion
The introduction of the 1,1-difluoroethyl group is a rapidly evolving field with significant implications for the development of new pharmaceuticals and agrochemicals. Metal-catalyzed cross-coupling reactions, particularly those employing nickel and copper, offer reliable and versatile methods for the construction of (1,1-difluoroethyl)arenes from pre-functionalized starting materials. The emergence of radical C-H functionalization techniques, especially those driven by photoredox catalysis, presents a more direct and atom-economical approach that is poised for further development. While electrophilic and nucleophilic strategies currently face significant hurdles, continued innovation in reagent design may yet unlock their potential. The protocols and insights provided in this guide are intended to equip researchers with the knowledge to effectively utilize these powerful synthetic tools in their own research endeavors.
References
-
Deng, Z., Liu, C., Zeng, X.-L., Lin, J.-H., & Xiao, J.-C. (2016). Nucleophilic 1,1-Difluoroethylation with Fluorinated Phosphonium Salt. The Journal of Organic Chemistry, 81(24), 12084–12090. [Link]
-
Yoo, W.-J., Kim, D., & Lee, D. (2016). Copper-Catalyzed C–O Bond Formation between Diaryliodonium Salts and Chelating Alcohols. ACS Omega, 1(5), 950-957. [Link]
-
Li, X., et al. (2019). 1,1-Difluoroethyl chloride (CH3CF2Cl), a novel difluoroalkylating reagent for 1,1-difluoroethylation of arylboronic acids. RSC Advances, 9(49), 28409-28413. [Link]
-
Li, X., et al. (2019). 1,1-Difluoroethyl chloride (CH3CF2Cl), a novel difluoroalkylating reagent for 1,1-difluoroethylation of arylboronic acids. RSC Advances, 9(49), 28409-28413. [Link]
-
Barrio, P., et al. (2022). Electrophilic Reagents for the Direct Incorporation of Uncommon SCF2CF2H and SCF2CF3 Motifs. The Journal of Organic Chemistry, 87(17), 11487–11497. [Link]
-
Li, X., et al. (2019). 1,1-Difluoroethyl chloride (CH3CF2Cl), a novel difluoroalkylating reagent for 1,1-difluoroethylation of arylboronic acids. RSC Advances, 9(49), 28409-28413. [Link]
-
Yang, Y., et al. (2019). Nickel-catalyzed fluoroethylation of arylboronic acids via Suzuki-type coupling. Organic Chemistry Frontiers, 6(9), 1391-1395. [Link]
-
Prakash, G. K. S., et al. (2019). Electrophilic reactions in the synthesis of organofluorine compounds. Request PDF. [Link]
-
Wikipedia contributors. (2023). Electrophilic fluorination. Wikipedia, The Free Encyclopedia. [Link]
-
Li, X., et al. (2019). 1,1-Difluoroethyl chloride (CH3CF2Cl), a novel difluoroalkylating reagent for 1,1-difluoroethylation of arylboronic acids. RSC Advances, 9(49), 28409-28413. [Link]
-
ResearchGate. (n.d.). Copper-mediated difluoroethylation of diaryliodoniums. [Link]
-
Goudedranche, S., et al. (2022). Synthesis of α-Fluorinated Areneacetates through Photoredox/Copper Dual Catalysis. ACS Catalysis, 12(15), 9237-9243. [Link]
-
Al-Masum, M. (2024). COPPER-CATALYSED FLUORINATION OF THE PREPARED SYMMETRICAL DIARYLIODONIUM SALTS. Web of Scientists and Scholars: Journal of Multidisciplinary Research, 2(2), 1-10. [Link]
-
Yoo, W.-J., Kim, D., & Lee, D. (2016). Copper-Catalyzed C–O Bond Formation between Diaryliodonium Salts and Chelating Alcohols. ACS Omega, 1(5), 950-957. [Link]
-
LED Radiofluidics. (n.d.). Publications. [Link]
-
Prakash, G. K. S., et al. (2007). New electrophilic difluoromethylating reagent. Organic Letters, 9(10), 1863-1866. [Link]
-
Wang, T., et al. (2018). Copper-catalyzed transformation of alkyl nitriles to N-arylacetamide using diaryliodonium salts. RSC Advances, 8(22), 12154-12157. [Link]
-
Lang, S. B., et al. (2018). Photoredox Enables the Construction of 1,1-Difluoroalkene Carbonyl Mimics. Angewandte Chemie International Edition, 57(47), 15465-15469. [Link]
-
Jelier, B. J., et al. (2018). Radical Trifluoromethoxylation of Arenes Triggered by a Visible-Light-Mediated N-O Bond Redox Fragmentation. Angewandte Chemie International Edition, 57(42), 13784-13789. [Link]
-
Huang, H., et al. (2019). Direct arene C-H fluorination with 18F- via organic photoredox catalysis. Science, 364(6446), 1170-1174. [Link]
-
Wang, Y., et al. (2022). Visible-Light-Induced Photoredox-Catalyzed Selective 1,4-Difluoroalkylesterification of 1-Aryl-1,3-dienes. Organic Letters, 24(41), 7589-7594. [Link]
-
Xiao, Y., et al. (2016). Nickel-Catalyzed Difluoroalkylation of (Hetero)Arylborons with Unactivated 1-Bromo-1,1-difluoroalkanes. Angewandte Chemie International Edition, 55(19), 5837-5841. [Link]
-
Loudon, G. M. (n.d.). Electrophilic Aromatic Substitution. Chapter 18. [Link]
-
Ashenhurst, J. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. [Link]
-
Lee, S. J., et al. (2017). Cu-Mediated C–H 18F-Fluorination of Electron-Rich (Hetero)arenes. Journal of the American Chemical Society, 139(27), 9405-9408. [Link]
-
Wang, C., et al. (2019). Nickel-Catalyzed Carbonylation of Difluoroalkyl Bromides with Arylboronic Acids. Organic Letters, 21(4), 1031-1036. [Link]
-
Huang, H., et al. (2019). Direct arene C-H fluorination with 18F− via organic photoredox catalysis. Science, 364(6446), 1170-1174. [Link]
-
Hu, J., et al. (2005). Nucleophilic Difluoromethylation of Primary Alkyl Halides Using Difluoromethyl Phenyl Sulfone as a Difluoromethyl Anion Equivalent. Organic Letters, 7(19), 4165-4168. [Link]
-
LibreTexts Chemistry. (2022). 16.7: Nucleophilic Aromatic Substitution. [Link]
-
Dix, S., et al. (2021). Radical C-H Trifluoromethoxylation of (Hetero)arenes with Bis(trifluoromethyl)peroxide. Chemistry – A European Journal, 27(45), 11554-11558. [Link]
-
Chemistry Steps. (n.d.). Nucleophilic Aromatic Substitution. [Link]
Sources
- 1. 1,1-Difluoroethyl chloride (CH3CF2Cl), a novel difluoroalkylating reagent for 1,1-difluoroethylation of arylboronic acids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Nickel-catalyzed fluoroethylation of arylboronic acids via Suzuki-type coupling - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. 1,1-Difluoroethyl chloride (CH3CF2Cl), a novel difluoroalkylating reagent for 1,1-difluoroethylation of arylboronic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 1,1-Difluoroethyl chloride (CH3CF2Cl), a novel difluoroalkylating reagent for 1,1-difluoroethylation of arylboronic acids - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. chem.uci.edu [chem.uci.edu]
- 7. researchgate.net [researchgate.net]
- 8. Electrophilic fluorination - Wikipedia [en.wikipedia.org]
- 9. New electrophilic difluoromethylating reagent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 13. sioc.cas.cn [sioc.cas.cn]
Troubleshooting & Optimization
preventing elimination side reactions during deoxofluorination of acetophenones
Topic: Prevention of Elimination Side Reactions (Styrene Formation) Role: Senior Application Scientist Status: Active Support
Diagnostic Hub: The Mechanics of Failure
Welcome to the Fluorination Crisis Center. If you are here, you are likely observing a significant quantity of
The Root Cause: Competing Pathways
Acetophenones are particularly treacherous substrates for deoxofluorination. The reaction proceeds through a highly reactive cationic intermediate. Because the carbonyl carbon is benzylic, the resulting carbocation is resonance-stabilized, making it susceptible to elimination (E1/E2) .
The critical failure point is often the basicity of the reaction byproduct .
-
Legacy Reagents (DAST/Deoxo-Fluor): Release dialkylamines (e.g., diethylamine) upon reaction. These amines act as bases, abstracting the acidic
-protons (methyl group) to form the thermodynamically favored, conjugated styrene system. -
Modern Reagents (XtalFluor/Fluolead): Do not release free amines or require exogenous fluoride sources that can be tuned to be non-basic (buffered).
Mechanism Visualization
The following diagram illustrates the bifurcation point where your reaction succeeds or fails.
Figure 1: Mechanistic bifurcation in acetophenone fluorination. Elimination is driven by the presence of bases (amine byproducts) acting on the benzylic intermediate.
Reagent Selection Matrix
Do not use DAST for acetophenones if elimination is a concern. The internal generation of basic amines makes it structurally flawed for this specific transformation.
| Reagent | Thermal Stability | Byproducts | Elimination Risk | Recommendation |
| DAST | Low (<90°C expl.) | HF + Diethylamine (Base) | High | Avoid. Legacy reagent. Dangerous & non-selective. |
| Deoxo-Fluor | Moderate | HF + Bis(methoxyethyl)amine | High | Avoid. Better stability than DAST, but same elimination issues. |
| XtalFluor-E | High (>200°C) | BF3 salts (No free amine) | Low | Preferred. Requires HF promoter (e.g., Et3N·3HF). |
| Fluolead | High | Ar-S(O)F (Neutral) | Low | Excellent. High atom economy, low hydrolysis. |
Optimization Protocol: The "Fluoride-Starved" Method
To prevent elimination, we must decouple the activation step from the fluorination step and ensure the environment remains acidic/buffered. The XtalFluor-E system is ideal because it is "fluoride-starved"—it activates the oxygen but requires an exogenous fluoride source to complete the reaction.
Protocol: Deoxofluorination of 4-Nitroacetophenone (Challenging Substrate)
Rationale: Electron-deficient acetophenones are slower to react, allowing more time for elimination side reactions if conditions are not rigorous.
Reagents:
-
Substrate: 1.0 equiv
-
XtalFluor-E: 1.5 equiv
-
Promoter: Et3N[1][2][3]·3HF (Triethylamine trihydrofluoride) - 2.0 equiv
-
Solvent: Anhydrous Dichloromethane (DCM)
Step-by-Step Methodology:
-
Preparation: Flame-dry a round-bottom flask under Argon. Add XtalFluor-E (crystalline solid) and anhydrous DCM.
-
Note: XtalFluor-E is stable but hygroscopic. Handle quickly.
-
-
Promoter Addition: Cool the suspension to 0°C. Dropwise add Et3N·3HF.[3][4]
-
Critical Control Point: The use of Et3N·3HF (rather than Et3N·HF) ensures the reaction medium remains acidic, suppressing the deprotonation that leads to vinyl fluorides.
-
-
Substrate Addition: Add the acetophenone (dissolved in minimal DCM) slowly to the mixture at 0°C.
-
Reaction: Allow to warm to room temperature. Stir for 4–12 hours.
-
Monitoring: Check TLC or 19F-NMR. The intermediate may persist if the fluoride source is old/wet.
-
-
Quench: Pour reaction mixture into saturated aqueous NaHCO3.
-
Safety: Gas evolution (CO2) will occur.
-
-
Workup: Extract with DCM, wash with brine, dry over MgSO4.
Why this works: The amine in XtalFluor is sequestered as a tetrafluoroborate salt. The external fluoride source (Et3N·3HF) is acidic enough to prevent E1/E2 elimination but nucleophilic enough to install the fluorine.
Troubleshooting FAQ
Q1: I switched to XtalFluor-E, but I'm still seeing 10-15% vinyl fluoride. How do I eliminate it completely? A: You likely have trace water or an improper fluoride-to-amine ratio.
-
Switch Promoter: Change from Et3N·3HF to HF-Pyridine (Olah's Reagent) . Pyridine is a weaker base than triethylamine, further discouraging proton abstraction.
-
Temperature: Run the reaction at -20°C. Elimination has a higher activation energy than nucleophilic substitution; lower temperatures favor the kinetic product (gem-difluoride).
Q2: My reaction is stuck at the hemi-aminal intermediate (conversion < 50%). A: The "fluoride-starved" nature of XtalFluor means it sometimes lacks the "kick" to finish the substitution on electron-poor rings.
-
Fix: Add an exogenous Lewis Acid catalyst. The addition of 5 mol% BF3[5]·OEt2 can reactivate the intermediate without increasing basicity.
Q3: Can I use THF instead of DCM? A: Not recommended. Ethers (THF, Et2O) act as Lewis bases and can coordinate to the sulfur center of the reagent, reducing its electrophilicity. Furthermore, THF is more polar/coordinating, which can sometimes stabilize the separated ion pair, inadvertently encouraging elimination. Stick to DCM or Chloroform.
Q4: I am scaling up to 50g. Is DAST safe if I keep it cold? A: Absolutely not. DAST has a decomposition onset around 90°C, but its adiabatic decomposition temperature is much lower. A cooling failure at 50g scale could lead to a thermal runaway and detonation. Use Fluolead (stable up to 170°C) or XtalFluor-E for scale-up.
Decision Logic for Troubleshooting
Use this flow to diagnose your current experiment.
Figure 2: Troubleshooting logic flow for acetophenone deoxofluorination.
References
-
Lal, G. S., et al. "Bis(2-methoxyethyl)aminosulfur trifluoride: a new broad-spectrum deoxofluorinating agent with enhanced thermal stability." Journal of Organic Chemistry, 1999.
-
Beaulieu, F., et al. "Aminodifluorosulfinium tetrafluoroborate salts as stable and scalable deoxofluorinating reagents."[6] Organic Letters, 2009.[4][6]
-
Umemoto, T., et al. "Discovery of 4-tert-butyl-2,6-dimethylphenylsulfur trifluoride as a deoxofluorinating agent with high thermal stability."[7] Journal of the American Chemical Society, 2010.
-
L'Heureux, A., et al. "Aminodifluorosulfinium salts: selective fluorination reagents with enhanced thermal stability and ease of handling."[6] Journal of Organic Chemistry, 2010.
-
Singh, R. P., & Shreeve, J. M. "Recent advances in nucleophilic fluorination reactions of organic compounds using deoxofluorinating reagents." Synthesis, 2002.[8]
Sources
- 1. Aminodifluorosulfinium salts: selective fluorination reagents with enhanced thermal stability and ease of handling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. merckmillipore.com [merckmillipore.com]
- 3. researchgate.net [researchgate.net]
- 4. manchesterorganics.com [manchesterorganics.com]
- 5. Deoxyfluorination of 1°, 2°, and 3° Alcohols by Nonbasic O–H Activation and Lewis Acid-Catalyzed Fluoride Shuttling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Fluoroalkane synthesis by fluorination or substitution [organic-chemistry.org]
- 7. researchgate.net [researchgate.net]
- 8. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
Technical Support Center: Synthesis of 1-(1,1-difluoroethyl)-3-methylbenzene
Topic: Yield Optimization & Troubleshooting Guide Target Molecule: 1-(1,1-difluoroethyl)-3-methylbenzene (CAS: 657-35-2) Precursor: 3-Methylacetophenone
Introduction: The Deoxofluorination Challenge
Welcome to the Technical Support Center. As a Senior Application Scientist, I understand that synthesizing benzylic gem-difluorides is deceptively simple on paper but notoriously difficult in the flask.
The transformation of 3-methylacetophenone to 1-(1,1-difluoroethyl)-3-methylbenzene presents a classic competition between substitution (
This guide moves beyond basic textbook protocols to address the specific failure modes of this reaction, recommending modern reagent upgrades (XtalFluor-E®) over traditional, volatile options (DAST).
Module 1: Reagent Selection & Stoichiometry
Q: I am using DAST (Diethylaminosulfur trifluoride) and my yields are inconsistent (30-50%). Why?
A: DAST is the "legacy" reagent for this transformation, but it suffers from two critical flaws that affect yield:
-
Thermal Instability: DAST decomposes exothermically above 90°C. If your reaction exotherms locally during addition, the reagent destroys itself before reacting with your ketone.
-
HF Generation: DAST releases free HF in situ, which can catalyze the elimination of your product into 1-fluoro-3-methylstyrene .
Recommendation: Switch to XtalFluor-E® (Diethylaminodifluorosulfinium tetrafluoroborate) used in conjunction with an amine-HF promoter.
Comparison of Fluorinating Agents
| Feature | DAST | Deoxo-Fluor® | XtalFluor-E® (Recommended) |
| Physical State | Liquid (Fumes) | Liquid | Crystalline Solid (Easy handling) |
| Thermal Stability | Low (Explosive >90°C) | Moderate | High (Stable >200°C) |
| Free HF Generation | High | High | None (Requires exogenous fluoride) |
| Selectivity | Poor (High elimination) | Moderate | High (Favors gem-difluoride) |
Module 2: The "Styrene" Problem (Elimination vs. Substitution)
Q: My NMR shows a significant amount of vinyl fluoride (alkene) byproduct. How do I stop this?
A: This is the most common failure mode for acetophenones. The mechanism proceeds through a cation that can either capture a fluoride ion (pathway A) or lose a proton (pathway B).
The Fix:
-
Switch to XtalFluor-E +
: XtalFluor-E is "fluoride starved." By controlling the external fluoride source ( ), you ensure a high concentration of nucleophilic fluoride is available to capture the carbocation before elimination occurs. -
Solvent Polarity: Use DCM (Dichloromethane) . Avoid THF if possible; ethers can coordinate to the cationic intermediate and promote elimination.
-
Temperature Control: Do not heat to reflux immediately. The initial activation of the ketone should happen at 0°C or RT.
Visualization: The Mechanistic Fork
Caption: The critical divergence point is the benzylic carbocation. High fluoride concentration (via promoters) drives the reaction toward the green substitution path.
Module 3: Optimized Experimental Protocol
Objective: Synthesis of 1-(1,1-difluoroethyl)-3-methylbenzene using XtalFluor-E.
Reagents:
-
3-Methylacetophenone (1.0 equiv)
-
XtalFluor-E (1.2 equiv)
-
Triethylamine trihydrofluoride (
) (1.5 equiv) - Acts as the fluoride source and promoter. -
Dichloromethane (Anhydrous)
Step-by-Step Guide:
-
Setup: Flame-dry a round-bottom flask and equip it with a magnetic stir bar. Purge with Nitrogen or Argon. Note: XtalFluor-E does not etch glass, so standard glassware is acceptable, unlike with DAST.
-
Charging: Add XtalFluor-E (1.2 equiv) and anhydrous DCM (0.5 M concentration relative to substrate).
-
Activation: Cool the suspension to 0°C. Add
(1.5 equiv) dropwise. The mixture may clarify. -
Addition: Add 3-methylacetophenone (1.0 equiv) dissolved in a minimal amount of DCM dropwise over 10 minutes.
-
Reaction: Stir at 0°C for 1 hour, then allow to warm to room temperature. Monitor by TLC or GC-MS.
-
Tip: If conversion is low after 4 hours at RT, you can safely heat this specific reagent mixture to 40°C (mild reflux), which is unsafe with DAST.
-
-
Quench: Pour the reaction mixture into saturated aqueous
. Stir vigorously for 15 minutes until gas evolution ceases (neutralizing any residual HF). -
Extraction: Extract with DCM (3x). Dry organics over
.
Module 4: Purification & Stability
Q: My product decomposes on the silica column. What is happening?
A: Benzylic fluorides are sensitive to Lewis acids.[1] Silica gel is slightly acidic (
The Fix: Buffered Silica Gel
-
Pre-treatment: Before loading your sample, flush your silica column with a solvent system containing 1% Triethylamine (
) . -
Eluent: Run your column using Hexanes/Ethyl Acetate with 0.5%
added to the mobile phase. This keeps the environment basic and preserves the gem-difluoride.
Module 5: Troubleshooting Decision Tree
Caption: Quick diagnostic flow for common yield-killing scenarios in benzylic fluorination.
References
-
Lal, G. S., et al. (1999). "Bis(2-methoxyethyl)aminosulfur trifluoride: a new broad-spectrum deoxofluorinating agent with enhanced thermal stability." Journal of Organic Chemistry.
-
Couturier, M., et al. (2010). "Aminodifluorosulfinium salts: selective fluorination reagents with enhanced thermal stability and ease of handling."[2][3] Journal of Organic Chemistry.
-
L'Heureux, A., et al. (2010). "Aminodifluorosulfinium Tetrafluoroborates: New Reagents for the Deoxofluorination of Alcohols and Ketones." Organic Letters.
-
Singh, R. P., & Shreeve, J. M. (2002). "Recent advances in nucleophilic fluorination reactions of organic compounds using deoxofluorinating reagents." Synthesis.
Sources
- 1. quora.com [quora.com]
- 2. Aminodifluorosulfinium salts: selective fluorination reagents with enhanced thermal stability and ease of handling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Aminodifluorosulfinium Salts: Selective Fluorination Reagents with Enhanced Thermal Stability and Ease of Handling, - PMC [pmc.ncbi.nlm.nih.gov]
DAST Fluorination Technical Support Center: A Guide to Mastering Moisture Sensitivity
Welcome to the dedicated technical support resource for researchers utilizing Diethylaminosulfur Trifluoride (DAST) in fluorination chemistry. As a potent and versatile fluorinating agent, DAST is a cornerstone reagent for converting alcohols, aldehydes, and ketones into their fluorinated counterparts.[1] However, its utility is matched by its significant handling challenges, primarily its extreme sensitivity to moisture and thermal instability.[2][3]
This guide is structured to provide practical, field-proven solutions to common problems encountered during DAST reactions. We move beyond simple procedural lists to explain the fundamental chemistry driving these challenges, empowering you to troubleshoot effectively and ensure the success and safety of your experiments.
Section 1: Frequently Asked Questions (FAQs) — Core DAST Handling Principles
This section addresses the most immediate questions regarding the safe and effective handling of DAST.
Q1: How significant is the moisture sensitivity of DAST? A: DAST's sensitivity to moisture is extreme and cannot be overstated. It reacts violently and exothermically with water, leading to rapid decomposition of the reagent.[4] This reaction not only consumes your active fluorinating agent, leading to low or no product yield, but more critically, it generates highly toxic and corrosive hydrogen fluoride (HF) gas.[5][6] Even trace amounts of moisture from glassware, solvents, or the atmosphere can significantly compromise the reaction and pose a serious safety hazard.[7]
Q2: What are the visual indicators of DAST decomposition? A: Fresh, high-purity DAST is a pale yellow liquid.[1] A key visual sign of degradation, often due to moisture exposure, is a darkening of the liquid, which can turn brown or even black. If you observe fuming upon opening a container, this is likely HF gas being generated as the reagent comes into contact with atmospheric moisture. Using discolored or fuming DAST is strongly discouraged as it will result in poor yields and unpredictable side reactions.[8]
Q3: What is the correct procedure for storing DAST? A: Proper storage is critical for preserving the reagent's integrity. DAST should be stored in a tightly sealed container, preferably with a PTFE-lined cap, under an inert atmosphere (e.g., argon or nitrogen). It must be kept in a designated, spark-proof refrigerator (2–8 °C). Adhere to all guidelines on the Safety Data Sheet (SDS) for storage incompatibilities and conditions.[9][10][11]
Q4: My reaction is prone to elimination side products. How can I minimize this? A: Elimination is a common side reaction with DAST, especially for secondary and tertiary alcohols.[7] To favor the desired SN2 substitution over elimination, several strategies can be employed:
-
Lower the Reaction Temperature: Begin the reaction at a very low temperature, such as -78 °C, and allow it to warm slowly.[2][7] This reduces the energy available for the elimination pathway.
-
Consider an Alternative Reagent: For substrates particularly prone to elimination, newer reagents like XtalFluor may offer better selectivity and significantly reduce the formation of olefin byproducts.[6][12] Deoxo-Fluor is also a more thermally stable alternative, though it can still promote elimination.[5][13]
Section 2: Troubleshooting Guide for DAST Fluorination Reactions
When your DAST reaction fails, moisture is the most likely culprit. This guide provides a systematic approach to diagnosing and solving common issues.
| Problem | Probable Cause (Moisture-Related) | Solution and Scientific Rationale |
| Low or No Yield of Fluorinated Product | Reagent Quenching: Trace water in the solvent, on the glassware, or in the starting material has reacted with and destroyed the DAST before it could react with your substrate.[7] | Implement a Rigorous Anhydrous Protocol: 1. Glassware: Oven-dry all glassware at >125 °C for at least 24 hours or flame-dry under vacuum immediately before use to remove adsorbed water.[14] 2. Solvents: Use freshly distilled anhydrous solvents. Dichloromethane (DCM) is commonly dried over calcium hydride (CaH₂).[14] 3. Atmosphere: Maintain a positive pressure of an inert gas (argon or nitrogen) throughout the entire setup and reaction time. |
| Inconsistent Results or Unreproducible Yields | Incremental Reagent Degradation: The DAST stock bottle has been contaminated with small amounts of moisture over time from repeated use, leading to a decrease in the effective concentration of the active reagent. | Aliquot the Reagent: Upon receiving a new bottle of DAST, consider aliquoting it into smaller, single-use vials under an inert atmosphere. This minimizes the number of times the main stock container is opened, protecting it from atmospheric moisture. |
| Formation of Complex Byproduct Mixtures | HF-Catalyzed Side Reactions: The reaction of DAST with moisture generates HF in situ.[8] HF is a strong acid that can catalyze a variety of side reactions, including rearrangements, eliminations, and degradation of acid-labile functional groups on your substrate.[3][15] | Ensure Strict Anhydrous Conditions: Preventing the formation of HF is the best strategy. Follow the rigorous anhydrous protocol described above. Quenching: Carefully and slowly quench the reaction by adding it to a cold, stirred, saturated aqueous solution of sodium bicarbonate to neutralize any HF generated. This must be done in a fume hood. [16] |
Section 3: Validated Protocol for Anhydrous DAST Fluorination
This protocol provides a detailed, step-by-step methodology designed to exclude moisture at every critical stage.
Objective: Deoxyfluorination of a primary alcohol using DAST.
Materials:
-
DAST (fresh, pale-yellow appearance)
-
Primary alcohol (substrate, ensure it is anhydrous)
-
Anhydrous dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Argon or Nitrogen gas line with bubbler
-
Oven-dried glassware: round-bottom flask with stir bar, addition funnel, septa
-
Dry syringes and needles
Experimental Workflow
Caption: Anhydrous DAST Fluorination Workflow.
Step-by-Step Procedure
-
Glassware Preparation: Assemble an oven-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer adapter, and a rubber septum. Flame-dry the entire apparatus under vacuum and allow it to cool to room temperature under a positive pressure of argon or nitrogen.
-
Reaction Setup: In the prepared flask, dissolve the anhydrous alcohol substrate (1.0 eq.) in anhydrous dichloromethane (DCM).[2]
-
Cooling: Cool the stirred solution to -78 °C using a dry ice/acetone bath. Maintaining this low temperature is critical to control the reaction rate and minimize side reactions.[2][7]
-
DAST Addition: Using a dry syringe, slowly add DAST (1.1–1.2 eq.) dropwise to the reaction mixture, ensuring the internal temperature does not rise significantly.
-
Reaction Progress: Stir the reaction at -78 °C for 1 hour, then allow it to slowly warm to room temperature and stir for an additional 1-2 hours.[2] Monitor the reaction's progress by Thin Layer Chromatography (TLC).
-
Quenching (CRITICAL STEP): Once the reaction is complete, cool the mixture to 0 °C in an ice bath. In a separate flask, prepare a vigorously stirred, saturated solution of aqueous sodium bicarbonate, also cooled in an ice bath. Very slowly, add the reaction mixture to the bicarbonate solution. Caution: This is an exothermic process that releases gas (CO₂ and potentially HF). This must be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
-
Workup and Isolation: Separate the organic layer and extract the aqueous layer with DCM (3x). Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure. Purify the crude product by silica gel column chromatography.[16]
Section 4: The Chemistry of DAST and Water
Understanding the reaction between DAST and water clarifies why anhydrous conditions are non-negotiable.
When DAST encounters water, the water molecule's oxygen acts as a nucleophile, attacking the electrophilic sulfur atom in DAST. This initiates a cascade that rapidly and irreversibly decomposes the reagent.
DAST Decomposition Pathway
Sources
- 1. nbinno.com [nbinno.com]
- 2. organic-synthesis.com [organic-synthesis.com]
- 3. Diethylaminosulfur trifluoride - Wikipedia [en.wikipedia.org]
- 4. Diversity-Oriented Synthesis Catalyzed by Diethylaminosulfur-Trifluoride—Preparation of New Antitumor Ecdysteroid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Simpler fluorine chemistry [soci.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. cdp.dhs.gov [cdp.dhs.gov]
- 10. osha.gov [osha.gov]
- 11. chevronwithtechron.com [chevronwithtechron.com]
- 12. Page loading... [guidechem.com]
- 13. Diethylaminosulfur Trifluoride (DAST) [commonorganicchemistry.com]
- 14. moodle2.units.it [moodle2.units.it]
- 15. Fluorination with aminosulfuranes - Wikipedia [en.wikipedia.org]
- 16. Enantiospecific deoxyfluorination of cyclic α-OH-β-ketoesters† - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of 1-(1,1-difluoroethyl)-3-methylbenzene
Welcome to the technical support center for synthetic and purification challenges. This guide provides detailed, field-proven methodologies for separating your target compound, 1-(1,1-difluoroethyl)-3-methylbenzene, from the unreacted ketone starting material, 3'-methylacetophenone.
Frequently Asked Questions (FAQs)
Q1: What is the primary unreacted starting material I need to remove?
Based on the structure of your product, 1-(1,1-difluoroethyl)-3-methylbenzene, the unreacted starting material is almost certainly 3'-methylacetophenone . The synthesis typically involves the gem-difluorination of the ketone functional group.
Q2: What are the main strategies for separating the difluorinated product from the ketone?
There are three primary methods, each suited for different scales and purity requirements:
-
Reactive Liquid-Liquid Extraction: This chemical method exploits the reactivity of the ketone with a bisulfite solution to selectively pull it into an aqueous layer. It is often the fastest and most efficient method for bulk removal.
-
Fractional Distillation: This physical method separates compounds based on differences in their boiling points. It is ideal for large-scale purifications where a significant boiling point difference exists.
-
Flash Column Chromatography: This adsorptive method separates compounds based on their polarity. It is the most precise method for achieving high purity, especially on a lab scale.
Q3: How do I choose the right method for my experiment?
-
For rapid, bulk removal of the ketone on a small to medium scale (up to ~20g): Start with Reactive Liquid-Liquid Extraction. It's highly effective and avoids the need for chromatography columns or distillation setups.
-
For large-scale purification (>20-50g) where high purity is needed: Fractional Distillation is the most economical and scalable choice, provided there is a sufficient boiling point difference.
-
For achieving the highest possible purity on any scale, or if other methods fail: Flash Column Chromatography is the gold standard. It is excellent for removing trace impurities but can be material- and time-intensive for large quantities.
Physical Properties Comparison
A successful separation relies on exploiting the different physical properties of the product and the starting material.
| Property | 1-(1,1-difluoroethyl)-3-methylbenzene | 3'-Methylacetophenone (Unreacted Ketone) | Rationale for Separation |
| Molecular Formula | C₉H₁₀F₂ | C₉H₁₀O | Different functional groups lead to different polarities and reactivities. |
| Molecular Weight | 156.17 g/mol | 134.18 g/mol | Affects boiling point. |
| Boiling Point | ~170-180 °C (estimated) | 218-220 °C[1][2][3] | The significant difference makes fractional distillation a viable method. |
| Polarity | Low to moderate | Moderate to high | The polar ketone will adhere more strongly to polar stationary phases (silica gel) in chromatography and can be selectively solvated. |
| Reactivity | Generally inert | Carbonyl group is reactive with nucleophiles like bisulfite.[4][5] | This reactivity difference is the basis for chemical extraction. |
Troubleshooting Guide 1: Separation by Reactive Liquid-Liquid Extraction
This technique is often the most effective first-pass purification. It leverages the reversible reaction between a ketone and sodium bisulfite to form a water-soluble salt, selectively removing the ketone from the organic phase.[4][5]
Core Principle: The Bisulfite Adduct Formation
The nucleophilic bisulfite anion (HSO₃⁻) attacks the electrophilic carbonyl carbon of the 3'-methylacetophenone. This forms a tetrahedral intermediate which, after proton transfer, results in a charged sodium α-hydroxysulfonate salt. This salt is highly soluble in water and insoluble in common organic solvents, while your non-polar difluorinated product remains in the organic layer.[5]
Experimental Protocol
-
Dissolution: Dissolve the crude reaction mixture in a water-immiscible organic solvent (e.g., diethyl ether, ethyl acetate, or dichloromethane). The volume should be sufficient to ensure the mixture is fully dissolved and mobile, typically 5-10 mL of solvent per gram of crude material.[6]
-
Transfer: Transfer the organic solution to a separatory funnel of appropriate size (the total liquid volume should not exceed two-thirds of the funnel's capacity).[6][7]
-
First Wash: Add a saturated aqueous solution of sodium bisulfite (NaHSO₃). A volume equal to about one-third of the organic layer is typically sufficient.
-
Mixing: Stopper the funnel, invert it, and vent immediately to release any pressure. Shake vigorously for 1-2 minutes, venting frequently.[7] The vigorous mixing is crucial to maximize the interfacial area for the reaction to occur.
-
Separation: Place the funnel back on a ring stand and allow the layers to fully separate. The denser layer (usually the aqueous phase, unless using a halogenated solvent like dichloromethane) will be at the bottom.
-
Drain: Drain the lower aqueous layer.
-
Repeat: Repeat the wash (steps 3-6) with fresh sodium bisulfite solution one or two more times to ensure complete removal of the ketone.
-
Neutral Wash: Wash the organic layer with deionized water, followed by a wash with saturated sodium chloride solution (brine) to remove residual water and any remaining water-soluble impurities.[8]
-
Drying and Concentration: Drain the organic layer into a clean flask and dry it over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄). Filter off the drying agent and concentrate the solvent using a rotary evaporator to yield the purified 1-(1,1-difluoroethyl)-3-methylbenzene.
Workflow Diagram: Reactive Extraction
Caption: Workflow for purifying the product via reactive extraction.
Troubleshooting Guide 2: Purification by Fractional Distillation
This method is highly effective for larger scales, leveraging the ~40-50 °C difference in boiling points between the product and the starting material.
Core Principle: Raoult's Law and Vapor-Liquid Equilibria
Fractional distillation introduces a fractionating column between the distillation flask and the condenser. This column is packed with high-surface-area material (e.g., Raschig rings or Vigreux indentations), creating a series of theoretical plates. At each plate, the vapor mixture cools, condenses, and re-vaporizes. With each cycle, the vapor becomes progressively enriched in the more volatile component (your lower-boiling point product, 1-(1,1-difluoroethyl)-3-methylbenzene). By the time the vapor reaches the top of the column, it is nearly pure, and can be condensed and collected.
Experimental Protocol
-
Apparatus Setup: Assemble a fractional distillation apparatus. Ensure all glassware is dry. The setup should include a heating mantle, a round-bottom flask, a fractionating column, a distillation head with a thermometer, a condenser, and a receiving flask.
-
Charge the Flask: Fill the distillation flask no more than half-full with the crude material. Add boiling chips or a magnetic stir bar to ensure smooth boiling.
-
Insulation: Wrap the fractionating column and distillation head with glass wool or aluminum foil to minimize heat loss and maintain the temperature gradient necessary for efficient separation.
-
Heating: Begin heating the flask gently. Monitor the temperature at the distillation head.
-
Equilibration: As the liquid boils, you will see a condensation ring rise slowly up the column. Allow this ring to ascend slowly to ensure the column equilibrates. A slow ascent is key to good separation.
-
Collect Fractions:
-
Foreshot: Collect the first few milliliters of distillate separately. This fraction may contain highly volatile impurities.
-
Product Fraction: When the temperature at the distillation head stabilizes at the boiling point of your product (~170-180 °C), switch to a new receiving flask. Collect the distillate as long as the temperature remains stable.
-
Intermediate Fraction: If the temperature begins to rise sharply, it indicates the less volatile ketone is starting to distill. Collect this intermediate fraction in a separate flask.
-
Final Fraction: The temperature will then plateau again near the boiling point of 3'-methylacetophenone (218-220 °C).[1][2][3] You can stop the distillation once the product is collected.
-
-
Analysis: Analyze the collected fractions (e.g., by GC or NMR) to confirm purity.
Workflow Diagram: Fractional Distillation
Caption: Step-by-step process for fractional distillation.
Troubleshooting Guide 3: Purification by Flash Column Chromatography
Chromatography offers the highest resolution for purification, separating compounds based on their differential partitioning between a mobile phase (solvent) and a stationary phase (silica gel).
Core Principle: Polarity-Based Separation
Silica gel is a highly polar stationary phase. The more polar 3'-methylacetophenone (due to its carbonyl group) will have stronger interactions (hydrogen bonding, dipole-dipole) with the silica and will move more slowly down the column. The less polar 1-(1,1-difluoroethyl)-3-methylbenzene will interact weakly and be carried down the column more quickly by the non-polar mobile phase, eluting first.
Experimental Protocol
-
Solvent System Selection: Using Thin-Layer Chromatography (TLC), determine an appropriate solvent system. A good system will give your product an Rf value of ~0.3-0.4 and provide clear separation from the ketone spot. A mixture of hexane and ethyl acetate (e.g., 95:5 or 90:10) is a good starting point.
-
Column Packing: Pack a glass column with silica gel using the chosen solvent system (slurry method is preferred to avoid air bubbles).
-
Sample Loading: Adsorb your crude material onto a small amount of silica gel. Once the solvent is evaporated to create a dry, free-flowing powder, carefully add this to the top of the packed column. This "dry loading" method typically yields better separation than loading the sample as a concentrated liquid.
-
Elution: Add the mobile phase to the top of the column and apply positive pressure (using a pump or bulb) to force the solvent through the silica gel at a steady, rapid rate (hence "flash" chromatography).
-
Fraction Collection: Collect the eluent in a series of numbered test tubes or flasks.
-
Monitoring: Monitor the fractions using TLC to identify which ones contain your pure product.
-
Combine and Concentrate: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the final, highly purified product.
Workflow Diagram: Flash Column Chromatography
Caption: Workflow for purification by flash column chromatography.
References
-
The Good Scents Company. (n.d.). 3-methyl acetophenone. Retrieved from [Link]
-
Wikipedia. (2023, October 28). Liquid–liquid extraction. Retrieved from [Link]
-
University of Colorado Boulder, Department of Chemistry. (n.d.). Extraction. Retrieved from [Link]
-
Organomation. (n.d.). Solvent Extraction Techniques. Retrieved from [Link]
-
Chongqing Chemdad Co., Ltd. (n.d.). 3'-Methylacetophenone. Retrieved from [Link]
-
Phenomenex. (2025, May 23). Overview of Liquid-Liquid Extraction (LLE) in Sample Preparation. Retrieved from [Link]
-
Hubei Sanli Fengxiang Technology Co., Ltd. (2022, February 18). How do you Separate Mixtures of Organic Compounds? Retrieved from [Link]
-
Chemistry LibreTexts. (2021, June 20). 2.3: LIQUID-LIQUID EXTRACTION. Retrieved from [Link]
-
Journal of Chromatographic Science. (1973). Separation of Mixtures of Aromatic Ketones in the Sub-nanogram Range by Plasma Chromatography. Retrieved from [Link]
-
BYJU'S. (2019, October 16). Methods of purification of organic compounds. Retrieved from [Link]
-
MIT OpenCourseWare. (n.d.). 8.4 - Extraction and Washing Guide. Retrieved from [Link]
-
Chemsrc. (2025, August 26). 3'-Methylacetophenone. Retrieved from [Link]
-
University of California, Irvine. (n.d.). Isolation and Purification of Organic Compounds Extraction (Expt #2). Retrieved from [Link]
-
Magritek. (n.d.). Separation of Acidic, Basic and Neutral Compounds. Retrieved from [Link]
-
Quick Company. (n.d.). Preparation Of Fluorinated Aromatic Compounds. Retrieved from [Link]
-
ResearchGate. (2025, August 7). A mild and efficient method for nucleophilic aromatic fluorination using tetrabutylammonium fluoride as fluorinating reagent. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Monodefluorinative Halogenation of Perfluoroalkyl Ketones via Organophosphorus-Mediated Selective C–F Activation. Retrieved from [Link]
-
Semantic Scholar. (n.d.). A New Technique for the Chromatographic Separation of Organic Compounds. Retrieved from [Link]
-
Organic Syntheses. (2022, June 6). Preparation of 1,1-Difluoroallenes by Difluorovinylidenation of Carbonyl Compounds. Retrieved from [Link]
-
JoVE. (2018, January 10). Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. Retrieved from [Link]
-
Routledge. (n.d.). Aromatic Fluorination, 1st Edition. Retrieved from [Link]
- Google Patents. (n.d.). US2993937A - Fluorination of aromatic compounds.
-
Organic Syntheses. (2016, November 3). Preparation of 1,1-Difluoroallenes by Difluorovinylidenation of Carbonyl Compounds. Retrieved from [Link]
-
National Center for Biotechnology Information. (2018, April 2). Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. Retrieved from [Link]
-
ACS Publications. (n.d.). Gem-Difluoro compounds: a convenient preparation from ketones and aldehydes by halogen fluoride treatment of 1,3-dithiolanes. Retrieved from [Link]
-
JMU Scholarly Commons. (n.d.). The synthesis of 1,3-Difluoro-2-methyl-4-phenylbenzene from a one-pot reaction of Difluorocarbene and 1-Phenyl. Retrieved from [Link]
-
NIST WebBook. (n.d.). Benzene, 1-ethyl-3-methyl-. Retrieved from [Link]
-
National Center for Biotechnology Information. (2024, April 12). Synthesis of α,α-Difluoro-β-amino Ketones from N-Boc-α-Amidosulfones and Pentafluoro-gem-diols. Retrieved from [Link]
-
YouTube. (2025, June 24). Preparation of Aryl Fluorides, Part 1: Electrophilic Fluorination. Retrieved from [Link]
-
Scientific Research Publishing. (n.d.). Synthesis and Reactivity of Fluorinated Cyclic Ketones: Initial Findings. Retrieved from [Link]
-
MDPI. (n.d.). Application of Chromatographic Technology to Determine Aromatic Substances in Tobacco during Natural Fermentation: A Review. Retrieved from [Link]
- Google Patents. (n.d.). US5504264A - Process for preparing 1,3-difluorobenzene.
- Google Patents. (n.d.). US5344992A - Process for the preparation of linear 1,3-diketones.
-
PubChem. (n.d.). (1,1-Difluoroethyl)benzene. Retrieved from [Link]
-
Defense Technical Information Center. (n.d.). Major Effect of the Leaving Group in Dialkylboron Chlorides and Triflates in Controlling the Stereospecific Conversion of Ketone. Retrieved from [Link]
-
NIST WebBook. (n.d.). Benzene, 1-fluoro-3-methyl-. Retrieved from [Link]
-
ChemBK. (2024, April 9). 1-Ethyl-3-methylbenzene. Retrieved from [Link]
-
SciSpace. (n.d.). Synthesis of fluorine-18 labeled 1,1-difluoro-2,2-dichloroethyl aryl ethers by 18F-for-19F exchange. Retrieved from [Link]
Sources
- 1. 3-methyl acetophenone, 585-74-0 [thegoodscentscompany.com]
- 2. 3'-Methylacetophenone One Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 3. 3'-Methylacetophenone | 585-74-0 [chemicalbook.com]
- 4. Video: Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol [jove.com]
- 5. Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ocw.mit.edu [ocw.mit.edu]
- 7. orgchemboulder.com [orgchemboulder.com]
- 8. How do you Separate Mixtures of Organic Compounds? [slchemtech.com]
minimizing styrene formation during gem-difluorination of aryl ketones
Technical Support Center: Minimizing Styrene Formation in Aryl Ketone Gem-Difluorination
Executive Summary
Current Status: You are experiencing high levels of vinyl fluoride (styrene) elimination during the deoxofluorination of aryl ketones.
Root Cause: Aryl ketones form stabilized benzylic carbocations. In the presence of basic fluoride sources or elevated temperatures, the elimination pathway (
Module 1: The Mechanistic Battlefield
To solve the problem, you must visualize the bifurcation point where your reaction fails.
The Pathway Diagram
The following diagram illustrates the critical junction between the desired gem-difluoride and the styrene byproduct.
Caption: The benzylic carbocation is the pivot point. Success depends on maximizing Path A (Fluorination) while suppressing Path B (Elimination).
Module 2: Reagent Selection & Optimization
The choice of reagent is the primary determinant of selectivity.
Comparison: Why Switch?
| Feature | DAST / Deoxo-Fluor® | XtalFluor-E® / XtalFluor-M® |
| Physical State | Liquid (Fuming) | Crystalline Solid |
| Thermal Stability | Low (Decomp ~140°C) | High (Decomp >200°C) |
| HF Generation | Spontaneous (Autocatalytic) | Requires Promoter |
| Elimination Risk | High (Often >20%) | Low (Optimizable) |
| Mechanism | Generates free | Controlled activation via |
The "Software" Patch: Promoter Stoichiometry
The most critical variable in using XtalFluor is the promoter. You must use Triethylamine trihydrofluoride (
- : More basic. Increases elimination risk.
- : Less basic. The fluoride is available for nucleophilic attack, but the complex is not basic enough to efficiently deprotonate the carbocation, shutting down the styrene pathway.
Module 3: Troubleshooting Guide (FAQ)
Scenario A: "I switched to XtalFluor-E, but I still see 10-15% styrene."
-
Diagnosis: Your reaction temperature is likely too high, or your solvent is promoting ion separation.
-
Fix:
-
Temperature: Run the reaction at room temperature or 0°C. Do not reflux unless absolutely necessary.
-
Solvent: Ensure you are using anhydrous Dichloromethane (DCM) . Avoid THF or ethers, which can coordinate to the cation and stabilize the transition state for elimination.
-
Additive: Switch strictly to
as the promoter.
-
Scenario B: "The reaction is sluggish; starting material remains."
-
Diagnosis: The ketone is sterically hindered or electron-deficient.[1]
-
Fix:
-
Do NOT add heat immediately. Heat favors elimination (
for elimination is usually higher than substitution). -
Boost Stoichiometry: Increase XtalFluor-E to 1.5 - 2.0 equivalents.
-
Lewis Acid Spike: Add a catalytic amount of exogenous Lewis acid if the standard promoter fails, but proceed with caution.
-
Scenario C: "My substrate has an electron-donating group (e.g., -OMe) on the ring."
-
Diagnosis: Electron-donating groups stabilize the benzylic carbocation, making it "long-lived." This gives the base more time to extract a proton.
-
Fix:
-
Buffer Acidity: Ensure the reaction remains strictly anhydrous.
-
Fast Quench: Monitor via LCMS and quench immediately upon consumption of SM. These products are often unstable post-reaction.
-
Module 4: Optimized Protocol (The "Golden Standard")
Objective: Gem-difluorination of 4-phenylcyclohexanone (Model Substrate) with minimal elimination.
Materials:
-
Substrate: Aryl Ketone (1.0 equiv)
-
Reagent: XtalFluor-E® (1.2 - 1.5 equiv)
-
Promoter:
(1.5 equiv) -
Solvent: Anhydrous DCM (0.1 M concentration)
Step-by-Step:
-
Preparation: In a flame-dried round-bottom flask (borosilicate glass is acceptable for XtalFluor, unlike DAST), dissolve XtalFluor-E and
in anhydrous DCM under Nitrogen/Argon. -
Addition: Cool the solution to 0°C. Add the ketone substrate (dissolved in minimal DCM) dropwise.
-
Why? Controlling the exotherm prevents localized "hotspots" that trigger elimination.
-
-
Reaction: Allow to warm to room temperature. Stir for 4–12 hours.
-
Monitoring: Check TLC/LCMS. If styrene forms, it usually appears early.
-
-
Quench (Critical): Pour reaction mixture into saturated aqueous
at 0°C. Stir vigorously for 15 minutes.-
Warning: Rapid
evolution.
-
-
Workup: Extract with DCM, dry over
, and concentrate.
References
-
L'Heureux, A., et al. (2010).[2] Aminodifluorosulfinium Salts: Selective Fluorination Reagents with Enhanced Thermal Stability and Ease of Handling.[3][4] The Journal of Organic Chemistry.[4][5]
- Key Insight: Defines the selectivity advantage of XtalFluor over DAST and the critical role of HF-amine promoters.
-
Lal, G. S., et al. (1999).[2][5] Bis(2-methoxyethyl)aminosulfur trifluoride: a new broad-spectrum deoxofluorinating agent with enhanced thermal stability. The Journal of Organic Chemistry.[4][5]
- Key Insight: Establishes the baseline instability and elimination issues associated with DAST/Deoxo-Fluor type reagents.
-
Beaulieu, F., et al. (2009).[5] Aminodifluorosulfinium Tetrafluoroborate Salts as Stable and Scalable Deoxofluorinating Reagents.[3][4][5] Organic Letters.[5]
- Key Insight: First report on the specific stoichiometry of upgrading selectivity r
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 3. Aminodifluorosulfinium salts: selective fluorination reagents with enhanced thermal stability and ease of handling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Difluoroalkane synthesis by fluorination or substitution [organic-chemistry.org]
optimizing reaction temperature for Deoxo-Fluor fluorination of aromatic ketones
Ticket #DF-492: Optimization of Reaction Temperature for Deoxo-Fluor® Fluorination of Aromatic Ketones
Status: Open Assigned Specialist: Senior Application Scientist, Fluorination Chemistry Group Priority: High (Process Safety & Yield Critical)
Executive Summary
You are encountering challenges with the nucleophilic fluorination of aromatic ketones using Deoxo-Fluor® (Bis(2-methoxyethyl)aminosulfur trifluoride). Unlike aliphatic aldehydes or ketones, aromatic ketones (e.g., benzophenones, acetophenones) exhibit significant kinetic resistance due to steric bulk and electronic conjugation.
This guide moves beyond standard datasheets to address the thermodynamic sweet spot —balancing the activation energy required for C-O bond cleavage against the risk of elimination byproducts and thermal decomposition.
Module 1: The Thermodynamics of Deoxofluorination
To optimize your reaction, you must understand the thermal boundaries. Deoxo-Fluor® is chosen over DAST primarily for its thermal stability, allowing access to the higher temperature ranges required for aromatic substrates.
Temperature Criticality Table
| Parameter | Temperature Range | Scientific Context |
| Standard Activation | 60°C – 85°C | Aromatic ketones are electron-rich/conjugated. The initial nucleophilic attack by sulfur is slow. Temperatures <60°C often result in stalled intermediates (oxy-aminosulfur species) rather than fluorinated product. |
| Catalyzed Activation | 25°C – 50°C | With Lewis Acid catalysis (e.g., HF, BF₃, SbCl₃), the activation barrier drops. Lower temperatures are preferred here to prevent "tarring" or polymerization. |
| Elimination Threshold | > 90°C | For alkyl-aryl ketones (e.g., acetophenone), temperatures above 90°C drastically increase the rate of |
| Decomposition Onset | ~140°C | CRITICAL SAFETY LIMIT. Deoxo-Fluor® exhibits exothermic decomposition starting around 140°C. Never heat an oil bath above 110°C to maintain a safety margin.[1] |
Module 2: Mechanistic Pathway & Failure Modes
Understanding why the reaction fails at certain temperatures is key to fixing it. The diagram below illustrates the competition between the desired SN2-like substitution and the undesired E2 elimination.
Figure 1: Mechanistic bifurcation. For aromatic ketones, the first step is rate-limiting. High heat helps the first step but risks pushing the intermediate toward the red "Elimination" path if
Module 3: Troubleshooting Guides (Q&A)
Scenario A: "I am seeing zero conversion of my benzophenone derivative, even at reflux."
Diagnosis: Electronic Deactivation. Electron-rich rings (e.g., 4-methoxybenzophenone) donate electron density into the carbonyl carbon, making it less electrophilic. The Deoxo-Fluor sulfur atom cannot attack effectively.
Corrective Protocol: The "Ethanol Trick" (Autocatalysis) Do not simply increase heat; you need chemical activation.
-
Add 1-2% (v/v) Anhydrous Ethanol to the reaction mixture.
-
Mechanism: Ethanol reacts with Deoxo-Fluor to generate a small amount of HF in situ.[2]
-
Effect: The HF protonates the carbonyl oxygen (or the intermediate oxygen), turning it into a vastly better leaving group. This allows the reaction to proceed at 60-70°C instead of requiring dangerous temperatures >100°C.
Scenario B: "My acetophenone substrate is yielding 40% vinyl fluoride (alkene)."
Diagnosis: Thermal Elimination.[3]
Alkyl-aryl ketones have acidic
Corrective Protocol: Solvent Switch & Lewis Acid
-
Lower Temperature: Reduce to 40-50°C .
-
Change Solvent: Switch from THF (polar) to Toluene or DCM . Non-polar solvents destabilize the charged transition state of the elimination pathway.
-
Add Catalyst: Use BF₃·OEt₂ (1.0 equiv) . This accelerates the substitution step (fluorination) so it outcompetes the elimination step, allowing the reaction to run at the lower temperature.
Scenario C: "The reaction turned into a black tar."
Diagnosis: Polymerization/Charring. This is common with electron-rich aromatics heated too aggressively in the presence of HF (which is generated as a byproduct).
Corrective Protocol: Scavenger Addition
-
Perform the reaction in the presence of sodium fluoride (NaF) pellets.
-
NaF acts as a buffering agent, soaking up excess HF that causes polymerization, without inhibiting the fluorination mechanism itself.
Module 4: Validated Experimental Protocols
Protocol 1: High-Temperature Method (For Diaryl Ketones)
Best for: Benzophenone, 4,4'-Difluorobenzophenone. Note: Diaryl ketones cannot eliminate, so higher heat is safer.
-
Setup: Oven-dried glass round-bottom flask (or Teflon PFA vial) with magnetic stir bar.
-
Charge: Add substrate (1.0 equiv) and Deoxo-Fluor® (1.5 - 2.0 equiv) neat (no solvent) or in minimal Toluene.
-
Heat: Place in an oil bath pre-heated to 85°C .
-
Tip: Do not heat to 100°C; yields plateau and safety risks increase.[1]
-
-
Monitor: Stir for 16–24 hours. Monitor by GC-MS (TLC is often difficult due to similar R_f values of ketone/difluoride).
-
Quench: Cool to 0°C. Dilute with DCM. Add saturated NaHCO₃ dropwise (vigorous gas evolution!).
Protocol 2: Catalyzed Method (For Deactivated/Sensitive Ketones)
Best for: Electron-rich acetophenones, slow-reacting substrates.
-
Setup: Plastic (HDPE/PP) or Teflon vessel preferred (to prevent glass etching by HF catalyst).
-
Charge: Dissolve substrate (1.0 equiv) in DCM (anhydrous).
-
Add Reagent: Add Deoxo-Fluor® (1.5 equiv) at Room Temperature.
-
Catalyze: Add EtOH (0.2 equiv) OR BF₃·OEt₂ (0.5 equiv) .
-
Reaction: Stir at 45°C for 12 hours.
-
Workup: Pour into ice-cold saturated NaHCO₃. Extract with DCM.
Module 5: Decision Logic for Temperature Optimization
Use this logic flow to determine your starting conditions.
Figure 2: Decision Matrix for Temperature and Additives.
References
-
Lal, G. S., Pez, G. P., Pesaresi, R. J., Prozonic, F. M., & Cheng, H. (1999).[3][4] "Bis(2-methoxyethyl)aminosulfur trifluoride: a new broad-spectrum deoxofluorinating agent for nucleophilic fluorination." The Journal of Organic Chemistry, 64(19), 7048-7054.
-
Singh, R. P., & Shreeve, J. N. (2002).[5] "Recent advances in nucleophilic fluorination reactions of organic compounds using Deoxofluor and DAST." Synthesis, 2002(17), 2561-2578.
-
Organic Syntheses. (2005). "Bis(4-fluorophenyl)difluoromethane."[1] Organic Syntheses, 82, 170. (Detailed safety data on decomposition temps).
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. researchgate.net [researchgate.net]
- 3. Difluoroalkane synthesis by fluorination or substitution [organic-chemistry.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Deoxyfluorination of 1°, 2°, and 3° Alcohols by Nonbasic O–H Activation and Lewis Acid-Catalyzed Fluoride Shuttling - PMC [pmc.ncbi.nlm.nih.gov]
troubleshooting low conversion in difluoroethylation cross-coupling reactions
This is a comprehensive technical support guide designed for researchers encountering low conversion in difluoroethylation cross-coupling reactions.
Topic: Low Conversion in Difluoroethylation Reactions (
Introduction: The "Fluorine Effect" on Catalysis
Difluoroethylation is a critical transformation in medicinal chemistry, primarily for installing the 1,1-difluoroethyl (
However, these reactions are notoriously temperamental. Unlike standard alkyl cross-couplings, difluoroethylations suffer from unique failure modes driven by the fluorine effect :
-
Strengthened C-X Bonds: In 1,1-difluoroethyl halides, the
-fluorines strengthen the C-X bond, making oxidative addition sluggish. -
-Elimination Risks:
-
1,1-Difluoroethyl (
): Prone to -hydride elimination (yielding difluoroethylene). -
2,2-Difluoroethyl (
): Prone to -fluoride elimination (yielding monofluorovinyl species).
-
-
Radical Volatility: The fluoroalkyl radicals involved in Ni-catalyzed or photoredox cycles are electrophilic and prone to hydrogen atom abstraction (protodehalogenation) from the solvent.
This guide moves beyond generic advice, focusing on the mechanistic bottlenecks specific to these two motifs.
Part 1: Diagnostic Workflow
Before altering conditions, diagnose the failure mode using this logic tree.
Caption: Diagnostic logic for identifying the specific failure mode in fluoroalkyl cross-coupling based on crude mixture analysis.
Part 2: Troubleshooting Guide (Q&A)
Section 1: Reagent Quality & Stoichiometry
Q: I am using 1,1-difluoroethyl iodide (
-
The Causality: Free
oxidizes low-valent metal catalysts (Ni or Pd ) to inactive high-valent species immediately upon addition. -
Validation: Check the color. If the liquid is pink or violet, it contains
. -
Solution: Wash the reagent with aqueous
(sodium thiosulfate), dry over , and distill immediately before use. Store over copper wire in the dark.
Q: My reaction stalls at 50% conversion. Should I add more catalyst? A: No, add more fluoroalkyl reagent.
-
The Causality: Low molecular weight fluoroalkyl halides (e.g.,
, bp ~35°C; , bp ~80°C) are highly volatile. In an exothermic reaction or under sparging, the reagent often evaporates before reacting. -
Solution:
-
Use 2.0–3.0 equivalents of the fluoroalkyl halide.
-
Use a sealed pressure tube (rated for >10 bar) if using chlorides.
-
Consider non-volatile alternatives like sulfinates (
) or hypervalent iodine reagents if the halide fails.
-
Section 2: Catalyst & Ligand Optimization
Q: I'm using a standard Suzuki condition (Pd(PPh3)4). Why is it failing for
-
The Causality: The electron-withdrawing fluorine atoms pull electron density from the metal, strengthening the Pd-C bond and raising the barrier for reductive elimination.
-
Solution: Switch to Nickel Catalysis (Ni-XEC).
-
Mechanism: Ni operates via a radical pathway (Single Electron Transfer), bypassing the difficult concerted reductive elimination of Pd.
-
Recommended System:
(5-10 mol%) + dtbbpy (4,4'-di-tert-butyl-2,2'-bipyridine). The bipyridine ligand prevents -hydride elimination by occupying cis-sites.
-
Q: I see a significant amount of alkene byproduct (
-
Context: This occurs during 2,2-difluoroethylation (
). -
Mechanism: The metal inserts into the
, placing the group at the -position. Due to the high affinity of metals (especially Cu and Pd) for fluorine, the metal eliminates , creating a double bond. -
Solution:
-
Switch to Photoredox: Use a radical-mediated approach (e.g., Ir(ppy)
) which avoids the formation of a stable Metal-Alkyl intermediate prone to elimination. -
Ligand Sterics: If using metal catalysis, use bulky ligands (e.g., Xantphos) to destabilize the transition state required for the syn-elimination of
.
-
Section 3: Reaction Conditions & Side Reactions
Q: My LCMS shows the mass of [M+1] (Ar-H) instead of the product. Why? A: This is Protodehalogenation . The aryl radical or fluoroalkyl radical is abstracting a hydrogen atom from the solvent instead of coupling.
-
The Causality: The rate of H-abstraction from the solvent (
) is faster than the rate of capture by the metal catalyst ( ). This often happens in solvents with weak C-H bonds (e.g., THF, ether). -
Solution:
-
Change Solvent: Switch to Benzene (if permitted) or Acetonitrile , which have stronger C-H bonds. Avoid THF.
-
Concentration: Increase the concentration (0.5 M to 1.0 M) to favor the intermolecular coupling over solvent interaction.
-
Q: How do I prevent Homocoupling (
-
Solution:
-
Slow Addition: Add the reductant (Zn dust) in portions or use a syringe pump for the aryl halide.
-
Reagent Excess: Increase the equivalents of the fluoroalkyl reagent to ensure the radical concentration is high enough to intercept the
species.
-
Part 3: Experimental Protocols
Protocol A: Ni-Catalyzed Reductive Cross-Coupling (For 1,1-Difluoroethylation)
Target: Coupling
-
Setup: Flame-dry a 10 mL screw-cap vial containing a magnetic stir bar.
-
Reagents:
-
Aryl Bromide (0.5 mmol, 1.0 equiv)
- (10 mol%)
-
dtbbpy (10 mol%) — Critical for stabilizing the Ni center.
- powder (2.0 equiv) — Must be activated with HCl/MeOH wash if old.
- (0.5 equiv) — Acts as a radical mediator/catalyst turnover booster.
-
-
Solvent: Add anhydrous DMA (Dimethylacetamide) [0.2 M]. Sparge with Argon for 15 mins.
-
Addition: Add
(3.0 equiv) via syringe (if liquid) or condense it (if gas). -
Reaction: Seal tightly. Stir at 60°C for 12-18 hours.
-
Workup: Dilute with EtOAc, wash with 1M HCl (to remove Mn salts), then brine.
Protocol B: Photoredox Alkylation (For 2,2-Difluoroethylation)
Target: Coupling Heteroaryl-H with
-
Setup: 10 mL glass vial with a septum cap.
-
Reagents:
-
Heteroarene (0.5 mmol)
- (2.0 equiv)
-
Photocatalyst:
(1-2 mol%) -
Base:
(2.0 equiv)
-
-
Solvent: DMSO or MeCN:H2O (4:1). Degas thoroughly (Freeze-Pump-Thaw x3).
-
Reaction: Irradiate with Blue LEDs (450 nm) with a fan for cooling (maintain <35°C). Stir for 24h.
-
Note: If conversion stops at 50%, add another portion of
and catalyst.
Part 4: Data Summary & Optimization Matrix
| Symptom | Diagnosis | Mechanistic Cause | Corrective Action |
| No Product, Ar-X Intact | Catalyst Failure | Use fresh Ni(COD)2 or precatalyst; Check inert atmosphere. | |
| Ar-H (Reduced Ar) | Protodehalogenation | Solvent H-abstraction | Switch solvent to Benzene/MeCN; Increase concentration. |
| Ar-Ar (Homocoupling) | Reductant Issue | Fast reduction of Ar-Ni-X | Slow addition of Ar-X; Increase Rf-X equivalents. |
| Ar-CH=CF2 | Metal affinity for | Switch to Photoredox (radical); Use bulkier ligands. | |
| Low Conversion (<30%) | Reagent Loss | Volatility of Rf-X | Use sealed tube; Use 3-5 equiv of Rf-X; Check seal integrity. |
References
-
Mechanism of Ni-Catalyzed Cross-Electrophile Coupling
- Biswas, S., & Weix, D. J. (2013). Mechanism and Selectivity in Nickel-Catalyzed Cross-Electrophile Coupling of Aryl Halides with Alkyl Halides. J. Am. Chem. Soc.
-
Nickel-Catalyzed Fluoroalkylation (Reagent Handling)
-
Photoredox Difluoroethylation Strategies
- Narayanam, J. M. R., & Stephenson, C. R. J. (2011). Visible Light Photoredox Catalysis: Applications in Organic Synthesis. Chem. Soc. Rev.
-
Beta-Hydride vs Beta-Fluoride Elimination
-
Vicic, D. A. (2008).[5] Direct Catalytic Cross-Coupling of Organohalides with Fluoroalkyl Halides. Topics in Organometallic Chemistry.
-
-
Troubleshooting Suzuki/Cross-Coupling
Sources
- 1. 1,1-Difluoroethyl chloride (CH3CF2Cl), a novel difluoroalkylating reagent for 1,1-difluoroethylation of arylboronic acids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. 2,2-Difluoroethylation of Heteroatom Nucleophiles via a Hypervalent Iodine Strategy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. chemrxiv.org [chemrxiv.org]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to the Metabolic Half-Life of 1,1-Difluoroethyl vs. Ethyl Benzene Derivatives in Drug Discovery
Introduction
In the landscape of modern drug discovery, optimizing a compound's pharmacokinetic profile is as critical as maximizing its pharmacodynamic activity. A key determinant of this profile is metabolic stability—the molecule's resistance to biotransformation by metabolic enzymes. A compound that is metabolized too quickly will have a short half-life, requiring frequent dosing and potentially leading to variable patient exposure. Conversely, a metabolically stable compound can achieve a longer duration of action and a more predictable therapeutic window.
The ethylbenzene moiety is a common structural feature in many pharmacologically active molecules. However, the ethyl group, specifically its benzylic carbon, is often a metabolic "soft spot," susceptible to rapid oxidation by Cytochrome P450 (CYP) enzymes.[1] This guide provides a detailed comparison of the metabolic fate of traditional ethyl benzene derivatives against their 1,1-difluoroethyl counterparts. We will explore the underlying biochemical mechanisms, present supporting data, and provide a robust experimental protocol for researchers to evaluate metabolic stability in their own discovery programs. The strategic replacement of two benzylic hydrogens with fluorine atoms represents a powerful bioisosteric approach to dramatically enhance metabolic half-life, a concept we will dissect in detail.[2][3]
Section 1: The Metabolic Achilles' Heel: Oxidation of the Ethyl Group
The primary metabolic pathway for ethylbenzene and its derivatives is hepatic oxidation.[4] This process is predominantly mediated by the Cytochrome P450 superfamily of enzymes, which are responsible for the metabolism of a vast majority of xenobiotics.[5]
The Mechanism of Oxidation:
For an ethyl benzene derivative, the metabolic cascade is typically initiated at the benzylic position (the carbon atom attached to the aromatic ring). This C-H bond is relatively weak and sterically accessible, making it a prime target for CYP-mediated hydroxylation.[6]
-
Initial Hydroxylation: CYP enzymes, particularly isoforms like CYP2E1, CYP1A2, and CYP2B6, catalyze the insertion of an oxygen atom into one of the benzylic C-H bonds.[6][7] This reaction converts the ethyl group into a 1-phenylethanol moiety.
-
Secondary Metabolism: The newly formed secondary alcohol is then rapidly oxidized further by dehydrogenases to form a ketone (acetophenone derivative).
-
Excretion: Subsequent oxidation can lead to metabolites like mandelic acid and phenylglyoxylic acid, which are more water-soluble and readily excreted in the urine, effectively clearing the drug from the body.[1][8]
This rapid, multi-step metabolic clearance results in a short in vivo half-life for many compounds bearing an unsubstituted ethyl aromatic group.
Caption: Metabolic pathway of ethyl benzene derivatives.
Section 2: The Metabolic Shield: Bioisosterism with the 1,1-Difluoroethyl Group
To overcome the metabolic liability of the ethyl group, medicinal chemists employ a strategy known as bioisosteric replacement. The 1,1-difluoroethyl group (–CF₂CH₃) serves as an excellent bioisostere for the ethyl group, often maintaining or improving target binding while fundamentally altering its metabolic profile.[9]
The Mechanism of Metabolic Blocking:
The introduction of two fluorine atoms at the benzylic position creates a powerful "metabolic shield" that prevents the initial, rate-limiting oxidation step.[10][11] The scientific rationale is grounded in fundamental principles of chemical bond strength.
-
High Bond Dissociation Energy (BDE): The carbon-fluorine (C-F) bond is one of the strongest single bonds in organic chemistry, with a BDE of approximately 115 kcal/mol in a molecule like methyl fluoride.[12] In contrast, the benzylic C-H bond is significantly weaker, typically around 85-90 kcal/mol. CYP450 enzymes, which operate by abstracting a hydrogen atom or via an oxygen rebound mechanism, lack the energy to efficiently break the robust C-F bond.[13][14]
-
Altered Electronic Properties: Fluorine is the most electronegative element, and its presence withdraws electron density from the carbon atom. This lowers the energy of the highest occupied molecular orbital (HOMO) of the molecule, making it less susceptible to oxidative attack by electrophilic CYP species.[15]
By replacing the susceptible C-H bonds with inert C-F bonds, the primary route of metabolism is effectively blocked. The molecule is no longer converted to the 1-phenylethanol derivative, halting the metabolic cascade before it can begin. While metabolism could potentially occur at other sites on the molecule, blocking the primary "soft spot" almost invariably leads to a dramatic increase in metabolic half-life.[2]
Caption: The metabolic shielding effect of the 1,1-difluoroethyl group.
Section 3: Head-to-Head Comparison and Quantitative Insights
The theoretical advantages of the 1,1-difluoroethyl group translate into tangible, measurable improvements in metabolic stability. These are typically quantified using in vitro assays, such as the liver microsomal stability assay, which measures a compound's disappearance over time in the presence of metabolic enzymes. The key outputs are the in vitro half-life (t½) and the intrinsic clearance (CLint).
Below is a table summarizing representative data for two hypothetical, structurally analogous compounds, illustrating the profound impact of this substitution.
| Compound ID | Structure | In Vitro t½ (min) | Intrinsic Clearance (µL/min/mg protein) | Metabolic Stability Classification |
| Compound A | Phenyl-CH₂CH₃ | 15 | 92.4 | Low |
| Compound B | Phenyl-CF₂CH₃ | >120 (stable) | < 5.8 | High |
Interpretation of Data:
-
Compound A (Ethyl Derivative): With a short half-life of 15 minutes and high intrinsic clearance, this compound is rapidly metabolized by liver microsomes. This predicts poor in vivo stability and a short duration of action.
-
Compound B (1,1-Difluoroethyl Derivative): This compound shows minimal degradation over the 120-minute incubation period, resulting in a very long half-life and low intrinsic clearance. This is highly indicative of excellent in vivo metabolic stability, suggesting the potential for less frequent dosing and more sustained therapeutic exposure.
Section 4: Experimental Protocol for Assessing Metabolic Stability
To provide researchers with a practical tool, we detail a standard operating procedure for an in vitro liver microsomal stability assay. This assay is a cornerstone of early drug discovery for ranking compounds based on their metabolic liabilities.[16][17][18]
Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of a test compound upon incubation with pooled human liver microsomes.
Materials:
-
Pooled Human Liver Microsomes (e.g., from a commercial supplier)
-
Test Compounds (10 mM stock in DMSO)
-
Positive Control Compounds (e.g., Verapamil for high clearance, Warfarin for low clearance)
-
Phosphate Buffer (100 mM, pH 7.4)
-
NADPH Regenerating System (Solution A: NADP+, Glucose-6-Phosphate; Solution B: Glucose-6-Phosphate Dehydrogenase)
-
Acetonitrile (ACN) with Internal Standard (for reaction termination and sample analysis)
-
96-well incubation plates and collection plates
-
LC-MS/MS system for analysis
Experimental Workflow:
Caption: Workflow for the in vitro liver microsomal stability assay.
Step-by-Step Procedure:
-
Reagent Preparation:
-
Thaw liver microsomes on ice. Prepare a working solution of microsomes in phosphate buffer to achieve a final assay concentration of 0.5 mg/mL.
-
Prepare the NADPH regenerating system according to the manufacturer's instructions.
-
Prepare working solutions of test and control compounds by diluting the 10 mM DMSO stocks in buffer. The final concentration in the assay should be 1 µM, and the final DMSO concentration should be kept below 0.5% to avoid enzyme inhibition.
-
-
Assay Setup (96-well plate format):
-
For each compound, prepare two sets of wells: one for the main reaction (+NADPH) and one for a control (-NADPH). The -NADPH control ensures that any compound loss is due to enzymatic metabolism and not non-specific binding or chemical instability.
-
Add the microsomal solution to all wells.
-
Add the test/control compound solutions to the appropriate wells.
-
-
Incubation and Reaction Initiation:
-
Pre-incubate the plate at 37°C for 5-10 minutes to equilibrate the temperature.
-
To initiate the metabolic reaction, add the NADPH regenerating system to the "+NADPH" wells. For the "-NADPH" wells and the T=0 time point wells, add an equal volume of buffer.
-
The T=0 sample is quenched immediately after adding the initiation solution.
-
-
Time Course Sampling:
-
Incubate the plate at 37°C with shaking.
-
At each subsequent time point (e.g., 5, 15, 30, 45, 60 minutes), terminate the reaction in the designated wells by adding a volume of ice-cold acetonitrile containing a suitable internal standard. The acetonitrile precipitates the microsomal proteins, instantly stopping all enzymatic activity.[19]
-
-
Sample Processing and Analysis:
-
Once all time points are collected, seal the plate and centrifuge at high speed (e.g., 4000 rpm for 20 minutes) to pellet the precipitated proteins.
-
Transfer the supernatant to a new 96-well plate for analysis.
-
Analyze the samples by LC-MS/MS to determine the peak area ratio of the parent compound relative to the internal standard at each time point.
-
-
Data Analysis:
-
Plot the natural logarithm (ln) of the percentage of the parent compound remaining versus time.
-
The slope of the linear regression of this plot is the elimination rate constant (k).
-
Calculate the in vitro half-life (t½) using the formula: t½ = 0.693 / k
-
Calculate the intrinsic clearance (CLint) using the formula: CLint (µL/min/mg protein) = (0.693 / t½) * (1 / Microsomal Protein Conc.)
-
Conclusion
The strategic incorporation of fluorine is a cornerstone of modern medicinal chemistry, and the comparison between ethyl and 1,1-difluoroethyl benzene derivatives offers a classic illustration of its power. The ethyl group, while structurally simple, presents a significant metabolic liability via CYP450-mediated benzylic oxidation. By replacing the two benzylic hydrogens with fluorine atoms, a metabolically robust bioisostere is created that effectively shields the molecule from this primary clearance pathway. This single, targeted chemical modification can dramatically increase a compound's metabolic half-life, transforming a molecule with a fleeting in vivo presence into a viable drug candidate with an improved pharmacokinetic profile. For researchers in drug development, understanding and applying this principle is essential for designing more durable and effective therapeutics.
References
-
The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications - PMC. (n.d.). National Center for Biotechnology Information. [Link]
-
Sams, C., & Loizou, G. (2004). Metabolism of Ethylbenzene by Human Liver Microsomes and Recombinant Human Cytochrome P450s (CYP). Toxicology Letters, 151, 199-207. [Link]
-
Metabolic stability in liver microsomes. (n.d.). Mercell. [Link]
-
P. B. H. (2010). The role of fluorine in medicinal chemistry. Journal of Fluorine Chemistry, 131(11), 1135-1144. [Link]
-
Microsomal Stability. (n.d.). Cyprotex ADME-Tox Solutions | Evotec. [Link]
-
Metabolism of ethylbenzene by human liver microsomes and recombinant human cytochrome P450s (CYP) | Request PDF. (2004). ResearchGate. [Link]
-
Microsomal Stability - In Vitro Assay. (n.d.). Charnwood Discovery. [Link]
-
Background Information for Ethylbenzene - Interaction Profile for. (n.d.). National Center for Biotechnology Information. [Link]
-
gem-Difluorinated Saturated O-Heterocycles – Promising Fragments for Bioisosteric Replacements in Drug Discovery. (n.d.). ResearchGate. [Link]
-
The Dark Side of Fluorine - PMC. (2019). National Center for Biotechnology Information. [Link]
-
Microsomal stability assay for human and mouse liver microsomes - drug metabolism. (n.d.). Sygnature Discovery. [Link]
-
Does Ethylbenzene Produce Transient Changes in P450 2B Messenger RNA Levels?. (n.d.). All Scholarly Works. [Link]
-
Melnykov, K., Liashuk, O., Holovach, S., et al. (2024). gem-Difluorinated Saturated O-Heterocycles – Promising Fragments for Bioisosteric Replacements in Drug Discovery. ChemRxiv. [Link]
-
Guengerich, F. P. (2021). Metabolism and Toxicity of Fluorine Compounds. Chemical Research in Toxicology, 34(3), 715-717. [Link]
-
Breaking C-F bonds in drugs. (n.d.). Hypha Discovery Blogs. [Link]
-
Zhou, Y., Wang, Y., & Gu, Z. (2012). Fluorine in Pharmaceutical Industry: Fluorine-Containing Drugs Introduced to the Market in the Last Decade (2001–2011). Chemical Reviews, 112(6), 3558-3604. [Link]
-
gem-Difluorinated Saturated O-Heterocycles – Promising Fragments for Bioisosteric Replacements in Drug Discovery. (2024). ChemRxiv. [Link]
-
ETHYLBENZENE 1. Exposure Data. (n.d.). IARC Publications. [Link]
-
Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). (n.d.). ResearchGate. [Link]
-
ATSDR Ethylbenzene ToxGuide. (2010). Agency for Toxic Substances and Disease Registry. [Link]
-
Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). (n.d.). MDPI. [Link]
-
Ashenhurst, J. (2013). Bond Strengths And Radical Stability. Master Organic Chemistry. [Link]
-
Applications of fluorine to the construction of bioisosteric elements for the purposes of novel drug discovery. (n.d.). Taylor & Francis. [Link]
-
Metabolism of fluorine-containing drugs. Annu Rev Pharmacol Toxicol | Request PDF. (2001). ResearchGate. [Link]
-
On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective - PMC. (n.d.). National Center for Biotechnology Information. [Link]
-
Toxicological Profile for Ethylbenzene. (2010). Agency for Toxic Substances and Disease Registry. [Link]
-
Methods to Increase the Metabolic Stability of 18F-Radiotracers - PMC. (n.d.). National Center for Biotechnology Information. [Link]
-
On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. (2023). ACS Publications. [Link]
-
Toxicological Profile for Ethylbenzene. (n.d.). U.S. Environmental Protection Agency. [Link]
-
Fluorine-containing substituents: metabolism of the α,α-difluoroethyl thioether motif. (2019). Beilstein Journal of Organic Chemistry. [Link]
-
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A Head-to-Head Comparison: The 1,1-Difluoroethyl Moiety as a Bioisostere for the Acetyl Group
In the landscape of modern drug discovery, the strategic modification of lead compounds to optimize their pharmacokinetic and pharmacodynamic profiles is paramount. Bioisosterism, the exchange of a functional group with another that retains similar biological activity, is a cornerstone of this process.[1][2][3] This guide provides an in-depth comparison of the bioisosteric replacement of the ubiquitous acetyl group with the 1,1-difluoroethyl moiety, a substitution gaining traction for its ability to confer significant advantages in metabolic stability and physicochemical properties.
The acetyl group, while a common structural motif, can be a metabolic liability. The carbonyl is susceptible to reduction, and the adjacent methyl protons can be sites of oxidative metabolism by cytochrome P450 enzymes.[1] Replacing this group with a metabolically robust mimic can profoundly enhance a drug candidate's profile. The 1,1-difluoroethyl group has emerged as a compelling solution, offering a unique combination of steric and electronic properties that successfully emulate certain characteristics of the acetyl group while mitigating its weaknesses.[4][5]
Physicochemical and Stereoelectronic Profile: A Tale of Two Groups
The decision to replace an acetyl group with a 1,1-difluoroethyl moiety is driven by the profound yet nuanced differences in their fundamental properties. While they can occupy a similar spatial footprint, their electronic nature, conformational preferences, and potential for intermolecular interactions are distinct.
Key Property Comparison
| Property | Acetyl Group (-C(O)CH₃) | 1,1-Difluoroethyl Group (-CF₂CH₃) | Rationale for Replacement |
| Molecular Geometry | sp² hybridized carbonyl carbon (trigonal planar) | sp³ hybridized difluoro carbon (tetrahedral) | The tetrahedral geometry of the -CF₂CH₃ group removes the planarity and potential for conjugation associated with the acetyl group, which can alter binding modes and conformational flexibility.[6] |
| Electronic Effect | Moderately electron-withdrawing (inductive & resonance) | Strongly electron-withdrawing (strong inductive effect from F atoms) | The intense inductive effect of the two fluorine atoms can significantly lower the pKa of nearby basic groups and alter the electronic properties of aromatic rings.[7][8] |
| Lipophilicity (LogP) | Generally lower lipophilicity (more polar) | Generally higher lipophilicity | Fluorination typically increases lipophilicity, which can impact cell permeability and plasma protein binding.[9][10][11] However, this effect is context-dependent. |
| Hydrogen Bonding | Strong H-bond acceptor (carbonyl oxygen) | Very weak C-F H-bond acceptor; polarized C-H can act as a weak H-bond donor.[12] | This is a critical trade-off. The loss of a strong H-bond acceptor must be compensated for within the binding pocket, or the replacement may lead to a loss of potency. |
| Metabolic Stability | Susceptible to carbonyl reduction and oxidation at the methyl group. | Highly resistant to oxidative metabolism due to the strong C-F bonds.[4][13] | This is the primary driver for the bioisosteric swap, aiming to block key metabolic pathways and improve drug half-life.[14][15] |
| Conformational Preference | The C-C(O) bond has a degree of rotational freedom. | Rotation around the C-CF₂ bond is influenced by the fluorine gauche effect, which can restrict conformation.[16][17][18] | The defined conformational preference can pre-organize the molecule for optimal binding, potentially increasing potency and selectivity. |
dot
Caption: Bioisosteric replacement of a metabolically labile acetyl group with a robust 1,1-difluoroethyl moiety.
Impact on Drug Metabolism and Pharmacokinetics (DMPK)
The most significant advantage of this bioisosteric switch is the enhancement of metabolic stability. The carbon-fluorine bond is one of the strongest single bonds in organic chemistry, making it highly resistant to cleavage by metabolic enzymes.[15] By replacing an acetyl group, a common site for Phase I metabolism, with a 1,1-difluoroethyl moiety, chemists can effectively "shield" a metabolically vulnerable position on a molecule.[4][13] This typically translates to:
-
Increased Half-Life (t½): Reduced metabolic clearance leads to a longer duration of action.[13]
-
Improved Oral Bioavailability: Reduced first-pass metabolism in the liver can increase the amount of active drug reaching systemic circulation.
-
Simplified Metabolite Profile: A more predictable and less complex metabolite profile can simplify toxicology assessments.
Synthetic Strategies: From Ketone to Gem-Difluoride
The primary synthetic route to replace an acetyl group involves the deoxofluorination of the corresponding ketone. This transformation directly converts the C=O double bond into a C-F₂ group.
dot
Caption: General workflow for the synthesis of 1,1-difluoroethyl compounds from acetyl precursors.
Experimental Protocols
Protocol 1: Synthesis of (1,1-Difluoroethyl)benzene from Acetophenone
This protocol describes a representative deoxofluorination reaction using diethylaminosulfur trifluoride (DAST).
CAUTION: DAST is toxic and corrosive and reacts violently with water. This reaction should be performed by trained personnel in a well-ventilated chemical fume hood using appropriate personal protective equipment (PPE).
Materials:
-
Acetophenone
-
Diethylaminosulfur trifluoride (DAST)
-
Anhydrous dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, dropping funnel, nitrogen inlet, and condenser.
Procedure:
-
To a dry round-bottom flask under a nitrogen atmosphere, add acetophenone (1.0 eq).
-
Dissolve the starting material in anhydrous DCM (approx. 0.2 M concentration).
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add DAST (1.2 eq) dropwise to the stirred solution over 15 minutes.
-
After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-18 hours, monitoring by TLC or LC-MS.
-
Upon completion, cool the reaction mixture back to 0 °C.
-
Very slowly and carefully quench the reaction by the dropwise addition of saturated aqueous NaHCO₃ solution until gas evolution ceases.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer with DCM (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield the pure (1,1-difluoroethyl)benzene.
Protocol 2: Comparative In Vitro Metabolic Stability in Human Liver Microsomes (HLM)
This assay compares the rate of metabolism of the parent acetyl compound versus its 1,1-difluoroethyl analogue.
Materials:
-
Test compounds (acetyl and 1,1-difluoroethyl analogues, 10 mM stock in DMSO)
-
Pooled Human Liver Microsomes (HLM, 20 mg/mL)
-
NADPH regenerating system (e.g., GIBCO's REGENOSYS™)
-
Phosphate buffer (0.1 M, pH 7.4)
-
Acetonitrile with an internal standard (e.g., warfarin) for quenching
-
LC-MS/MS system for analysis
Procedure:
-
Preparation: Prepare a 1 µM working solution of each test compound in phosphate buffer.
-
Incubation: In a 96-well plate, add the phosphate buffer, HLM (final concentration 0.5 mg/mL), and the test compound working solution. Pre-incubate at 37 °C for 5 minutes.
-
Initiation: Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.
-
Time Points: At specified time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding 2 volumes of ice-cold acetonitrile containing the internal standard.
-
Sample Processing: Centrifuge the plate at 4000 rpm for 15 minutes to precipitate proteins.
-
Analysis: Transfer the supernatant to a new plate and analyze the remaining parent compound concentration using a validated LC-MS/MS method.
-
Data Analysis: Plot the natural log of the percentage of parent compound remaining versus time. The slope of the line gives the elimination rate constant (k). Calculate the in vitro half-life (t½) as 0.693/k.
Expected Outcome: The 1,1-difluoroethyl analogue is expected to show a significantly longer half-life (lower clearance) compared to the acetyl compound, demonstrating its enhanced metabolic stability.
Conclusion
The bioisosteric replacement of an acetyl group with a 1,1-difluoroethyl moiety is a powerful strategy in medicinal chemistry for overcoming metabolic liabilities.[19][20] This substitution maintains or increases lipophilicity while introducing a metabolically inert group, often leading to improved pharmacokinetic properties such as a longer half-life.[4][13] However, researchers must carefully consider the trade-offs, particularly the loss of the carbonyl's hydrogen bond accepting capability, which can negatively impact target affinity if this interaction is critical for binding. As with any bioisosteric replacement, the success of the strategy is context-dependent and requires careful evaluation on a case-by-case basis.[19] The development of robust synthetic methods has made this transformation increasingly accessible, solidifying the 1,1-difluoroethyl group's place in the medicinal chemist's toolkit for designing more durable and effective therapeutics.[21][22]
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Graham, T. L. A., et al. (2019). Fluorine-containing substituents: metabolism of the α,α-difluoroethyl thioether motif. Beilstein Journal of Organic Chemistry. Available at: [Link]
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ResearchGate. (n.d.). (A) Difluoroethyl-containing bioactive and drug molecules; (B) strategies for synthesis of (1,1-difluoroethyl)arenes. ResearchGate. Available at: [Link]
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Graham, T. L. A., et al. (2019). Fluorine-containing substituents: Metabolism of the α,α-difluoroethyl thioether motif. ResearchGate. Available at: [Link]
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Okubo, T., et al. (2018). Synthesis of aryl 2-bromo-2-chloro-1,1-difluoroethyl ethers through the base-mediated reaction between phenols and halothane. Beilstein Journal of Organic Chemistry. Available at: [Link]
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Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. Available at: [Link]
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Freitas, M. P. (2015). Revisiting the Conformational Equilibrium of 1,1,2-Trifluoroethane and 1,1,2,2-Tetrafluoroethane: An NBO Study. The Journal of Physical Chemistry A. Available at: [Link]
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Zhang, Z., et al. (2023). Design, Synthesis and Investigation of Biological Activity and Mechanism of Fluoroaryl-Substituted Derivatives at the FL118 Position 7. Molecules. Available at: [Link]
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Piras, B., et al. (2018). 1,3-Dibromo-1,1-difluoro-2-propanone as a Useful Synthon for a Chemoselective Preparation of 4-Bromodifluoromethyl Thiazoles. ACS Omega. Available at: [Link]
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ResearchGate. (n.d.). The fluorine gauche effect in 1,2-difluoroethane and the related anomeric effect. ResearchGate. Available at: [Link]
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Greig, I. R., et al. (2020). The Trifluoromethyl Group as a Bioisosteric Replacement of the Aliphatic Nitro Group in CB1 Receptor Positive Allosteric Modulators. Journal of Medicinal Chemistry. Available at: [Link]
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ResearchGate. (n.d.). a) Experimental pKa and the calculated gas‐phase acidities (ΔH in kcal mol⁻¹) of diethyl fluoromalonate and diethyl malonate, and b) the optimized structure of the carbanion of diethyl fluoromalonate. ResearchGate. Available at: [Link]
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Zhang, Y., et al. (2019). Evaluation of Amide Bioisosteres Leading to 1,2,3-Triazole Containing Compounds as GPR88 Agonists: Design, Synthesis, and Structure–Activity Relationship Studies. ACS Chemical Neuroscience. Available at: [Link]
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Jorgensen, W. L., & Tirado-Rives, J. (2020). Bioisosteric Replacement as a Tool in Anti-HIV Drug Design. Molecules. Available at: [Link]
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Wiberg, K. B., et al. (2005). Gauche Effect in 1,2-Difluoroethane. Hyperconjugation, Bent Bonds, Steric Repulsion. The Journal of Physical Chemistry A. Available at: [Link]
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Toste, F. D., & Miller, S. J. (2022). 18F-Difluoromethyl(ene) Motifs via Oxidative Fluorodecarboxylation with [18F]Fluoride. Journal of the American Chemical Society. Available at: [Link]
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A Comparative Guide to the Hydrogen Bond Donor Capacity of 1-(1,1-Difluoroethyl)-3-methylbenzene
This guide provides a detailed comparative analysis of the hydrogen bond (H-bond) donor capacity of 1-(1,1-difluoroethyl)-3-methylbenzene. Designed for researchers, scientists, and professionals in drug development, this document moves beyond simple data presentation to explain the underlying principles and experimental methodologies that are crucial for rational drug design. We will explore the subtle yet significant role of fluorine substitution in modulating the acidity of C-H bonds, comparing the title compound against a spectrum of molecules with varying H-bond donor strengths.
The Strategic Importance of Hydrogen Bond Donors in Medicinal Chemistry
Hydrogen bonds are fundamental to molecular recognition, governing the interactions between a drug molecule and its biological target.[1] The strength and geometry of these bonds are critical determinants of binding affinity, selectivity, and the absorption, distribution, metabolism, and excretion (ADME) properties of a drug candidate.[2] While traditional H-bond donors like hydroxyl (-OH) and amine (-NH) groups are well-understood, the role of weaker, non-traditional donors, such as activated carbon-hydrogen (C-H) bonds, is an area of increasing strategic importance.
Medicinal chemists often face the challenge that strong H-bond donors can lead to poor membrane permeability and high aqueous solubility, hindering a drug's ability to reach its target.[3] Consequently, fine-tuning H-bond donor strength is a key optimization strategy. The introduction of fluorine atoms is a common tactic to modulate a molecule's physicochemical properties. The strong electron-withdrawing nature of fluorine can increase the acidity of nearby protons, transforming an otherwise non-donating C-H group into a functionally relevant H-bond donor. This guide focuses on 1-(1,1-difluoroethyl)-3-methylbenzene as a case study to explore this phenomenon.
Comparative Framework for Hydrogen Bond Donor Capacity
To accurately position 1-(1,1-difluoroethyl)-3-methylbenzene, we will compare it against a curated set of molecules representing a range of H-bond donor strengths. The selection is designed to isolate the effects of fluorination and functional group identity.
-
1-Ethyl-3-methylbenzene (Non-fluorinated Analogue): The direct hydrocarbon counterpart, serving as a baseline to quantify the impact of the gem-difluoro substitution.
-
m-Cresol (Phenolic Analogue): A classic, strong H-bond donor that is structurally similar to the title compound, providing an upper-bound reference.
-
Hexafluoroisopropanol (HFIP) (Fluorinated Alcohol): A potent H-bond donor whose acidity is significantly enhanced by extensive fluorination, often used as a specialized solvent to promote reactions.[4]
-
Chloroform (Classic C-H Donor): A well-documented example of a C-H group activated towards H-bond donation by electron-withdrawing substituents.
The hydrogen bond donor capacity can be quantified using various experimental and computational scales. The Abraham hydrogen bond acidity (A) is a widely used parameter derived from partitioning experiments that measures a compound's ability to donate a hydrogen bond. Higher 'A' values indicate stronger H-bond donor capacity.
Data Presentation: A Comparative Overview
The table below summarizes the structures and Abraham H-bond acidity values for our comparative set. The value for 1-(1,1-difluoroethyl)-3-methylbenzene is estimated based on computational models and data from analogous structures, as direct experimental measurement is not widely available in the literature.[5][6]
| Compound | Structure | H-Bond Donor Group | Abraham Acidity (A) | Relative Strength |
| 1-Ethyl-3-methylbenzene | ![]() | C-H (ethyl) | ~0.00 | Negligible |
| 1-(1,1-Difluoroethyl)-3-methylbenzene | ![]() | C-H (difluoroethyl) | Est. 0.10 - 0.15 | Weak |
| Chloroform (CHCl₃) | ![]() | C-H | 0.16 | Weak |
| m-Cresol | ![]() | O-H (phenol) | 0.52 | Strong |
| Hexafluoroisopropanol (HFIP) | ![]() | O-H (alcohol) | 1.05 | Very Strong |
Note: The structure images are illustrative. The Abraham Acidity (A) values are compiled from established literature. The value for the title compound is a scientifically informed estimate.
Discussion of Comparative Data
The data clearly illustrates the impact of molecular structure on H-bond donor capacity.
-
Effect of Gem-Difluorination: The non-fluorinated 1-ethyl-3-methylbenzene has an Abraham acidity of essentially zero, confirming that a standard alkyl C-H bond is not an effective H-bond donor. The introduction of two fluorine atoms on the alpha-carbon in 1-(1,1-difluoroethyl)-3-methylbenzene significantly polarizes the adjacent C-H bond. This inductive electron withdrawal increases the partial positive charge on the hydrogen atom, making it acidic enough to function as a weak H-bond donor, with an estimated strength comparable to that of chloroform.
-
Context with Traditional Donors: The phenolic -OH group in m-cresol is a substantially stronger H-bond donor. Its acidity is a result of both the inherent electronegativity of oxygen and the resonance stabilization of the corresponding phenoxide conjugate base.
-
The Power of Extensive Fluorination: HFIP demonstrates the dramatic enhancement of H-bond acidity through extensive fluorination. The six fluorine atoms create a powerful inductive pull, making the hydroxyl proton exceptionally acidic and rendering HFIP a "non-coordinating" but highly H-bond-donating solvent.[7]
This comparison firmly places 1-(1,1-difluoroethyl)-3-methylbenzene in the category of a weak, non-traditional C-H hydrogen bond donor . While not as potent as alcohols or phenols, its donor capacity is significant enough to be considered in molecular design, potentially offering a way to introduce a directional electrostatic interaction without the dramatic increase in polarity associated with classic H-bond donors.
Visualizing Hydrogen Bonding Interactions
The following diagram illustrates the fundamental difference in H-bond donation between the activated C-H group of our title compound and the potent O-H group of a phenol, both interacting with a generic hydrogen bond acceptor (e.g., a carbonyl oxygen).
Note: The DOT script above is a template. For actual rendering, image paths would need to be valid.
Caption: Comparison of a weak C-H hydrogen bond and a strong O-H hydrogen bond.
Experimental Protocol: Determination of H-Bond Acidity via ³¹P NMR Spectroscopy
To experimentally validate the H-bond donor capacity, one reliable method involves using an NMR probe molecule whose chemical shift is sensitive to hydrogen bonding. Triethylphosphine oxide (TEPO) is an excellent probe for this purpose, as the chemical shift of its phosphorus atom (³¹P) changes predictably upon complexation with an H-bond donor.[8]
Principle
The H-bond donor (D) and the TEPO acceptor (A) establish an equilibrium in an inert solvent. The observed ³¹P chemical shift (δ_obs) is a weighted average of the shift of free TEPO (δ_free) and the complexed TEPO (δ_complex). By titrating the donor into a solution of TEPO and monitoring the change in δ_obs, the equilibrium constant (K_a) for the H-bond formation can be determined, which is a direct measure of H-bond acidity.
Materials and Instrumentation
-
H-Bond Donor: 1-(1,1-Difluoroethyl)-3-methylbenzene (or other compound to be tested)
-
H-Bond Acceptor Probe: Triethylphosphine oxide (TEPO)
-
Solvent: Anhydrous tetrachloromethane (CCl₄) or another inert, non-coordinating solvent.
-
Instrumentation: NMR Spectrometer equipped with a phosphorus probe, operating at a suitable frequency (e.g., 162 MHz).
-
Glassware: Volumetric flasks, gas-tight syringes.
Experimental Workflow Diagram
Caption: Workflow for determining H-bond acidity using ³¹P NMR titration.
Step-by-Step Procedure
-
Solution Preparation:
-
Prepare a stock solution of TEPO in CCl₄ (e.g., 0.1 M). Causality: A stock solution ensures accurate and consistent acceptor concentration.
-
Prepare a high-concentration stock solution of the H-bond donor in CCl₄ (e.g., 2.0 M).
-
-
Sample Preparation for Titration:
-
Prepare a series of NMR tubes. To each tube, add a fixed volume of the TEPO stock solution.
-
Add increasing volumes of the donor stock solution to the tubes.
-
Add CCl₄ to each tube to bring the total volume to a constant value (e.g., 0.6 mL). This ensures that concentration changes are due only to the added donor. Causality: Keeping the total volume constant simplifies data analysis.
-
Include a reference sample containing only TEPO in CCl₄ to determine δ_free.
-
-
NMR Data Acquisition:
-
Thermostat the NMR probe to a constant temperature (e.g., 298 K). Causality: H-bond equilibria are temperature-dependent, so constant temperature is critical for reliable data.
-
Acquire a proton-decoupled ³¹P NMR spectrum for each sample. Ensure a sufficient number of scans to achieve a high signal-to-noise ratio.
-
-
Data Analysis:
-
Reference the spectra appropriately.
-
Record the observed chemical shift (δ_obs) for each sample.
-
The association constant K_a can be determined by fitting the titration data (Δδ = δ_obs - δ_free vs. Donor Concentration) to the appropriate binding isotherm equation using non-linear regression software.
-
Conclusion
The analysis of 1-(1,1-difluoroethyl)-3-methylbenzene reveals it to be a weak but non-negligible hydrogen bond donor. The gem-difluoro substitution effectively activates the adjacent C-H bond, inducing a level of acidity comparable to well-known C-H donors like chloroform. While its donor strength is significantly less than that of traditional donors such as phenols and fluorinated alcohols, it represents a valuable tool in the medicinal chemist's arsenal. The ability to engineer such a weak, directional interaction allows for the subtle modulation of a molecule's properties, potentially improving target engagement or ADME profiles without incurring the significant polarity penalties of stronger H-bond donors. The experimental protocols outlined provide a clear and robust pathway for quantifying these interactions, enabling data-driven decisions in the complex process of drug discovery.
References
-
Bunnage, M. E., et al. (2013). An Unexpected and Significantly Lower Hydrogen-Bond-Donating Capacity of Fluorohydrins Compared to Nonfluorinated Alcohols. Angewandte Chemie International Edition, 52(39), 10214-10218. [Link]
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Kenny, P. W. (2022). Hydrogen-Bond Donors in Drug Design. Journal of Medicinal Chemistry, 65(21), 14261–14275. [Link]
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Stenutz, R. Kamlet-Taft solvent parameters. *Stenutz. [Link]
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IUPAC. (1994). Glossary of terms used in physical organic chemistry (IUPAC Recommendations 1994). Pure and Applied Chemistry, 66(5), 1077-1184. [Link]
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Kenny, P. W., & Montanari, D. (2022). Hydrogen-Bond Donors in Drug Design. Journal of Medicinal Chemistry, 65(5). [Link]
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Kenny, P. W. (2022). Hydrogen-Bond Donors in Drug Design. Journal of Medicinal Chemistry. [Link]
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Kenny, P. W. (2022). Hydrogen bond donors in drug design. ChemRxiv. [Link]
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Figshare. (2023). Hydrogen Bond Donor-Acceptor Asymmetries in Drug Design. [Link]
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IUPAC Gold Book. Kamlet–Taft solvent parameters. [Link]
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Cacelli, I., Campanile, S., Giolitti, A., & Molin, D. (2005). Theoretical prediction of the Abraham hydrogen bond acidity and basicity factors from a reaction field method. Journal of Chemical Information and Modeling, 45(2), 327-333. [Link]
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Abraham, M. H., et al. (2022). Abraham Model Solute Descriptors Reveal Strong Intramolecular Hydrogen Bonding in 1,4-dihydroxyanthraquinone and 1,8-dihydroxyanthraquinone. Taylor & Francis Online. [Link]
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Chen, Y., et al. (2020). DFT-Machine Learning Approach for Accurate Prediction of pKa. Journal of Chemical Information and Modeling, 60(11), 5443-5455. [Link]
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Acree Jr, W. E. (2022). Abraham Solvation Parameter Model: Examination of Possible Intramolecular Hydrogen-Bonding Using Calculated Solute Descriptors. MDPI. [Link]
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Cacelli, I., et al. (2005). Theoretical Prediction of the Abraham Hydrogen Bond Acidity and Basicity Factors from a Reaction Field Method. Journal of Chemical Information and Modeling. [Link]
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Lopes, J. N. C., et al. (2013). Alternative probe for the determination of the hydrogen-bond acidity of ionic liquids and their aqueous solutions. Physical Chemistry Chemical Physics, 15(34), 14223-14232. [Link]
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Laurence, C., et al. (2011). Hydrogen-Bond Acidity of OH Groups in Various Molecular Environments (Phenols, Alcohols, Steroid Derivatives, and Amino Acids Structures): Experimental Measurements and Density Functional Theory Calculations. The Journal of Physical Chemistry A, 115(45), 12576-12589. [Link]
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Ishizuka, T., et al. (2021). Effects of Hydrogen Bonding Solvation by Diverse Fluorinated Bulky Alcohols on the Reaction Rate and Selectivity in Crown Ether Mediated Nucleophilic Fluorination in an Aprotic Solvent. ACS Organic & Inorganic Au, 1(1), 29-38. [Link]
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Franz, E., et al. (2018). Hydrogen Bonding Parameters by Rapid Colorimetric Assessment: Evaluation of Structural Components Found in Biological Ligands and Organocatalysts. The Journal of Organic Chemistry, 83(24), 15128-15137. [Link]
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Liptak, M. D., & Shields, G. C. (2018). The Strength of Hydrogen Bonds between Fluoro-Organics and Alcohols, a Theoretical Study. The Journal of Physical Chemistry A, 122(18), 4521-4529. [Link]
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Cacelli, I., et al. (2005). Theoretical Prediction of the Abraham Hydrogen Bond Acidity and Basicity Factors from a Reaction Field Method. Academia.edu. [Link]
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Science.gov. Hydrogen bond acidity: Topics. [Link]
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Meloun, M., & Bordwell, F. G. (2018). Computational Approaches for the Prediction of pKa Values. Routledge. [Link]
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Nakatsuji, H., et al. (2021). Recent Developments of Computational Methods for pKa Prediction Based on Electronic Structure Theory with Solvation Models. MDPI. [Link]
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Friesner, R. A., et al. (2021). Computational Methods for the Calculation of Electrochemical Properties and pKa Predictions. Columbia Academic Commons. [Link]
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Ho, J., & Coote, M. L. (2022). How to Predict the pKa of Any Compound in Any Solvent. ACS Omega, 7(20), 17096-17105. [Link]
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Abraham, M. H. (1993). The Use of Scales of Hydrogen-Bond Acidity and Basicity in Organic Chemistry. Chemical Society Reviews, 22(2), 73-83. [Link]
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JMU Scholarly Commons. (2012). The synthesis of 1,3-Difluoro-2-methyl-4-phenylbenzene from a one-pot reaction of Difluorocarbene and 1-Phenyl. [Link]
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Ichikawa, J., et al. (2022). Preparation of 1,1-Difluoroallenes by Difluorovinylidenation of Carbonyl Compounds. Organic Syntheses, 99, 113-124. [Link]
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Ichikawa, J., et al. (2016). Preparation of 1,1-Difluoroallenes by Difluorovinylidenation of Carbonyl Compounds. Organic Syntheses, 93, 352-366. [Link]
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NIST. (2025). Benzene, 1-fluoro-3-methyl-. NIST Chemistry WebBook. [Link]
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Williams, R. pKa Data Compiled by R. Williams. [Link]
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Al-Ghawas, D., et al. (2012). pKa Values of Some Piperazines at (298, 303, 313, and 323) K. Journal of Chemical & Engineering Data, 57(6), 1749-1753. [Link]
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van der Heijden, G., et al. (2021). Strong Hydrogen Bond Donating Solvents Accelerate the Passerini Three-Component Reaction. The Journal of Organic Chemistry, 86(9), 6432-6441. [Link]
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Wagen, C. (2025). Efficient Black-Box Prediction of Hydrogen-Bond-Donor and Acceptor Strength. ChemRxiv. [Link]
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Royal Society of Chemistry. (2026). Computational discovery of transforming growth factor-β receptor I inhibitors from the Endophytic Microorganism Natural Product Database via machine learning, molecular docking and steered molecular dynamics. [Link]
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MDPI. (2022). The Influence of Hydrogen Bond Donors on the CO2 Absorption Mechanism by the Bio-Phenol-Based Deep Eutectic Solvents. [Link]
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ResearchGate. (2020). Transition state for the 1,3 dipolar cycloaddition reaction between an... [Link]
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A Comparative Guide to the Impact of 3-Methyl Substitution on the Stability of 1,1-Difluoroethylbenzenes
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry and materials science, the conformational preferences and inherent stability of fluorinated organic molecules are of paramount importance. The introduction of fluorine atoms can dramatically alter a molecule's electronic properties, lipophilicity, and metabolic stability. This guide provides an in-depth analysis of the impact of a 3-methyl substituent on the conformational stability of 1,1-difluoroethylbenzenes. We will explore the subtle interplay of steric and electronic effects that govern the rotational dynamics around the C-C bond connecting the aromatic ring and the difluoroethyl group.
Understanding the Foundational Principles: The Gauche Effect and Hyperconjugation
The conformational preferences of 1,2-difluoroethane, a simple yet illustrative model, are governed by the gauche effect , a phenomenon where the gauche conformer is more stable than the anti conformer. This counterintuitive preference is primarily explained by hyperconjugation . In the gauche conformation, a stabilizing interaction occurs between the filled σ orbital of a C-H bond and the empty σ* antibonding orbital of an adjacent C-F bond. This delocalization of electron density stabilizes the gauche arrangement.
The Unsubstituted System: Conformational Landscape of 1,1-Difluoroethylbenzene
In 1,1-difluoroethylbenzene, the rotation around the C(aryl)-C(alkyl) bond dictates the orientation of the difluoroethyl group relative to the benzene ring. The primary conformations of interest are those where the C-H and C-F bonds of the ethyl group are staggered with respect to the plane of the aromatic ring. The stability of these conformers is influenced by a balance of steric interactions between the substituents on the ethyl group and the ortho-hydrogens of the benzene ring, as well as electronic effects such as hyperconjugation.
The Impact of a 3-Methyl Substituent: A Comparative Analysis
The introduction of a methyl group at the meta-position of the benzene ring in 1,1-difluoroethylbenzene primarily introduces two effects: a weak, electron-donating inductive effect and a minor steric influence.
Electronic Effects
It is well-established that the electronic influence of a meta-substituent on a benzylic position is primarily inductive, as resonance and hyperconjugative effects are not transmitted to the meta position.[1][2] The methyl group, being weakly electron-donating through induction (+I effect), will slightly increase the electron density in the benzene ring. This can have a subtle, long-range stabilizing effect on the overall molecule but is not expected to significantly alter the relative energies of the rotational conformers of the 1,1-difluoroethyl group.
Steric Effects
The steric bulk of the 3-methyl group is distant from the rotating 1,1-difluoroethyl group. Therefore, it is not expected to introduce any significant direct steric hindrance that would favor one conformer over another. The primary steric interactions will remain between the fluorine and methyl groups of the ethyl substituent and the ortho-hydrogens of the benzene ring.
Comparative Stability: A Deduction
Based on the principles outlined above, the 3-methyl substituent is predicted to have a minor impact on the relative stability of the rotational conformers of the 1,1-difluoroethyl group. The dominant factors governing conformational preference will remain the gauche-like interactions and hyperconjugation within the ethyl fragment itself, and steric interactions with the ortho-hydrogens. The weak inductive donation from the methyl group may lead to a slight overall stabilization of the 3-methyl-1,1-difluoroethylbenzene molecule compared to its unsubstituted counterpart, but this is unlikely to manifest as a significant change in the rotational barrier or the equilibrium distribution of conformers.
Experimental Protocols for Comparative Stability Analysis
To empirically validate these theoretical considerations, the following experimental workflow is proposed:
Part 1: Synthesis
1. Synthesis of 1,1-Difluoroethylbenzene:
-
Method: Fluorination of acetophenone.
-
Procedure:
-
To a solution of acetophenone in a suitable solvent (e.g., dichloromethane), add diethylaminosulfur trifluoride (DAST) dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Quench the reaction by carefully adding it to a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an organic solvent, dry the organic layer over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or distillation.
-
2. Synthesis of 1-(1,1-Difluoroethyl)-3-methylbenzene:
-
Method: Similar fluorination of 3'-methylacetophenone.
-
Procedure: Follow the same procedure as for 1,1-difluoroethylbenzene, substituting 3'-methylacetophenone as the starting material.
Part 2: Conformational Analysis
1. Variable Temperature Nuclear Magnetic Resonance (VT-NMR) Spectroscopy:
-
Objective: To determine the rotational barrier around the C(aryl)-C(alkyl) bond.
-
Procedure:
-
Dissolve a sample of each compound in a suitable deuterated solvent (e.g., toluene-d8 or acetone-d6).
-
Acquire ¹H and ¹⁹F NMR spectra at a range of temperatures, starting from room temperature and decreasing until significant line broadening and eventual splitting of signals corresponding to the different conformers are observed.
-
The coalescence temperature (Tc) can be used to calculate the Gibbs free energy of activation (ΔG‡) for the rotational process using the Eyring equation.
-
2. Computational Modeling:
-
Objective: To calculate the relative energies of the different conformers and the rotational energy profile.
-
Procedure:
-
Perform a conformational search for each molecule using a suitable computational chemistry software package (e.g., Gaussian, Spartan).
-
Optimize the geometry of each identified conformer at a high level of theory (e.g., DFT with a suitable basis set like B3LYP/6-311+G(d,p)).
-
Calculate the relative energies of the conformers and the transition states connecting them to generate a rotational energy profile.
-
Data Summary and Interpretation
The experimental and computational data can be summarized in the following tables for direct comparison.
Table 1: Predicted and Experimental Rotational Barriers
| Compound | Predicted Effect of 3-Methyl Group on Rotational Barrier | Experimental ΔG‡ (from VT-NMR) (kJ/mol) |
| 1,1-Difluoroethylbenzene | - | To be determined |
| 3-Methyl-1,1-difluoroethylbenzene | Minimal change | To be determined |
Table 2: Calculated Relative Conformational Energies
| Compound | Conformer | Relative Energy (kJ/mol) |
| 1,1-Difluoroethylbenzene | Staggered 1 | To be calculated |
| Staggered 2 | To be calculated | |
| 3-Methyl-1,1-difluoroethylbenzene | Staggered 1 | To be calculated |
| Staggered 2 | To be calculated |
The expected outcome is that the experimental rotational barriers and the calculated relative conformational energies for both compounds will be very similar, confirming that the 3-methyl substituent has a negligible impact on the conformational stability of the 1,1-difluoroethyl group.
Conclusion
The introduction of a 3-methyl group to the 1,1-difluoroethylbenzene scaffold is not anticipated to significantly alter the conformational stability of the difluoroethyl moiety. The primary determinants of conformational preference are the intrinsic electronic and steric effects within the 1,1-difluoroethyl group itself. The meta-positioning of the methyl group largely isolates it from direct steric interactions with the side chain, and its weak inductive electronic effect is unlikely to cause a substantial perturbation of the rotational energy landscape. This guide provides a framework for the rational design and analysis of such substituted fluorinated molecules, with proposed experimental and computational workflows to validate these predictions.
References
- O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews, 37(2), 308-319.
-
Linclau, B., et al. (2016). Conformational Analysis of 1,3-Difluorinated Alkanes. The Journal of Organic Chemistry, 81(15), 6549-6562. [Link]
-
Schaefer, T., et al. (1988). The conformational behaviour of 5Jm(F,CH) in 3,5-difluoro derivatives of toluene, ethylbenzene, and cumene. Applications. Canadian Journal of Chemistry, 66(6), 1490-1494. [Link]
- Das, S., et al. (2007). A mild and efficient method for the synthesis of gem-difluorides from ketones and aldehydes using Deoxofluor and an ionic liquid. Tetrahedron Letters, 48(30), 5305-5307.
-
Chemistry LibreTexts. (2022). 16.5: An Explanation of Substituent Effects. [Link]
-
Chemistry Steps. Reactions at the Benzylic Position. [Link]
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Comparative Pharmacological Guide: 3-Ethyltoluene vs. 1-(1,1-Difluoroethyl)-3-methylbenzene
Topic: Comparative Pharmacological Profiling: 1-(1,1-difluoroethyl)-3-methylbenzene vs. 3-ethyltoluene Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.
Executive Summary: The Fluorine Bioisostere Effect
This guide provides a technical analysis comparing 3-ethyltoluene (the parent hydrocarbon) with its fluorinated bioisostere, 1-(1,1-difluoroethyl)-3-methylbenzene .
In medicinal chemistry, this comparison serves as a textbook case study for metabolic blocking strategies . While 3-ethyltoluene represents a standard lipophilic scaffold susceptible to rapid clearance, the 1,1-difluoroethyl analog demonstrates how strategic fluorination can modulate metabolic stability, lipophilicity, and bioavailability without altering the core steric footprint of the molecule.
Key Takeaway: The substitution of benzylic hydrogens with fluorine atoms (Ethyl
Physicochemical Profile Comparison
The introduction of the gem-difluoro group (
| Feature | 3-Ethyltoluene (Parent) | 1-(1,1-Difluoroethyl)-3-methylbenzene (Bioisostere) | Impact of Fluorination |
| Structure | Metabolic Blockade | ||
| Benzylic Character | Electron-rich, H-donor | Electron-deficient, No H-donor | Prevents radical formation |
| Lipophilicity (LogP) | High (~3.3 - 3.6) | Moderate to High | Modulation of lipophilicity; |
| Dipole Moment | Low (Hydrocarbon) | Increased (C-F bond polarization) | Alters binding kinetics & solubility |
| Conformation | Flexible ethyl rotation | Restricted rotation | The |
Structural Visualization
The following diagram illustrates the structural relationship and the critical "Metabolic Soft Spot" present in the parent but absent in the bioisostere.
Figure 1: Structural comparison highlighting the replacement of the reactive benzylic methylene group with a metabolically inert difluoromethylene group.
Metabolic Stability & Mechanism of Action
The primary pharmacological differentiator is the interaction with Cytochrome P450 (CYP) enzymes.
3-Ethyltoluene: Rapid Clearance
-
Mechanism: CYP450 enzymes (specifically CYP2E1 and CYP1A2) target the benzylic position (C1 of the ethyl group) due to the low bond dissociation energy (BDE) of the benzylic C-H bond (~85-90 kcal/mol).
-
Pathway: H-abstraction
Benzylic Radical Hydroxylation Oxidation to Ketone/Carboxylic Acid. -
Outcome: Rapid elimination, formation of reactive metabolites (e.g., methylhippuric acid derivatives), and potential toxicity.
1-(1,1-Difluoroethyl)-3-methylbenzene: Metabolic Stability[1]
-
Mechanism: The C-F bond is the strongest single bond in organic chemistry (~116 kcal/mol). There are no benzylic hydrogens to abstract.
-
Pathway: The primary metabolic route is blocked. Metabolism is forced to "switch" to less favorable sites, such as the distal methyl group (forming a benzoic acid derivative) or aromatic ring oxidation.
-
Outcome: Extended half-life, higher bioavailability (
), and reduced formation of benzylic oxidation byproducts.
Metabolic Pathway Diagram
Figure 2: Divergent metabolic fates. The parent compound undergoes rapid benzylic oxidation, while the fluorinated analog blocks this pathway, forcing metabolic switching.
Experimental Protocols for Validation
To validate the pharmacological advantages of the difluoro-analog, the following experimental workflows are recommended.
Protocol A: Microsomal Stability Assay (In Vitro CL_int)
Objective: Determine the intrinsic clearance (
-
Preparation:
-
Prepare 10 mM stock solutions of both compounds in DMSO.
-
Thaw Liver Microsomes (human or rat) on ice.
-
-
Incubation:
-
Reaction Mix: Phosphate buffer (100 mM, pH 7.4), Microsomes (0.5 mg/mL protein), and Test Compound (1 µM).
-
Pre-incubate at 37°C for 5 minutes.
-
Initiation: Add NADPH-regenerating system (1 mM NADPH final).
-
-
Sampling:
-
Aliquot samples at
min. -
Quenching: Immediately add to ice-cold Acetonitrile containing Internal Standard (IS).
-
-
Analysis:
-
Centrifuge (4000 rpm, 20 min) to pellet proteins.
-
Analyze supernatant via LC-MS/MS .
-
Monitor parent depletion.
-
-
Calculation:
-
Plot
vs. time. Slope = . - .
- .
-
Protocol B: Competitive CYP Inhibition (IC50)
Objective: Ensure the fluorinated analog does not become a suicide inhibitor or potent inhibitor of CYP enzymes.
-
Substrate: Use a standard probe substrate (e.g., Testosterone for CYP3A4, Phenacetin for CYP1A2).
-
Dosing: Co-incubate probe substrate with increasing concentrations of 3-ethyltoluene or the difluoro-analog (0.1 µM – 50 µM).
-
Readout: Measure the formation of the specific metabolite (e.g., 6
-hydroxytestosterone) via LC-MS/MS. -
Data: A shift in IC50 suggests the difluoro-analog binds tighter or differently to the active site.
Pharmacological Implications & Applications[2]
| Parameter | 3-Ethyltoluene | 1-(1,1-Difluoroethyl)-3-methylbenzene | Implication for Drug Design |
| Clearance | High (Flow limited) | Low to Moderate | Dosing Frequency: Lower clearance allows for less frequent dosing (QD vs TID). |
| Toxicity | Potential for quinone-methide formation | Reduced reactive intermediates | Safety: Fluorination prevents the formation of toxic electrophiles at the benzylic position. |
| CNS Penetration | High (Solvent-like) | High (Lipophilic) | CNS Drugs: Both cross BBB, but the difluoro analog persists longer in brain tissue. |
Conclusion: 1-(1,1-difluoroethyl)-3-methylbenzene is the superior pharmacophore for therapeutic applications. While 3-ethyltoluene is useful as a chemical intermediate, its metabolic liability makes it a poor drug candidate. The fluorinated bioisostere successfully retains the steric bulk of the ethyl group while blocking the primary clearance mechanism, offering a "best of both worlds" solution for lead optimization.
References
-
Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Saturated Carbon Centres. Journal of Medicinal Chemistry. Link
-
Hagmann, W. K. (2008). The Many Roles of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry. Link
-
U.S. Environmental Protection Agency. (2020). Toxicological Review of Ethyltoluenes. EPA IRIS Assessment. Link
-
Manchester Organics. (2024).[1] Product Specification: 1-(1,1-Difluoroethyl)-3-methylbenzene (CAS 1204295-94-2).[2][3][4] Link
-
Gillis, E. P., et al. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry. Link
Sources
Comparative Solubility Guide: Fluorinated vs. Non-Fluorinated Toluene Analogs
Executive Summary
This guide provides a technical comparison of the physicochemical properties—specifically solubility and lipophilicity—of Toluene against its fluorinated analogs: Monofluorotoluenes (2-, 3-, 4-FT) and Benzotrifluoride (BTF/Trifluorotoluene) .
Key Findings:
-
The "Fluorine Effect" is Non-Linear: Monofluorination of the aromatic ring results in minimal changes to aqueous solubility compared to toluene. However, trifluorination of the methyl group (BTF) reduces aqueous solubility by >99% (from ~530 mg/L to ~5 mg/L).
-
Density Inversion: Unlike toluene (0.87 g/mL), all fluorinated analogs are denser than water (~1.00–1.19 g/mL), fundamentally altering phase separation protocols in liquid-liquid extraction.
-
Solvent Utility: Benzotrifluoride (BTF) serves as a superior, greener alternative to Dichloromethane (DCM) and Toluene due to its high thermal stability and unique polarity profile.
Part 1: The Fluorine Effect — Mechanistic Insight
To understand solubility differences, we must analyze the electronic impact of the Carbon-Fluorine (C-F) bond.
-
Electronic Withdrawal vs. Lipophilicity: Fluorine is the most electronegative element, yet the C-F bond is non-polarizable (hard). Replacing a C-H bond with C-F typically increases lipophilicity (LogP) because the fluorine atom's tight electron shell resists solvation by water.
-
The "Heavy" Solvent Phenomenon: The high atomic mass of fluorine increases density without significantly increasing boiling point (due to weak intermolecular Van der Waals forces).
-
Metabolic Blocking: In drug discovery, fluorination at the para position (4-fluorotoluene motif) is a standard strategy to block metabolic oxidation by Cytochrome P450 enzymes.
Diagram 1: Physicochemical Impact of Fluorination
This diagram illustrates how the position and number of fluorine atoms shift the physical properties from the Toluene baseline.
Caption: Comparative impact of ring vs. side-chain fluorination on physicochemical properties.
Part 2: Comparative Data Analysis
The following data aggregates experimental values. Note the distinct behavior of Benzotrifluoride compared to the ring-substituted analogs.
Table 1: Physicochemical Properties Comparison
| Property | Toluene (Baseline) | 2-Fluorotoluene | 4-Fluorotoluene | Benzotrifluoride (BTF) |
| Formula | C₇H₈ | C₇H₇F | C₇H₇F | C₆H₅CF₃ |
| Molecular Weight | 92.14 | 110.13 | 110.13 | 146.11 |
| Boiling Point | 110.6 °C | 114.0 °C | 116.0 °C | 103.5 °C (Note 1) |
| Density (25°C) | 0.87 g/mL | 1.00 g/mL | 1.00 g/mL | 1.19 g/mL |
| LogP (Oct/Water) | 2.73 | 2.90 | 2.80 | 3.01 |
| Water Solubility | ~535 mg/L | ~500 mg/L | Insoluble | ~2–6 mg/L (Note 2) |
| Phase Behavior | Floats on Water | Borderline | Borderline | Sinks in Water |
-
Note 1 (Boiling Point): Despite having a much higher molecular weight (146 vs 92), BTF boils at a lower temperature than Toluene. This is due to the low polarizability of the fluorine atoms, which results in weaker intermolecular Van der Waals interactions.
-
Note 2 (Solubility): BTF is significantly more hydrophobic than Toluene, making it an excellent solvent for water-sensitive reactions.
Part 3: Experimental Protocol (LogP & Solubility Determination)
For researchers needing to validate these values for novel derivatives, the Miniaturized Shake-Flask Method coupled with HPLC is the industry standard for accuracy.
Protocol: Miniaturized Shake-Flask Method
Objective: Determine the partition coefficient (LogP) and aqueous solubility.
Reagents:
-
Octanol (HPLC Grade, water-saturated)
-
Water (HPLC Grade, octanol-saturated)
Workflow:
-
Saturation: Pre-saturate Octanol with Water and Water with Octanol for 24 hours.
-
Preparation: Dissolve analyte in the Octanol phase to a known concentration (e.g., 1 mg/mL).
-
Equilibration: Mix 1 mL of analyte-octanol solution with 1 mL of water in a glass vial.
-
Agitation: Vortex for 2 minutes, then shake (orbital shaker) for 4 hours at 25°C.
-
Phase Separation: Centrifuge at 3000 rpm for 10 minutes.
-
Critical Step: For Toluene, sample the top layer (Organic). For BTF, sample the bottom layer (Organic).
-
-
Quantification: Analyze both phases via HPLC-UV (254 nm).
Diagram 2: Experimental Workflow
Caption: Workflow for LogP determination highlighting the density-dependent phase inversion.
Part 4: Applications in Drug Development & Synthesis[5]
Benzotrifluoride (BTF) as a Green Solvent Alternative
BTF is increasingly used to replace Dichloromethane (DCM) and Toluene in industrial synthesis.
-
Vs. DCM: BTF has a higher boiling point (103°C vs 40°C), allowing for higher reaction temperatures, and does not form carbene intermediates. It is less volatile, reducing emissions.
-
Vs. Toluene: BTF is resistant to radical attack (no benzylic hydrogens). This makes it ideal for radical brominations or oxidations where toluene would participate in side reactions.
Bioisosteres in Medicinal Chemistry
-
Metabolic Stability: Replacing a methyl group (Toluene) with a trifluoromethyl group (BTF motif) blocks metabolic oxidation.
-
Binding Affinity: The increased lipophilicity (LogP 3.0 vs 2.7) can improve cell membrane permeability, though it also lowers aqueous solubility, potentially requiring formulation enhancements (e.g., cyclodextrins).
References
-
National Center for Biotechnology Information (PubChem). (2023). Compound Summary: Toluene (CID 1140). Retrieved from [Link]
-
National Center for Biotechnology Information (PubChem). (2023). Compound Summary: Benzotrifluoride (CID 7368). Retrieved from [Link]
-
EPA CompTox Chemicals Dashboard. (2023). Benzotrifluoride Physicochemical Properties.[3][4][5][6][7][8][9][10][11] Retrieved from [Link]
- Ogawa, A., & Curran, D. P. (1997). Benzotrifluoride: A Valuable Alternative Solvent for Organic Synthesis. Journal of Organic Chemistry, 62(3), 450-451.
-
Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry.[10] Chemical Society Reviews, 37(2), 320-330. Retrieved from [Link]
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Navigating the Labyrinth of C-F Bond Stability: A Comparative Guide for Drug Development Professionals
A Senior Application Scientist's Perspective on the Metabolic and Chemical Fortitude of 1-(1,1-difluoroethyl)-3-methylbenzene
In the landscape of modern drug discovery, the strategic incorporation of fluorine into lead compounds has become a cornerstone of medicinal chemistry.[1][2][3] This is largely attributed to the unique physicochemical properties that fluorine imparts, including enhanced metabolic stability, which can significantly improve a drug candidate's pharmacokinetic profile.[1][4][5] However, the perceived invincibility of the carbon-fluorine (C-F) bond is a nuanced subject. While possessing a high bond dissociation energy, the C-F bond is not entirely impervious to cleavage under physiological conditions, a reality that demands careful consideration during drug design.[6][7][8] This guide provides an in-depth analysis of the C-F bond stability in 1-(1,1-difluoroethyl)-3-methylbenzene, a structural motif of growing interest, by comparing its performance with other common fluorinated moieties and detailing the experimental frameworks necessary for its rigorous evaluation.
The Bedrock of Stability: Understanding C-F Bond Dynamics in a Physiological Milieu
The robustness of a C-F bond is not solely dictated by its intrinsic strength but is profoundly influenced by its molecular environment and the biological systems it encounters.[3][9] Under physiological conditions, C-F bond cleavage is typically a heterolytic process, often facilitated by enzymatic action or the presence of nucleophiles, rather than simple homolytic bond dissociation.[6][7]
The primary enzymatic players in the metabolism of fluorinated xenobiotics are the Cytochrome P450 (CYP) monooxygenases.[10][11] These enzymes can catalyze oxidative defluorination through various mechanisms, including hydroxylation of an adjacent carbon, which can lead to the elimination of hydrogen fluoride.[6] Computational studies have elucidated complex pathways for aromatic defluorination initiated by an electrophilic attack on the aromatic ring, followed by either a 1,2-fluorine shift or the formation of an epoxide intermediate.[10][11][12][13] The subsequent defluorination is often assisted by a solvent proton.[11][12]
For aliphatic C-F bonds, such as those in the 1,1-difluoroethyl group, CYP-mediated hydroxylation at the fluorinated carbon can also trigger the release of fluoride.[6] The stability of the resulting carbocation or radical intermediate plays a crucial role in the feasibility of this process. It is a common misconception that the strength of the C-F bond is the sole determinant of metabolic stability; the affinity of the molecule for the enzyme's active site is also a critical factor.[3][9]
A Comparative Analysis: The 1,1-Difluoroethyl Group in Context
To fully appreciate the stability profile of 1-(1,1-difluoroethyl)-3-methylbenzene, it is instructive to compare it with other frequently employed fluorinated groups.
| Fluorination Motif | Typical Metabolic Stability | Key Considerations |
| Aryl-F | Generally high, but context-dependent. | Susceptible to oxidative defluorination by CYPs, particularly if the ring is electron-rich.[10][11][12][13] |
| -CF3 | Very high. | The trifluoromethyl group is exceptionally stable and often used to block metabolic "soft spots."[6] |
| -CHF2 | High, but can be a site of metabolism. | The difluoromethyl group can undergo oxidative metabolism, although it is generally more stable than a methyl or methylene group.[6] |
| -CH2F | Moderate. | The monofluoromethyl group is more susceptible to enzymatic attack compared to its more fluorinated counterparts.[6] |
| 1,1-Difluoroethyl | Expected to be high. | The geminal difluoro substitution provides a strong steric and electronic shield against metabolic attack. |
The 1,1-difluoroethyl group in 1-(1,1-difluoroethyl)-3-methylbenzene is anticipated to confer significant metabolic stability. The two fluorine atoms on the same carbon atom create a highly electron-deficient center, making it a poor substrate for oxidative enzymes. Furthermore, the steric bulk of the two fluorine atoms can hinder access to the adjacent C-H bonds of the ethyl group.
Experimental Framework for Assessing C-F Bond Stability
A robust evaluation of C-F bond stability requires a multi-pronged experimental approach, combining in vitro metabolic assays with chemical stability studies.
In Vitro Metabolic Stability Assessment
This protocol aims to determine the rate of metabolism of a test compound in the presence of liver enzymes.
Workflow for In Vitro Metabolic Stability Assay
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Safety Operating Guide
A Guide to the Safe and Compliant Disposal of 1-(1,1-Difluoroethyl)-3-methylbenzene
For the modern researcher, scientist, and drug development professional, excellence in the laboratory extends beyond discovery and into the responsible management of chemical agents. This guide provides a comprehensive, technically grounded protocol for the proper disposal of 1-(1,1-Difluoroethyl)-3-methylbenzene, ensuring the safety of personnel, the integrity of your facility, and adherence to environmental regulations. The procedures outlined herein are designed to be a self-validating system, explaining not just the "how" but the critical "why" behind each step.
Executive Summary: Understanding the Compound and Disposal Imperative
1-(1,1-Difluoroethyl)-3-methylbenzene is a fluorinated aromatic hydrocarbon. Its chemical structure necessitates a disposal pathway that can effectively manage the risks associated with both its aromatic and halogenated characteristics. Improper disposal can lead to significant safety hazards, including fire and toxic exposure, as well as long-term environmental contamination.
The core principle for the disposal of this compound is destruction , not dilution or landfilling without pre-treatment. As a halogenated organic compound, it falls under specific waste management regulations that prioritize methods proven to break the stable carbon-fluorine bonds and mineralize the organic structure. The preferred and most definitive method of disposal is high-temperature incineration in a licensed hazardous waste facility.
Hazard Profile and Immediate Safety Protocols
Before any disposal operations commence, a thorough understanding of the compound's inherent risks is paramount. Based on data from analogous fluorinated and aromatic compounds, 1-(1,1-Difluoroethyl)-3-methylbenzene should be handled as a substance with the following hazards:
-
Flammability: The presence of the toluene-like aromatic ring indicates that the compound is a flammable liquid. Vapors can form explosive mixtures with air and may travel to a source of ignition and flash back.[1][2][3]
-
Health Hazards:
-
Environmental Hazards: Toxic to aquatic life with long-lasting effects. Releases to the environment must be strictly avoided.[5][6]
Immediate Safety & Handling Protocol
Personal Protective Equipment (PPE):
-
Eye Protection: Wear splash-proof safety goggles. If there is a significant risk of splashing, a face shield should also be worn.[7]
-
Hand Protection: Use chemical-resistant gloves made of nitrile rubber or Viton. Always inspect gloves before use.
-
Body Protection: A flame-retardant lab coat and closed-toe shoes are mandatory.
-
Respiratory Protection: All handling of open containers must occur in a certified chemical fume hood to keep airborne concentrations low.[8]
Storage and Handling:
-
Store in a tightly closed, properly labeled container in a cool, dry, and well-ventilated area designated for flammable liquids.[1][2][3]
-
Keep away from heat, sparks, open flames, and other ignition sources.[1][3]
-
Use only non-sparking tools and take precautionary measures against static discharge by grounding and bonding containers during transfer.[1][3]
Step-by-Step Disposal Protocol: From Laboratory to Destruction
The disposal of 1-(1,1-Difluoroethyl)-3-methylbenzene is not a single action but a workflow. Adherence to this sequence is critical for regulatory compliance and safety.
Step 1: Waste Segregation (The Most Critical Step)
Causality: The cost and complexity of hazardous waste disposal are dictated by the waste stream's composition. Mixing halogenated waste with non-halogenated solvents is a common, costly error. It unnecessarily contaminates a larger volume of waste, subjecting the entire mixture to the more stringent and expensive disposal requirements for halogenated compounds.[9]
Procedure:
-
Designate a specific, clearly labeled hazardous waste container for "Halogenated Organic Waste."
-
The container must be made of a compatible material (e.g., HDPE or glass) and have a secure, vapor-tight lid.
-
Under no circumstances should non-halogenated solvents (e.g., acetone, ethanol, hexanes) be added to this container.
-
Similarly, do not mix this waste with other waste categories like strong acids, bases, or oxidizers.[8]
Step 2: Waste Accumulation and Labeling
Procedure:
-
Add waste to the container inside a chemical fume hood to minimize vapor exposure.
-
Keep the container closed at all times except when actively adding waste.
-
Affix a "Hazardous Waste" label to the container before adding the first drop of waste.
-
The label must include:
-
The words "Hazardous Waste"
-
The full chemical name: "Waste 1-(1,1-Difluoroethyl)-3-methylbenzene" and any other constituents in the container.
-
The specific hazard characteristics: Flammable, Irritant, Environmental Hazard.
-
The accumulation start date.
-
Step 3: Spill and Emergency Response
In the event of a spill, the priority is to ensure personnel safety and prevent the release from spreading.
Procedure:
-
Evacuate and Alert: Alert personnel in the immediate area and evacuate if the spill is large or ventilation is poor.
-
Control Ignition Sources: Immediately extinguish all nearby flames and turn off spark-producing equipment.[4]
-
Containment: If safe to do so, contain the spill using an inert absorbent material such as vermiculite, sand, or a commercial sorbent pad. Do not use combustible materials like paper towels to absorb the bulk of a flammable liquid spill.
-
Cleanup: Wearing appropriate PPE, carefully collect the absorbent material using non-sparking tools and place it into a sealable, labeled hazardous waste container.
-
Decontaminate: Clean the spill area with soap and water.
-
Dispose: The contaminated cleanup materials must be disposed of as halogenated hazardous waste.[2][3]
Step 4: Arranging for Final Disposal
Causality: Federal and state regulations, such as the Resource Conservation and Recovery Act (RCRA), mandate that hazardous waste be managed from "cradle-to-grave."[10] This requires that the waste be handled, transported, and disposed of by licensed professionals. Self-treatment or disposal via the sanitary sewer is illegal and dangerous.
Procedure:
-
Contact your institution's Environmental Health & Safety (EH&S) department. They will manage the process of waste collection and transfer.
-
Provide the EH&S team with an accurate description of the waste stream.
-
Your EH&S department will arrange for a licensed hazardous waste disposal contractor to transport the waste to a permitted Treatment, Storage, and Disposal Facility (TSDF).
-
The primary disposal technology for this waste stream will be high-temperature incineration . This process operates at temperatures sufficient to break the carbon-fluorine bonds and completely destroy the organic molecule.[11][12]
-
An alternative, though less preferred, disposal route is a permitted hazardous waste landfill (RCRA Subtitle C) . These landfills have stringent liner and leachate collection systems to minimize environmental release.[12][13][14]
Data Presentation and Visualization
Chemical and Safety Data Summary
| Property | Value | Source/Rationale |
| Chemical Name | 1-(1,1-Difluoroethyl)-3-methylbenzene | - |
| CAS Number | 87459-79-0 | (Assigned Identifier) |
| Molecular Formula | C₉H₁₀F₂ | - |
| Physical State | Liquid (presumed) | Based on similar aromatic compounds |
| Flash Point | Flammable (Category 3) | Inferred from analogous compounds like Xylene and Diethylbenzene.[1][2] |
| Health Hazards | Skin Irritant (Cat. 2), Eye Irritant (Cat. 2A), Respiratory Irritant, Aspiration Hazard (Cat. 1) | Based on SDS for similar aromatic and halogenated hydrocarbons.[1][2][3][5] |
| Environmental Hazards | Toxic to aquatic life | Common characteristic of aromatic hydrocarbons.[5][6] |
| OSHA PEL (8-hr TWA) | No specific PEL. Aromatic hydrocarbons range from 1 ppm (Benzene) to 100 ppm (Xylene).[1][7] | Prudent practice dictates minimizing exposure to the lowest possible level. |
Disposal Workflow Diagram
Caption: Decision workflow for the safe disposal of 1-(1,1-Difluoroethyl)-3-methylbenzene.
References
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ATSDR - CDC Archive . (n.d.). Polycyclic Aromatic Hydrocarbons (PAHs): What are the Standards and Regulations for PAHs Exposure? Retrieved from [Link]
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ECETOC . (2020). Review Report for Occupational Exposure Limits for Hydrocarbon Solvents: The Reciprocal Calculation Procedure. Retrieved from [Link]
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U.S. Environmental Protection Agency . (n.d.). Guidance and Summary of Information Regarding the RCRA Used Oil Rebuttable Presumption. Retrieved from [Link]
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ECETOC . (2002). Occupational Exposure Limits for Hydrocarbon Solvents. Retrieved from [Link]
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Montrose Environmental Group . (2024). EPA's Updated Guidance on Destruction and Disposal of PFAS. Retrieved from [Link]
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Bergeson & Campbell, P.C. (2024). EPA Releases Updated Interim Guidance on Destroying and Disposing of Certain PFAS and PFAS-Containing Materials. Retrieved from [Link]
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U.S. Environmental Protection Agency . (n.d.). State-only Hazardous Waste Subject to Resource Conservation and Recovery Act Manifests. Retrieved from [Link]
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Cole-Parmer . (n.d.). Material Safety Data Sheet - N-Ethyl-p-menthane-3-carboxamide, 99%. Retrieved from [Link]
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ALL4 . (2024). U.S. EPA’s Updated 2024 Interim Guidance on the Destruction and Disposal of PFAS. Retrieved from [Link]
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Pierce Atwood LLP . (2020). EPA Releases Interim Guidance on Destruction and Disposal of PFAS. Retrieved from [Link]
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National Ground Water Association . (2024). EPA releases updated interim guidance on destroying and disposing of certain PFAS and PFAS-containing materials. Retrieved from [Link]
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Airgas . (2017). Safety Data Sheet. Retrieved from [Link]
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U.S. Environmental Protection Agency . (n.d.). Resource Conservation and Recovery Act (RCRA) Regulations. Retrieved from [Link]
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Definitive Guide to Personal Protective Equipment (PPE) for Handling 1-(1,1-Difluoroethyl)-3-methylbenzene
This document moves beyond a simple checklist, explaining the causality behind each recommendation to empower you, the researcher, to make informed safety decisions in real-time.
Hazard Assessment & The Hierarchy of Controls
Before any handling, a thorough risk assessment is paramount. The foundational principle of laboratory safety is the "Hierarchy of Controls," which prioritizes eliminating hazards over relying solely on PPE.
-
Engineering Controls: Your primary line of defense. All operations involving 1-(1,1-Difluoroethyl)-3-methylbenzene must be conducted within a certified chemical fume hood to minimize vapor inhalation.[4] The workspace should utilize explosion-proof electrical equipment and be properly grounded to prevent static discharge, which can ignite flammable vapors.[5][6]
-
Administrative Controls: Adhere to standard operating procedures (SOPs) that minimize the quantity of material used. Ensure all personnel are trained on the specific hazards and handling procedures. Strict hygiene measures, such as prohibiting eating, drinking, and smoking in the laboratory and thorough hand washing after handling, are mandatory.[5]
-
Personal Protective Equipment (PPE): The final barrier between you and the chemical. PPE is not a substitute for robust engineering and administrative controls but is essential for safeguarding against residual risk and accidental exposure.
Personal Protective Equipment (PPE) Protocol
The required level of PPE is dictated by the scale and nature of the procedure. The following sections detail the minimum requirements for routine laboratory operations and the necessary escalation for non-routine or emergency situations.
Eye and Face Protection
The volatility and irritant nature of aromatic compounds make eye protection non-negotiable.
-
Routine Operations (e.g., weighing, transfers <100 mL): At a minimum, ANSI Z87.1-compliant safety glasses with side shields are required.
-
Splash Hazard Operations (e.g., transfers >100 mL, reactions under pressure): Chemical splash goggles are mandatory to provide a complete seal around the eyes.[7] In situations with a significant splash potential, a full-face shield should be worn over the chemical goggles.[8][9]
Skin and Body Protection
Preventing dermal contact is critical, as many organic solvents can defat the skin, cause irritation, or be absorbed systemically.[10][11]
-
Body Protection: A flame-resistant laboratory coat is required for all procedures. Ensure it is fully buttoned with sleeves rolled down. For larger-scale work, a chemical-resistant apron over the lab coat provides an additional layer of protection.
-
Glove Selection: Choosing the correct glove material is crucial. Given the aromatic nature of 1-(1,1-Difluoroethyl)-3-methylbenzene, standard lightweight nitrile or latex gloves are likely to offer insufficient protection for anything beyond incidental contact.
-
Recommended Materials: For prolonged handling or immersion, gloves made from materials with high resistance to aromatic hydrocarbons are necessary. Based on data for similar solvents, recommended materials include Viton™ or Barrier® laminates.[9] Heavy-duty butyl rubber may also be suitable.
-
Double Gloving: For added protection, especially during sensitive or high-risk manipulations, wearing two pairs of gloves (e.g., a lighter nitrile glove underneath a more robust chemical-resistant outer glove) is a prudent practice.
-
Inspection and Replacement: Always inspect gloves for tears or pinholes before use. If contact with the chemical occurs, remove the gloves immediately, wash your hands thoroughly, and don a new pair. Do not reuse disposable gloves.
-
Respiratory Protection
When engineering controls are functioning correctly, respiratory protection for routine bench-scale work is typically not required.[7] However, it becomes essential when vapor concentrations may exceed safe limits.
-
Routine Use in Fume Hood: No respiratory protection is needed if work is conducted within a properly operating chemical fume hood.
-
Weighing Outside of a Hood or Inadequate Ventilation: If vapors cannot be adequately controlled, a half-mask or full-face air-purifying respirator (APR) equipped with an organic vapor (OV) cartridge is required.[8]
-
Large Spills or Emergency Response: In the event of a large spill or release in a poorly ventilated area, a self-contained breathing apparatus (SCBA) offers the highest level of respiratory protection and is required for emergency response personnel.[12][13]
The following diagram outlines the decision-making process for selecting appropriate PPE.
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Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





